6,6-Dibromoindigo
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19,21H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UOZOCOQLYQNHII-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H8Br2N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301124185, DTXSID801314818 | |
| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Natural Violet 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
420.05 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
19201-53-7, 1277170-99-6 | |
| Record name | Indigoin, 6,6'-dibromo- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0019201537 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 6,6-Dibromoindigo | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1277170996 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | (2E)-6-Bromo-2-(6-bromo-1,3-dihydro-3-oxo-2H-indol-2-ylidene)-1,2-dihydro-3H-indol-3-one | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301124185 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | C.I. Natural Violet 1 | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801314818 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 6,6-DIBROMOINDIGO | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/2O3DDL8TAF | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Enduring Legacy of Tyrian Purple: A Technical Guide to the History and Chemistry of 6,6'-Dibromoindigo
An in-depth exploration of the ancient world's most coveted dye, from its historical production by the Phoenicians to modern synthetic methodologies and biosynthetic pathways.
Introduction
For millennia, the vibrant and enduring hue of Tyrian purple, known chemically as 6,6'-Dibromoindigo, has captivated humanity.[1] This regal pigment, once worth more than its weight in gold, was a symbol of power, wealth, and divinity in ancient civilizations, most notably the Phoenicians, Greeks, and Romans.[2][3][4] The production of this dye was a closely guarded secret, relying on a laborious and pungent process of extracting a precursor from the hypobranchial glands of several species of predatory sea snails of the Muricidae family.[1][5] This technical guide provides a comprehensive overview of the history, chemistry, and production of 6,6'-Dibromoindigo, tailored for researchers, scientists, and drug development professionals.
The principal colored compound in Tyrian purple is 6,6'-dibromoindigo.[1][5] Variations in the final shade of the dye can be attributed to the presence of other related indigoid compounds, including indigo, 6-bromoindigo, and 6,6'-dibromoindirubin.[1] The labor-intensive nature of its historical production, requiring tens of thousands of snails to produce a single gram of dye, contributed to its immense value.[2][3][4] Archaeological evidence from sites around the Mediterranean, such as Tyre and Crete, points to a thriving industry dating back to at least the 18th century BC.[1][6] The identification of 6,6'-dibromoindigo as the primary component of Tyrian purple was achieved in the early 20th century, with its first chemical synthesis following shortly after.[7][8][9]
Chemical and Physical Properties of 6,6'-Dibromoindigo
The distinct color and stability of 6,6'-Dibromoindigo are a direct result of its chemical structure. The presence of bromine atoms on the indigo backbone significantly influences its electronic properties and intermolecular interactions.
Spectroscopic Data
The following table summarizes the key spectroscopic data for 6,6'-Dibromoindigo, providing a reference for its identification and characterization.
| Spectroscopic Technique | Parameter | Value | Notes |
| UV-Visible Spectroscopy | λmax (in tetrachloroethane) | 590 nm | The absorption maximum can shift depending on the solvent and whether the dye is in solution or on a substrate.[1] |
| ¹H NMR Spectroscopy | Chemical Shift (δ) | 8.28 (d, J=1.3 Hz), 7.75 (d, J=8.3 Hz), 7.56 (dd, J=8.1, 1.5 Hz) | Data for N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo derivative due to low solubility of the parent compound.[1] |
| Mass Spectrometry | m/z | 418, 420, 422 | Shows a characteristic 1:2:1 isotopic pattern for a molecule containing two bromine atoms.[10] |
| Infrared (IR) Spectroscopy | Key Peaks (cm⁻¹) | ~3300 (N-H stretch), ~1630 (C=O stretch) | Provides information about the functional groups present in the molecule.[1] |
| Raman Spectroscopy | Key Peak (cm⁻¹) | ~1582 (C=C stretch) | Complements IR spectroscopy for structural analysis.[10] |
Physical Properties
The physical properties of 6,6'-Dibromoindigo are crucial for its application as a dye and for its handling in a laboratory setting.
| Property | Value/Description |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ |
| Molar Mass | 420.06 g/mol |
| Appearance | Deep purple, crystalline solid with a coppery luster.[1] |
| Solubility | Insoluble in water and most common organic solvents at room temperature.[1] Soluble in hot, high-boiling point solvents like quinoline and aniline.[7] |
| Melting Point | High melting point, sublimes at high temperatures. |
Experimental Protocols
This section details the methodologies for the historical extraction and modern chemical synthesis of 6,6'-Dibromoindigo.
Historical Extraction from Sea Snails (Murex species)
The ancient method of extracting Tyrian purple was a complex and malodorous process. While the exact historical protocols varied, the following steps outline the general procedure based on historical accounts and modern reconstructions.[1][5]
Materials:
-
Live sea snails from the Muricidae family (e.g., Bolinus brandaris, Hexaplex trunculus)
-
Large vats (historically lead or stone)
-
Salt
-
Water
-
Wool or silk fibers
Procedure:
-
Snail Collection: A large quantity of snails was harvested from the sea.
-
Gland Extraction: The hypobranchial gland of each snail was extracted. This was a delicate process to avoid contamination.
-
Decomposition and Fermentation: The collected glands were placed in vats with salt and water and left to decompose and ferment in the sun for several days. This process generated a strong, unpleasant odor.[1][3]
-
Heating: The resulting liquid was then heated, often for several more days. The color of the solution would change during this process.
-
Dyeing: Wool or silk fibers were immersed in the hot dye bath for several hours.
-
Oxidation: After removal from the vat, the fibers were exposed to air and sunlight, which caused the colorless precursor to oxidize and develop the characteristic purple color.[1] The final shade could be manipulated by the species of snail used and the dyeing process.[1]
Modern Chemical Synthesis of 6,6'-Dibromoindigo
The first chemical synthesis of 6,6'-dibromoindigo was reported by Sachs and Kempf in 1903.[7] Modern methods have been refined for improved yield and efficiency. The following is a representative synthetic protocol.
Materials:
-
4-Bromo-2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution
-
Water
-
Standard laboratory glassware and equipment
Procedure:
-
Reaction Setup: 4-Bromo-2-nitrobenzaldehyde is dissolved in a mixture of acetone and water in a reaction flask.
-
Base Addition: A solution of sodium hydroxide is added dropwise to the reaction mixture while stirring. The reaction is exothermic and the color of the solution will darken.
-
Precipitation: As the reaction proceeds, 6,6'-Dibromoindigo precipitates out of the solution as a deep purple solid.
-
Isolation: The precipitate is collected by filtration.
-
Purification: The crude product is washed with water and then with a suitable organic solvent (e.g., ethanol) to remove impurities. Further purification can be achieved by recrystallization from a high-boiling point solvent.
Biosynthesis of 6,6'-Dibromoindigo in Muricidae Snails
The vibrant purple dye is not present in the living snail but is instead formed from colorless precursors stored in the hypobranchial gland. The biosynthesis is a complex enzymatic and photochemical process.
The primary precursor is tyrindoxyl sulfate, which is derived from the amino acid tryptophan.[9] The proposed biosynthetic pathway involves a series of enzymatic reactions, including bromination and dimerization, followed by photochemical cleavage to yield the final 6,6'-dibromoindigo pigment.
Visualizations
To further elucidate the complex processes described, the following diagrams have been generated using the DOT language.
Caption: Proposed biosynthetic pathway of 6,6'-Dibromoindigo in Muricidae snails.
Caption: Workflow for the historical extraction of Tyrian purple from sea snails.
Caption: Workflow for the modern chemical synthesis of 6,6'-Dibromoindigo.
References
- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. flex.flinders.edu.au [flex.flinders.edu.au]
- 3. researchgate.net [researchgate.net]
- 4. scispace.com [scispace.com]
- 5. Tyrian purple - Wikipedia [en.wikipedia.org]
- 6. researchgate.net [researchgate.net]
- 7. ancient-origins.net [ancient-origins.net]
- 8. researchgate.net [researchgate.net]
- 9. edelsteincenter.wordpress.com [edelsteincenter.wordpress.com]
- 10. lrmh.fr [lrmh.fr]
The Royal Hue: A Technical Guide to the Natural Sources of 6,6'-Dibromoindigo in Murex Snails
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth exploration of the natural origins of 6,6'-dibromoindigo, the primary constituent of the historically significant dye Tyrian purple, from marine snails of the Murex genus. This document details the biological sources, biosynthetic pathways, and analytical methodologies for the extraction and quantification of this potent chromophore and its precursors, with a focus on applications in research and drug development.
Natural Provenance of 6,6'-Dibromoindigo
The famed Tyrian purple dye is a complex mixture of brominated indigo compounds, with the most abundant and characteristic component being 6,6'-dibromoindigo. This vibrant and historically prized pigment is secreted by several species of predatory sea snails belonging to the Muricidae family. The primary species historically and scientifically recognized for their production of this dye are:
-
Bolinus brandaris (the spiny dye-murex)
-
Hexaplex trunculus (the banded dye-murex)
-
Stramonita haemastoma (the red-mouthed rock shell)
These gastropods produce the dye precursors within their hypobranchial gland, a specialized organ in the mantle cavity. The colorless precursors are released as a milky mucus-like secretion, which, upon exposure to air and sunlight, undergoes a series of enzymatic and photochemical reactions to form the final, intensely colored dye.[1][2] Variations in the final color of the dye, ranging from reddish-purple to blue, are attributed to the relative proportions of 6,6'-dibromoindigo, 6-bromoindigo, and indigo in the secretions of different species.[2]
Biosynthesis of 6,6'-Dibromoindigo
The biosynthesis of 6,6'-dibromoindigo in Murex snails is a complex enzymatic process that begins with the amino acid tryptophan. While the complete pathway is still under investigation, key intermediates and enzymatic steps have been elucidated. The proposed pathway involves the following stages:
-
Bromination: The initial step involves the bromination of tryptophan at the 6-position of the indole ring, a reaction catalyzed by a bromoperoxidase enzyme.
-
Side-chain cleavage: The brominated tryptophan is then likely converted to 6-bromoindole.
-
Sulfation: The 6-bromoindole is hydroxylated and subsequently sulfated to form the stable precursor, tyrindoxyl sulphate . This is the primary storage form of the dye precursor in the hypobranchial gland.
-
Enzymatic Hydrolysis: Upon secretion, the enzyme purpurase , an aryl sulfatase, hydrolyzes the sulfate group from tyrindoxyl sulphate to yield 6-bromoindoxyl.
-
Dimerization and Oxidation: Two molecules of the unstable 6-bromoindoxyl then spontaneously dimerize and oxidize in the presence of oxygen and light to form the final stable pigment, 6,6'-dibromoindigo.
dot graph "Biosynthetic_Pathway_of_6_6_Dibromoindigo" { graph [layout=dot, rankdir=LR, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Proposed Biosynthetic Pathway of 6,6'-Dibromoindigo", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=8, fontcolor="#202124", color="#5F6368"];
Tryptophan [label="Tryptophan"]; Bromoperoxidase [label="Bromoperoxidase", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Brominated_Tryptophan [label="6-Bromo-L-tryptophan"]; Conversion1 [label="Side-chain cleavage", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Bromoindole [label="6-Bromoindole"]; Hydroxylation_Sulfation [label="Hydroxylation &\nSulfation", shape=ellipse, fillcolor="#FBBC05", fontcolor="#202124"]; Tyrindoxyl_Sulphate [label="Tyrindoxyl Sulphate\n(Stored Precursor)"]; Purpurase [label="Purpurase\n(Aryl Sulfatase)", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"]; Bromoindoxyl [label="6-Bromoindoxyl\n(Unstable Intermediate)"]; Dimerization_Oxidation [label="Dimerization &\nOxidation\n(Air & Sunlight)", shape=ellipse, fillcolor="#EA4335", fontcolor="#FFFFFF"]; Dibromoindigo [label="6,6'-Dibromoindigo\n(Tyrian Purple)"];
Tryptophan -> Bromoperoxidase [arrowhead=none]; Bromoperoxidase -> Brominated_Tryptophan; Brominated_Tryptophan -> Conversion1 [arrowhead=none]; Conversion1 -> Bromoindole; Bromoindole -> Hydroxylation_Sulfation [arrowhead=none]; Hydroxylation_Sulfation -> Tyrindoxyl_Sulphate; Tyrindoxyl_Sulphate -> Purpurase [arrowhead=none]; Purpurase -> Bromoindoxyl; Bromoindoxyl -> Dimerization_Oxidation [arrowhead=none]; Dimerization_Oxidation -> Dibromoindigo; } Proposed Biosynthetic Pathway of 6,6'-Dibromoindigo.
Quantitative Analysis of Precursors
The concentration of 6,6'-dibromoindigo precursors can vary significantly between species and even individuals, depending on factors such as diet, age, and environmental conditions. While comprehensive comparative data for the primary Murex species is still an active area of research, studies on the related species Dicathais orbita provide valuable insights into the quantities of these compounds.
| Compound | Dicathais orbita (mg/g wet weight of hypobranchial gland) | Bolinus brandaris | Hexaplex trunculus | Stramonita haemastoma |
| Tyrindoxyl Sulphate | 1.8 ± 0.3 | Data not available | Data not available | Data not available |
| Murexine | 0.5 ± 0.1 | Data not available | Data not available | Data not available |
| 6-Bromoisatin | 0.02 ± 0.004 | Data not available | Data not available | Data not available |
Note: The data for Dicathais orbita is presented as a reference. Further research is required to quantify precursor concentrations in Bolinus brandaris, Hexaplex trunculus, and Stramonita haemastoma.
Experimental Protocols
Extraction of 6,6'-Dibromoindigo Precursors
This protocol is adapted from validated methods for the extraction of indigoid precursors from muricid hypobranchial glands.
Objective: To extract the uncoloured precursors of 6,6'-dibromoindigo for subsequent analysis.
Materials:
-
Fresh or frozen Murex snail hypobranchial glands
-
Mortar and pestle
-
Centrifuge tubes (50 mL)
-
Methanol (HPLC grade)
-
Deionized water
-
Vortex mixer
-
Centrifuge
-
Rotary evaporator
-
Nitrogen gas supply
Procedure:
-
Excise the hypobranchial glands from the snails.
-
Weigh the glands and record the wet weight.
-
Homogenize the tissue in a mortar and pestle with a 2:1 (v/w) ratio of methanol to tissue.
-
Transfer the homogenate to a centrifuge tube.
-
Vortex the mixture for 5 minutes.
-
Centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Collect the supernatant.
-
Repeat the extraction of the pellet with methanol twice more.
-
Pool the supernatants.
-
Evaporate the solvent under reduced pressure using a rotary evaporator at 40°C.
-
Dry the resulting extract under a stream of nitrogen gas.
-
Store the dried extract at -20°C until analysis.
dot graph "Extraction_Workflow" { graph [layout=dot, rankdir=TB, splines=ortho, bgcolor="#F1F3F4", fontname="Arial", fontsize=10, label="Workflow for Precursor Extraction", fontcolor="#202124"]; node [shape=box, style="filled", fontname="Arial", fontsize=9, fontcolor="#202124", fillcolor="#FFFFFF", color="#5F6368"]; edge [fontname="Arial", fontsize=8, fontcolor="#202124", color="#5F6368"];
Start [label="Excise Hypobranchial Glands", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"]; Homogenize [label="Homogenize in Methanol"]; Vortex [label="Vortex Mix"]; Centrifuge [label="Centrifuge"]; Collect_Supernatant [label="Collect Supernatant"]; Repeat_Extraction [label="Repeat Extraction (x2)"]; Pool_Supernatants [label="Pool Supernatants"]; Evaporate [label="Rotary Evaporation"]; Dry [label="Dry under Nitrogen"]; Store [label="Store at -20°C", shape=ellipse, fillcolor="#34A853", fontcolor="#FFFFFF"];
Start -> Homogenize; Homogenize -> Vortex; Vortex -> Centrifuge; Centrifuge -> Collect_Supernatant; Centrifuge -> Repeat_Extraction [label="Pellet"]; Repeat_Extraction -> Homogenize; Collect_Supernatant -> Pool_Supernatants; Pool_Supernatants -> Evaporate; Evaporate -> Dry; Dry -> Store; } Workflow for Precursor Extraction.
HPLC-MS Analysis of 6,6'-Dibromoindigo Precursors
Objective: To separate and quantify the extracted precursors using High-Performance Liquid Chromatography coupled with Mass Spectrometry.
Instrumentation and Conditions:
-
HPLC System: Agilent 1200 series or equivalent with a diode array detector (DAD).
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water with 0.1% formic acid.
-
Mobile Phase B: Acetonitrile with 0.1% formic acid.
-
Gradient:
-
0-5 min: 5% B
-
5-20 min: 5% to 95% B (linear gradient)
-
20-25 min: 95% B
-
25-26 min: 95% to 5% B (linear gradient)
-
26-30 min: 5% B
-
-
Flow Rate: 0.8 mL/min.
-
Column Temperature: 30°C.
-
Injection Volume: 10 µL.
-
DAD Wavelength: 200-600 nm.
-
Mass Spectrometer: Electrospray Ionization (ESI) in negative ion mode.
-
Scan Range: m/z 100-1000.
Sample Preparation:
-
Reconstitute the dried extract in a known volume of 50% methanol in water.
-
Filter the sample through a 0.22 µm syringe filter before injection.
Quantification:
-
Prepare standard curves for available precursor standards (e.g., tyrindoxyl sulphate, 6-bromoisatin).
-
Quantify the compounds in the sample extracts by comparing their peak areas to the standard curves.
Applications in Drug Development
The brominated indole derivatives found in Murex snails, including the precursors to 6,6'-dibromoindigo, have demonstrated a range of bioactive properties. These include antibacterial, antiviral, and anticancer activities. The unique chemical structures of these compounds make them interesting leads for novel therapeutic agents. A thorough understanding of their natural sources and the ability to efficiently extract and quantify them are crucial first steps in the exploration of their pharmaceutical potential.
This guide provides a foundational framework for researchers and professionals interested in the natural sources of 6,6'-dibromoindigo and its precursors. The methodologies outlined here can be adapted and optimized for specific research goals, paving the way for new discoveries in marine natural products and their potential applications.
References
chemical structure and formula of 6,6-Dibromoindigo
This technical guide provides a comprehensive overview of the chemical structure, formula, and key properties of 6,6'-Dibromoindigo, a molecule of significant historical and scientific interest. Primarily aimed at researchers, scientists, and professionals in drug development, this document collates essential data, outlines detailed experimental protocols for its synthesis, and visualizes its biosynthetic pathway.
Chemical Structure and Formula
6,6'-Dibromoindigo, also known as Tyrian purple, is an organic compound with the chemical formula C₁₆H₈Br₂N₂O₂.[1][2][3] Its structure consists of two monobrominated indole rings linked by a carbon-carbon double bond at the 2 and 2' positions, with carbonyl groups at the 3 and 3' positions. This conjugated system is responsible for its characteristic deep purple color.[4] The molecule is planar, a feature that has been confirmed by X-ray crystallography.[5]
Key Identifiers:
-
IUPAC Name: 6,6'-dibromo-[Δ2,2'-biindoline]-3,3'-dione
-
CAS Number: 19201-53-7[6]
-
Canonical SMILES: C1=CC2=C(C=C1Br)NC(=C2O)C3=NC4=C(C3=O)C=CC(=C4)Br[4]
-
InChI: InChI=1S/C16H8Br2N2O2/c17-7-1-3-9-11(5-7)19-13(15(9)21)14-16(22)10-4-2-8(18)6-12(10)20-14/h1-6,19-20H[6]
Quantitative Data
A summary of the key physicochemical properties of 6,6'-Dibromoindigo is presented in the table below for easy reference and comparison.
| Property | Value | Reference |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [1][2][3] |
| Molar Mass | 420.060 g/mol | [1] |
| Appearance | Deep purple solid | [1] |
| Melting Point | >300°C | [7] |
| Density | 1.932 g/cm³ | [8] |
| Boiling Point | 486.0 ± 45.0 °C (Predicted) | [2] |
| Spectroscopic Data | ||
| ¹H-NMR (of N,N'-bis(trifluoroacetyl) derivative in CDCl₃) | δ 8.28 (d, J=1.3 Hz), 7.75 (d, J=8.3 Hz), 7.56 (dd, J=8.1, 1.5 Hz) | [5] |
| IR (KBr, cm⁻¹) | 3385 (N-H), 1633 (C=O), 1610, 1579, 1447, 1313, 1157, 1080, 1047, 897 | [7] |
| UV-Vis (in 1,2-dichloroethane, λmax) | 590 nm | [9] |
| Mass Spectrum (m/z) | 422 (M+4), 420 (M+2), 418 (M+) in a 1:2:1 ratio | [5][7] |
| Crystallographic Data | ||
| Crystal System | Monoclinic | [5] |
| Space Group | P2₁/c | [5] |
| Unit Cell Parameters | a=12.609 Å, b=4.842 Å, c=11.611 Å, β=104.42° | [5] |
Experimental Protocols
Several synthetic routes to 6,6'-Dibromoindigo have been developed since its structure was first elucidated. Below are detailed methodologies for two key approaches.
Synthesis from 4-Bromo-2-nitrobenzaldehyde (Harley-Mason procedure)
This procedure, as applied by Voss and Gerlach, represents a classical approach to the synthesis of indigoid dyes.[10]
Step 1: Preparation of the sodium nitrophenylethoxide salt
-
Dissolve crude 4-bromo-2-nitrobenzaldehyde (2.85 g, 0.0124 mol) in 20 mL of absolute methanol in a 100 mL 3-necked round-bottom flask under a nitrogen atmosphere.[10]
-
Add nitromethane (0.82 mL, 0.015 mol) to the solution.[10]
-
Cool the mixture to -1 to 0 °C in an ice-water-salt bath with stirring.[10]
-
Slowly add a solution of sodium methoxide (prepared from 0.35 g of sodium in 10 mL of absolute methanol) to the cooled mixture.[10]
-
Stir the resulting mixture for a specified period to yield the crude sodium nitrophenylethoxide salt.[10]
Step 2: Reductive Cyclization to 6,6'-Dibromoindigo
-
Subject the crude sodium nitrophenylethoxide salt to reductive cyclization using sodium dithionite (Na₂S₂O₄).[10]
-
The reaction proceeds to form the final product, 6,6'-Dibromoindigo.[10]
Facile Synthesis from 6-Bromoindole
This more recent method provides a convenient route to Tyrian purple based on a biosynthetic pathway.[7]
Step 1: Iodination of 6-Bromoindole
-
To a solution of 6-bromoindole in a suitable solvent, add an iodinating agent (e.g., N-iodosuccinimide).
-
Stir the reaction mixture at room temperature until the starting material is consumed (monitored by TLC).
-
Work up the reaction to isolate the 6-bromo-3-iodoindole intermediate.
Step 2: Acetoxylation of 6-Bromo-3-iodoindole
-
Dissolve the 6-bromo-3-iodoindole intermediate in acetic acid.[7]
-
Add silver acetate to the solution and stir the mixture at 90°C for 1 hour.[7]
-
Cool the mixture to room temperature and filter to remove the silver salts.[7]
-
Evaporate the solvent to obtain crude 6-bromo-3-acetoxyindole.
Step 3: Hydrolysis and Air Oxidation to 6,6'-Dibromoindigo
-
Subject the crude 6-bromo-3-acetoxyindole to alkaline hydrolysis (e.g., using sodium hydroxide in methanol/water).
-
Allow the reaction mixture to be exposed to air to facilitate the oxidative dimerization.
-
The resulting precipitate of 6,6'-Dibromoindigo is collected by filtration, washed with water, and dried. A yield of 68% has been reported for this step.[7]
Mandatory Visualization
The following diagram illustrates the enzymatic biosynthesis of 6,6'-Dibromoindigo, a pathway that has inspired synthetic strategies.
Caption: Enzymatic biosynthesis of 6,6'-Dibromoindigo from Tryptophan.
References
- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 2. chembk.com [chembk.com]
- 3. webqc.org [webqc.org]
- 4. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]
- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. 6,6'-dibromoindigo - Wikidata [wikidata.org]
- 7. tekhelet.com [tekhelet.com]
- 8. nbinno.com [nbinno.com]
- 9. researchgate.net [researchgate.net]
- 10. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
physical and chemical properties of 6,6-Dibromoindigo
An In-depth Technical Guide to the Core Physical and Chemical Properties of 6,6'-Dibromoindigo
Introduction
6,6'-Dibromoindigo, historically known as Tyrian Purple, is an organic compound of significant historical and scientific interest.[1][2][3] It is the principal component of the highly valued purple dye extracted from several species of sea snails.[3][4] This guide provides a comprehensive overview of the physical and chemical properties of 6,6'-dibromoindigo, intended for researchers, scientists, and professionals in drug development. The information is presented with a focus on quantitative data, detailed experimental methodologies, and visual representations of key processes.
Physical Properties
6,6'-Dibromoindigo is a deep purple solid, and in its crystalline form, it can appear black with a metallic or coppery luster.[5][6] It is known for its remarkable stability and insolubility in water and most organic solvents, a characteristic attributed to strong intermolecular hydrogen bonding.[5][7][8] This low solubility presents challenges for some analytical techniques.[2][9]
Summary of Physical Data
| Property | Value | Source(s) |
| IUPAC Name | 6-bromo-2-(6-bromo-3-hydroxy-1H-indol-2-yl)indol-3-one | [5] |
| Synonyms | Tyrian Purple, Royal Purple, 6,6'-dibromoindigotin | [5][10] |
| CAS Number | 19201-53-7 | [5] |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [1][5] |
| Molar Mass | 420.060 g·mol⁻¹ | [1][5] |
| Appearance | Purple solid | [1] |
| Melting Point | >300 °C | [11] |
| Boiling Point | 486 °C at 760 mmHg (Predicted) | [10] |
| Density | 1.932 g/cm³ (Predicted) | [10] |
| LogP | 4.61580 (Predicted) | [10] |
| Water Solubility | Insoluble | [7][8] |
Spectroscopic Properties
The spectroscopic signature of 6,6'-dibromoindigo is crucial for its identification and characterization.
UV-Visible Spectroscopy
In solution, the color of 6,6'-dibromoindigo is difficult to distinguish from indigo and monobromoindigo by eye.[12] The absorption maximum (λmax) in methanol has been reported as 598 nm.[12] When dyed on wool, the reflectance spectrum shows an absorption maximum around 520 nm, a significant shift from the 590 nm observed in solution, which is responsible for its characteristic purple color on textiles.[2] Theoretical studies at the TD-DFT level have calculated the absorption maximum to be around 600 nm.
Infrared (IR) Spectroscopy
The IR spectrum of 6,6'-dibromoindigo displays characteristic peaks for its functional groups. Key absorptions are observed at approximately 3300 cm⁻¹ (N-H stretch) and 1630 cm⁻¹ (C=O stretch).[2]
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its poor solubility, obtaining a standard ¹H-NMR spectrum of 6,6'-dibromoindigo is challenging.[2][9][13] To overcome this, two primary methods are employed:
-
Derivatization: Reaction with trifluoroacetic anhydride yields the more soluble N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo. The ¹H-NMR spectrum of this derivative in CDCl₃ shows three proton multiplets at δH 8.28 (d, J = 1.3 Hz), 7.75 (d, J = 8.3 Hz), and 7.56 (dd, J = 8.1, 1.5 Hz).[2][9]
-
Reduction: Reduction to the leuco-dibromoindigo form using sodium dithionite (Na₂S₂O₄) in D₂O also allows for NMR analysis. The ¹H-NMR spectrum of the leuco form shows signals at δH 7.50 (d, J = 1.8 Hz), 7.48 (d, J = 8.4 Hz), and 7.09 (dd, J = 8.4, 1.6 Hz).[2][9]
Mass Spectrometry (MS)
The mass spectrum of 6,6'-dibromoindigo is characterized by the isotopic signature of a molecule containing two bromine atoms. This results in a distinctive 1:2:1 triple peak pattern with a 2 mass unit spacing, centered at m/z 420.[2][9] The molecule is highly stable, leading to little fragmentation in the mass spectrum.[2][6] Due to its low volatility, high injection temperatures are required for analysis.[2][9]
Chemical Properties and Reactivity
6,6'-dibromoindigo is a remarkably stable molecule in the solid state.[14]
-
Oxidation: While indigo is reactive towards oxygen, 6,6'-dibromoindigo is less so due to its lower solubility.[5][14] Stronger oxidizing agents like dichromate can cleave the molecule to yield 6-bromoisatin.[14] Ozone has also been shown to cleave it, producing 6-bromoisatin and 6-bromoisatoic anhydride.[14]
-
Reduction: Similar to indigo, 6,6'-dibromoindigo can be reduced to a water-soluble yellow "leuco" form.[14] This reaction is fundamental to the vat dyeing process.
-
Stability: The color is generally lightfast but can be affected by nitric acid and chlorine bleaches.[8] Theoretical studies suggest high photostability when exposed to visible light. In thin films, a metastable surface-induced crystal structure has been observed, which undergoes an irreversible phase transition to the stable bulk phase at 210 °C.[15]
Experimental Protocols
Detailed methodologies for the synthesis and analysis of 6,6'-dibromoindigo are critical for reproducible research.
Synthesis of 6,6'-Dibromoindigo (Wolk-Frimer Method)
A modern, efficient synthesis starts from p-dibromobenzene.[16]
-
Friedel-Crafts Acetylation of p-Dibromobenzene: p-Dibromobenzene is acetylated to produce 2',4'-dibromoacetophenone.
-
Oxidation to 2,4-Dibromobenzoic Acid: The acetophenone derivative is oxidized using an oxidizing agent like potassium permanganate to yield 2,4-dibromobenzoic acid.[17]
-
Ullmann Condensation with Glycine: The 2,4-dibromobenzoic acid undergoes an Ullmann condensation with glycine. This key step is performed in an aqueous system using potassium carbonate as a base and a mixture of copper powder and cuprous iodide as catalysts at 50–60 °C to give N-(4-bromo-2-carboxyphenyl)glycine.[16]
-
Cyclization to 6-Bromo-N,O-diacetylindoxyl: The resulting N-(4-bromo-2-carboxyphenyl)glycine is cyclized using acetic anhydride and anhydrous sodium acetate at elevated temperatures (135-137 °C).[17]
-
Hydrolysis and Oxidative Dimerization: The diacetylindoxyl intermediate is hydrolyzed with a base such as sodium hydroxide, followed by air oxidation to yield the final product, 6,6'-dibromoindigo.[18]
Spectroscopic Analysis Protocols
-
¹H-NMR of N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo:
-
Derivatization: Dissolve 6,6'-dibromoindigo in trifluoroacetic anhydride.
-
Sample Preparation: Evaporate the excess trifluoroacetic anhydride. Dissolve the resulting N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo in deuterated chloroform (CDCl₃).
-
Acquisition: Acquire the ¹H-NMR spectrum on a suitable spectrometer (e.g., 300 MHz or higher).
-
-
Mass Spectrometry:
-
Sample Preparation: Due to insolubility and involatility, direct insertion probes with high injection temperatures are often used. Alternatively, the dye can be extracted with a high-boiling solvent like DMSO or DMF, and the resulting solution can be analyzed.[9]
-
Analysis: Perform mass analysis, looking for the characteristic isotopic pattern of a dibrominated compound around m/z 420.
-
Diagrams
Synthesis Workflow of 6,6'-Dibromoindigo
Caption: Synthetic pathway for 6,6'-Dibromoindigo via the Wolk-Frimer method.
Analytical Workflow for NMR Characterization
Caption: Workflow for preparing 6,6'-Dibromoindigo for ¹H-NMR analysis.
References
- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 2. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Tyrian purple - Wikipedia [en.wikipedia.org]
- 4. m.youtube.com [m.youtube.com]
- 5. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]
- 6. mdpi.com [mdpi.com]
- 7. Indigo dye - Wikipedia [en.wikipedia.org]
- 8. Dibromoindigo - CAMEO [cameo.mfa.org]
- 9. researchgate.net [researchgate.net]
- 10. nbinno.com [nbinno.com]
- 11. 6,6′-Dibromoisoindigo | 1147124-21-7 [sigmaaldrich.com]
- 12. tekhelet.com [tekhelet.com]
- 13. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 14. scispace.com [scispace.com]
- 15. pubs.acs.org [pubs.acs.org]
- 16. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 17. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 18. researchgate.net [researchgate.net]
The Spectroscopic Profile of 6,6'-Dibromoindigo: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, historically known as Tyrian purple, is an organic compound of significant historical and scientific interest.[1][2][3][4] Famously extracted from sea snails of the Muricidae family, this vibrant purple dye was highly prized in antiquity for its rarity and colorfastness.[1][2][3][4][5] Beyond its historical importance, modern research has unveiled its potential in materials science, particularly in the realm of organic semiconductors.[4] This technical guide provides an in-depth overview of the spectroscopic properties of 6,6'-dibromoindigo, offering a valuable resource for researchers in chemistry, materials science, and drug development.
Spectroscopic Data Summary
The following table summarizes the key spectroscopic data for 6,6'-dibromoindigo, compiled from various sources.
| Spectroscopic Technique | Solvent/Medium | Peak Position (λmax or cm⁻¹) | Reference(s) |
| UV-Visible Spectroscopy | 1,2-dichloroethane | 590 nm | [6] |
| Methanol | 598 nm | [7] | |
| DMSO:H₂O (50:50 v/v) | 520 nm | [8] | |
| Infrared (IR) Spectroscopy | Solid State | 3300 cm⁻¹ (N-H stretch) | [6] |
| Solid State | 1630 cm⁻¹ (C=O stretch) | [6] | |
| Fluorescence Spectroscopy | DMSO | Emission max ~870 nm | [9] |
Experimental Protocols
Synthesis of 6,6'-Dibromoindigo
A number of synthetic routes to 6,6'-dibromoindigo have been developed to overcome the laborious and environmentally impactful extraction from natural sources. One efficient laboratory-scale synthesis starts from 4-bromo-2-nitrobenzaldehyde.[2]
Materials:
-
4-bromo-2-nitrobenzaldehyde
-
Acetone
-
Water
-
2N aqueous sodium hydroxide solution
Procedure:
-
Dissolve 50 g (0.22 mol) of 4-bromo-2-nitrobenzaldehyde in 2250 mL of acetone.
-
Gradually add 2500 mL of water to the solution in small portions.
-
Add 2N aqueous sodium hydroxide solution dropwise, maintaining the pH at 10. The product will gradually form and precipitate out of the solution.
-
Stir the resulting suspension overnight to ensure complete reaction.
-
Collect the precipitated 6,6'-dibromoindigo by filtration, wash with water, and dry.
This method represents a significant improvement in yield and simplicity compared to earlier synthetic approaches.[10]
Spectroscopic Analysis Protocols
UV-Visible Spectroscopy:
-
Prepare a dilute solution of 6,6'-dibromoindigo in a suitable solvent (e.g., 1,2-dichloroethane, methanol, or a DMSO/water mixture). Due to the low solubility of indigo dyes, sonication may be required to aid dissolution.[11]
-
Use a calibrated UV-Visible spectrophotometer to record the absorption spectrum over a wavelength range of at least 400-800 nm.
-
The solvent used for the sample preparation should also be used as the blank for baseline correction.
-
Identify the wavelength of maximum absorbance (λmax).
Infrared (IR) Spectroscopy:
-
Prepare a solid sample of 6,6'-dibromoindigo for analysis. This is typically done by creating a KBr pellet, where a small amount of the sample is intimately mixed with dry potassium bromide and pressed into a transparent disc.
-
Alternatively, Attenuated Total Reflectance (ATR)-IR spectroscopy can be used, where the solid sample is placed directly onto the ATR crystal.[12]
-
Record the IR spectrum over the range of 4000-400 cm⁻¹.
-
Identify the characteristic vibrational frequencies, such as the N-H and C=O stretching bands.[6]
Fluorescence Spectroscopy:
-
Prepare a solution of 6,6'-dibromoindigo in a suitable solvent, such as DMSO.[9]
-
Use a spectrofluorometer to measure the emission spectrum.
-
Excite the sample at a wavelength corresponding to its absorption maximum (or a nearby wavelength) and record the emitted fluorescence over a longer wavelength range.
-
Note the wavelength of maximum emission.
Visualizations
The following diagram illustrates the general workflow for the synthesis and subsequent spectroscopic characterization of 6,6'-dibromoindigo.
Caption: Experimental workflow for the synthesis and spectroscopic analysis of 6,6'-Dibromoindigo.
Conclusion
The spectroscopic properties of 6,6'-dibromoindigo are well-defined, with characteristic absorptions in the visible region and distinct vibrational modes observable in the infrared spectrum. Its fluorescence in the near-infrared region is a more recently characterized property. The provided experimental protocols offer a starting point for the synthesis and detailed spectroscopic investigation of this historically and scientifically significant molecule. This compilation of data and methods aims to facilitate further research into the applications of 6,6'-dibromoindigo in various scientific fields.
References
- 1. researchgate.net [researchgate.net]
- 2. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 5. Indigo dye - Wikipedia [en.wikipedia.org]
- 6. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 7. tekhelet.com [tekhelet.com]
- 8. researchgate.net [researchgate.net]
- 9. An 'imperial radiation': Experimental and theoretical investigations of the photo-induced luminescence properties of 6,6?-dibromoindigo (Tyrian purple) [iris.cnr.it]
- 10. tekhelet.com [tekhelet.com]
- 11. A Critical Comparison of Methods for the Analysis of Indigo in Dyeing Liquors and Effluents - PMC [pmc.ncbi.nlm.nih.gov]
- 12. In situ Raman and IR spectroscopic analysis of indigo dye - Analytical Methods (RSC Publishing) [pubs.rsc.org]
The Biosynthesis of 6,6'-Dibromoindigo in Marine Mollusks: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6'-Dibromoindigo, historically known as Tyrian purple, is a vibrant and historically significant pigment produced by several species of marine mollusks of the family Muricidae.[1][2] Beyond its use as a dye, the molecule and its precursors exhibit interesting biological activities, making its biosynthetic pathway a subject of considerable research interest. This technical guide provides an in-depth overview of the biosynthesis of 6,6'-Dibromoindigo in marine mollusks, presenting the current understanding of the enzymatic processes, key intermediates, and relevant experimental methodologies. Quantitative data from various studies are summarized for comparative analysis, and key pathways and workflows are visualized to facilitate comprehension.
Introduction
For millennia, the rich, enduring purple hue of 6,6'-Dibromoindigo, or Tyrian purple, has symbolized power and royalty.[2][3] This dye is not synthesized but rather biogenetically derived from precursors stored in the hypobranchial gland of certain predatory sea snails.[4][5] The process, initiated upon injury or exposure to air and light, involves a cascade of enzymatic reactions.[5] Understanding this biosynthetic pathway is not only crucial for its historical and ecological context but also opens avenues for biotechnological production of this valuable compound and its derivatives, which have shown potential as biocompatible semiconductor materials.[1][6]
The Biosynthetic Pathway of 6,6'-Dibromoindigo
The biosynthesis of 6,6'-Dibromoindigo begins with the amino acid tryptophan. While the complete pathway in mollusks is not fully elucidated, a combination of in vivo studies and in vitro enzymatic reconstructions has outlined the key transformations.[1][6] A proposed pathway involves the bromination of tryptophan, followed by a series of enzymatic conversions to ultimately form the dimeric pigment.[1][6]
Key Precursors and Intermediates
Several key precursors have been identified in the hypobranchial glands of various mollusk species. The primary precursor is believed to be tyrindoxyl sulfate.[7] Other significant intermediates include tyrindoxyl, tyrindoleninone, and tyriverdin.[7] The composition and concentration of these precursors can vary between species and even between sexes of the same species, leading to variations in the final pigment composition.[7]
Enzymatic Conversions
A series of enzymes orchestrate the conversion of precursors to 6,6'-Dibromoindigo. A key enzyme is a bromoperoxidase , which is thought to be responsible for the initial regioselective bromination of an indole precursor, likely derived from tryptophan.[8][9] Following bromination, an enzyme referred to as purpurase , an arylsulfatase, hydrolyzes the sulfate group from tyrindoxyl sulfate to yield tyrindoxyl.[10][11] The subsequent steps are believed to involve both enzymatic and non-enzymatic oxidation and dimerization.[6][10]
The proposed biosynthetic pathway is illustrated in the diagram below:
References
- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 2. Tyrian purple - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. UQ eSpace [espace.library.uq.edu.au]
- 5. vliz.be [vliz.be]
- 6. researchgate.net [researchgate.net]
- 7. Sex-specific Tyrian purple genesis: precursor and pigment distribution in the reproductive system of the marine mollusc, Dicathais orbita - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. The role of vanadium bromoperoxidase in the biosynthesis of halogenated marine natural products - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. tekhelet.com [tekhelet.com]
- 11. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Unveiling the Hue of Antiquity: A Technical Guide to Historical Tyrian Purple Extraction
For Immediate Release
This whitepaper provides a comprehensive technical overview of the historical methods employed to extract Tyrian purple, the famed imperial dye of the ancient world. Geared towards researchers, scientists, and professionals in drug development, this document delves into the quantitative aspects, reconstructed experimental protocols, and the biochemical pathways involved in the synthesis of this historically significant pigment.
Introduction
Tyrian purple, a dye prized for its vibrant and enduring color, was a symbol of wealth and power in antiquity.[1][2][3] Its production, a closely guarded secret of the Phoenicians, involved the laborious extraction from several species of predatory sea snails, primarily of the Muricidae family.[1][4] This guide synthesizes historical accounts and modern scientific analysis to present a detailed methodology of this ancient chemical process. The primary coloring agent in Tyrian purple is 6,6'-dibromoindigo.[1][5]
Quantitative Analysis of Tyrian Purple Extraction
The production of Tyrian purple was notoriously inefficient, requiring a vast number of snails to yield a small amount of dye. This inherent scarcity contributed significantly to its value. Ancient sources and modern reconstructions provide data on the scale of this operation.
| Parameter | Value | Source |
| Snails per Gram of Dye | Approximately 10,000 - 12,000 | [4][6] |
| Snail Species | Bolinus brandaris, Hexaplex trunculus, Stramonita haemastoma | [1] |
| Cost in Antiquity | Worth its weight in silver; one pound of dye equated to three Troy pounds of gold | [3] |
| Modern Recreation Yield | 45 kg of snails for 1 gram of pure extract | [7] |
| Modern Recreation Cost | Approximately $2,700 - $3,000 per gram | [7] |
Historical Extraction and Dyeing Protocol
The following protocol is a reconstruction based on the historical writings of Pliny the Elder and modern experimental reproductions.
Materials and Equipment
-
Freshly harvested marine snails (e.g., Bolinus brandaris, Hexaplex trunculus)
-
Mortar and pestle or similar crushing tool
-
Large vats (historically lead or ceramic)[5]
-
Salt
-
Water
-
Heating apparatus
-
Wool or silk fibers
Experimental Procedure
-
Snail Harvesting: Snails are to be collected from their marine habitat. Pliny the Elder noted that the best time for harvesting was after the rising of the Dog Star or before spring.[8]
-
Gland Extraction: The hypobranchial gland, a small vein-like structure, is extracted from the snails.[1] For larger snails, the shell can be carefully broken to access the gland. Smaller snails may be crushed whole.[8]
-
Maceration and Salting: The extracted glands are placed in a vat and salted. Pliny suggests a ratio of about a "sextarius" (approximately 0.53 liters) of salt to every 100 pounds of material.[5][8]
-
Steeping: The mixture is left to steep for a period of three days.[8]
-
Boiling: The steeped mixture is then transferred to a vessel, diluted with water, and boiled at a moderate heat.[5][8] Pliny specifies that 500 pounds of dyestuff should be diluted with an amphora (about 8 gallons) of water.[5]
-
Purification: During boiling, any flesh that adheres to the glands is skimmed off.[8] The entire contents of the cauldron should be in a liquefied state after about ten days.[8]
-
Vat Dyeing:
-
The prepared dye bath is tested by immersing a cleaned fleece.[8]
-
The wool or silk is left to soak in the dye bath for five hours.[8]
-
The fibers are then removed, carded, and re-immersed until the desired color is achieved.[8] The most prized color was described as that of "blackish clotted blood".[1]
-
Biochemical Pathway of Tyrian Purple Formation
The vibrant purple color is not present in the living snail but is the result of a series of enzymatic and photochemical reactions. The process begins with colorless precursors stored in the snail's hypobranchial gland.
Experimental Workflow for Extraction
The overall workflow for the historical extraction of Tyrian purple can be visualized as a multi-step process, from the collection of the raw material to the final dyed textile.
Modern Analytical Methods
Modern analytical techniques, such as High-Performance Liquid Chromatography-Mass Spectrometry (HPLC-MS), are instrumental in identifying the precursors and final indigoid components of Tyrian purple.[9] This allows for a precise chemical fingerprinting of the dye.
Sample Preparation for HPLC-MS Analysis (Hypothetical Protocol)
-
Extraction: A small sample of the dyed fiber or raw pigment is extracted with a suitable solvent (e.g., dimethyl sulfoxide).
-
Sonication: The sample is sonicated to ensure complete dissolution of the dye components.
-
Centrifugation: The solution is centrifuged to remove any solid impurities.
-
Filtration: The supernatant is filtered through a syringe filter (e.g., 0.22 µm) into an HPLC vial.
-
Analysis: The sample is then injected into the HPLC-MS system for analysis.
Conclusion
The historical extraction of Tyrian purple represents a remarkable achievement in ancient chemistry. The process, though laborious and odorous, yielded a dye of unparalleled quality and prestige. By combining historical records with modern analytical chemistry, we can reconstruct and understand the intricate steps that led to the creation of this legendary color. This knowledge not only provides insights into ancient technologies but also offers a basis for exploring novel applications of the bioactive compounds found in these marine mollusks.
References
- 1. Tyrian purple - Wikipedia [en.wikipedia.org]
- 2. youtube.com [youtube.com]
- 3. innovationintextiles.com [innovationintextiles.com]
- 4. vliz.be [vliz.be]
- 5. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Conagen starts first commercial production of sustainable Tyrian purple for textile dye | Financial Post [financialpost.com]
- 7. youtube.com [youtube.com]
- 8. m.youtube.com [m.youtube.com]
- 9. tekhelet.com [tekhelet.com]
The Genesis of Tyrian Purple: An In-depth Technical Guide to the Natural Precursors of 6,6'-Dibromoindigo
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the natural precursors of 6,6'-dibromoindigo, the iconic molecule responsible for the vibrant hue of Tyrian purple. Sourced from marine mollusks of the Muricidae family, these precursors and their biosynthetic pathways are of significant interest for their potential applications in drug development, biotechnology, and materials science. This document details the key precursor molecules, their quantitative distribution in various species, detailed experimental protocols for their extraction and analysis, and a visual representation of the underlying biochemical processes.
The Core Precursors of 6,6'-Dibromoindigo
The biosynthesis of 6,6'-dibromoindigo originates from the amino acid tryptophan.[1][2] Through a series of enzymatic transformations within the hypobranchial gland of marine snails, tryptophan is converted into a cascade of brominated indole derivatives.[3][4] The primary and intermediate precursors identified in these organisms are crucial for the eventual formation of the final pigment.
The ultimate precursor stored in the hypobranchial gland is tyrindoxyl sulfate .[5] Upon stress or injury to the mollusk, an enzyme called arylsulfatase is released, which cleaves the sulfate group from tyrindoxyl sulfate. This initiates a cascade of chemical reactions, leading to the formation of several reactive intermediates, including tyrindoxyl and tyrindoleninone .[1] Another key precursor, 6-bromoisatin , has also been identified and is of particular interest due to its own bioactive properties.[4][5]
Quantitative Analysis of Precursors
The concentration of 6,6'-dibromoindigo precursors can vary significantly between different species of Muricidae and is influenced by factors such as diet and environmental conditions. The following tables summarize the quantitative data available in the literature for key precursors in various mollusk species.
Table 1: Concentration of 6,6'-Dibromoindigo Precursors in Dicathais orbita
| Precursor | Concentration (mg/g wet weight of hypobranchial gland) | Analytical Method | Reference |
| Tyrindoxyl sulfate | Not explicitly quantified in this format | HPLC-MS | Valles-Regino et al., 2016 |
| 6-Bromoisatin | Not explicitly quantified in this format | HPLC-MS | Valles-Regino et al., 2016 |
| Limit of Detection (LOD) | |||
| Tyrindoxyl sulfate | 0.07 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |
| 6-Bromoisatin | 0.004 mg/mL | HPLC-MS | Valles-Rignio et al., 2016 |
| Limit of Quantification (LOQ) | |||
| Tyrindoxyl sulfate | 0.22 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |
| 6-Bromoisatin | 0.01 mg/mL | HPLC-MS | Valles-Regino et al., 2016 |
Table 2: Relative Abundance of Brominated Indoles in Dicathais orbita Hypobranchial Gland Extract
| Compound | Relative Abundance (%) | Analytical Method | Reference |
| Tyrindoleninone | 39.98 | LC-MS | Esmaeelian et al., 2017 |
| 6-Bromoisatin | 35.34 | LC-MS | Esmaeelian et al., 2017 |
Note: Direct comparative quantitative data across different species is scarce in the literature. The provided data from Dicathais orbita serves as a benchmark for the levels of these precursors.
Experimental Protocols
Extraction of 6,6'-Dibromoindigo Precursors from Hypobranchial Glands
This protocol is a synthesis of methods described in the literature for the extraction of brominated indoles from the hypobranchial glands of marine mollusks.
Materials:
-
Fresh or frozen hypobranchial glands from Muricidae mollusks
-
Chloroform (HPLC grade)
-
Methanol (HPLC grade)
-
Deionized water
-
Benchtop vice
-
Surgical scissors and forceps
-
Homogenizer (e.g., Potter-Elvehjem)
-
Centrifuge
-
Rotary evaporator
-
Vials for sample storage
Procedure:
-
Dissection: If using whole snails, carefully crack the shell using a benchtop vice to expose the soft tissues. Locate the hypobranchial gland, a cream- to purple-colored organ in the mantle cavity. Carefully excise the gland using surgical scissors and forceps.
-
Weighing: Immediately weigh the excised gland to determine the wet weight.
-
Homogenization: Place the weighed hypobranchial gland in a glass homogenizer with a known volume of chloroform:methanol (2:1, v/v). Homogenize the tissue until a uniform suspension is achieved.
-
Extraction: Transfer the homogenate to a centrifuge tube and centrifuge at 4000 rpm for 10 minutes at 4°C.
-
Phase Separation: Carefully collect the supernatant (the chloroform:methanol phase containing the precursors). To the pellet, add another volume of chloroform:methanol, vortex thoroughly, and centrifuge again. Pool the supernatants.
-
Washing: To the pooled supernatant, add 0.2 volumes of deionized water and vortex to mix. Centrifuge at 2000 rpm for 5 minutes to separate the phases.
-
Solvent Removal: Carefully collect the lower chloroform phase, which contains the brominated indoles. Evaporate the solvent to dryness under reduced pressure using a rotary evaporator at a temperature not exceeding 40°C.
-
Storage: Re-dissolve the dried extract in a known volume of a suitable solvent (e.g., methanol or acetonitrile) for analysis and store at -20°C in the dark.
HPLC-MS Analysis of 6,6'-Dibromoindigo Precursors
This protocol is adapted from Valles-Regino et al. (2016) for the quantification of 6,6'-dibromoindigo precursors.
Instrumentation:
-
High-Performance Liquid Chromatography (HPLC) system with a Diode Array Detector (DAD)
-
Mass Spectrometer (MS) with an Electrospray Ionization (ESI) source
-
C18 reversed-phase column (e.g., 4.6 x 100 mm, 5 µm)
Reagents:
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
Formic acid (0.1%)
Procedure:
-
Mobile Phase Preparation:
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
-
Chromatographic Conditions:
-
Column: C18 reversed-phase column
-
Flow Rate: 0.5 mL/min
-
Injection Volume: 10 µL
-
Gradient:
-
0-2 min: 10% B
-
2-15 min: Linear gradient from 10% to 90% B
-
15-18 min: 90% B
-
18-20 min: Linear gradient from 90% to 10% B
-
20-25 min: 10% B (equilibration)
-
-
-
DAD Detection: Monitor the eluent at a wavelength range of 200-600 nm.
-
MS Detection:
-
Ionization Mode: ESI positive and negative
-
Capillary Voltage: 3.5 kV
-
Drying Gas Temperature: 350°C
-
Drying Gas Flow: 10 L/min
-
Nebulizer Pressure: 40 psi
-
Scan Range: m/z 100-1000
-
-
Quantification: Prepare standard curves for each precursor of interest (e.g., tyrindoxyl sulfate, 6-bromoisatin) using certified reference materials. The concentration of the precursors in the samples can be determined by comparing their peak areas to the standard curves.
Visualizing the Biosynthetic and Experimental Pathways
The following diagrams, generated using the DOT language, illustrate the key pathways involved in the formation and analysis of 6,6'-dibromoindigo precursors.
Caption: Biosynthetic pathway of 6,6'-dibromoindigo from tryptophan.
Caption: Experimental workflow for precursor analysis.
References
- 1. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Production of Tyrian purple indigoid dye from tryptophan in Escherichia coli | Semantic Scholar [semanticscholar.org]
- 3. mdpi.com [mdpi.com]
- 4. Brominated indoles from a marine mollusc inhibit inflammation in a murine model of acute lung injury | PLOS One [journals.plos.org]
- 5. researchmgt.monash.edu [researchmgt.monash.edu]
The Photostability of 6,6'-Dibromoindigo and its Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Abstract
6,6'-Dibromoindigo, the primary constituent of the ancient dye Tyrian purple, is renowned for its exceptional chemical stability and colorfastness.[1][2] This in-depth technical guide explores the core principles behind its remarkable photostability, collates available photochemical data on its derivatives, and provides detailed experimental protocols for researchers seeking to quantify the photophysical properties of this and related indigoid compounds. While quantitative photodegradation data for 6,6'-dibromoindigo remains elusive in scientific literature, this guide synthesizes theoretical studies and data from analogous compounds to provide a comprehensive overview for research and development.
Introduction: The Basis of 6,6'-Dibromoindigo's Stability
6,6'-Dibromoindigo (DBI), a vat dye historically extracted from sea snails, has been prized for centuries for its vibrant purple hue that resists fading.[1][2] Modern scientific inquiry has revealed that this stability is not merely anecdotal but is rooted in the molecule's fundamental photophysical properties. Unlike many organic dyes that readily undergo photochemical reactions leading to degradation, the indigo chromophore possesses a highly efficient and rapid non-radiative decay pathway.
Upon absorption of a photon and transition to an excited state (S1), the molecule undergoes an ultrafast excited-state intramolecular proton transfer (ESPT). This process, where a proton moves from the nitrogen to the carbonyl oxygen, provides a mechanism for the molecule to quickly return to its ground state (S0) without undergoing chemical alteration. This rapid internal conversion is the primary reason for the exceptional photostability of indigo and its derivatives.
Theoretical studies using Time-Dependent Density Functional Theory (TD-DFT) support this view for 6,6'-dibromoindigo specifically. These studies have shown that potential pathways to conical intersections that would lead to degradation are not readily accessible from the first excited state. The main deactivation route is a direct optical transition from the S1 back to the S0 state, which helps to explain the high photostability of the pigment when exposed to visible light.
Quantitative Photochemical Data
A thorough review of scientific literature reveals a notable absence of experimentally determined photodegradation quantum yields (Φ) for 6,6'-dibromoindigo. This is likely a direct consequence of its high stability, making degradation events rare and difficult to quantify.
However, quantitative data is available for derivatives where the core photochemistry has been intentionally altered by substitution at the nitrogen atoms. These derivatives, primarily N,N'-diacyl and N,N'-dialkyl indigos, block the intramolecular proton transfer pathway, making them photochromic (i.e., they undergo reversible E-Z isomerization upon irradiation). Their photoisomerization quantum yields provide a valuable point of comparison, illustrating the inherent photoreactivity of the indigo scaffold when the primary stabilizing mechanism is disabled.
| Derivative Name | Substituent (N,N'-) | Isomerization | Quantum Yield (Φ) | Solvent | Ref. |
| N,N'-Diacetylindigo | Acetyl | trans → cis | 0.25 - 0.10 | Various | [3] |
| N,N'-Disubstituted Indigos | Various Alkyl/Acyl | trans → cis | 0.03 - 0.25 | Various | [3] |
| N,N'-Disubstituted Indigos | Various Alkyl/Acyl | cis → trans | 0.03 - 0.25 | Various | [3] |
Table 1: Photoisomerization quantum yields for N,N'-substituted indigo derivatives.
Potential Photodegradation Pathways
While highly stable, under forcing conditions or over extended periods, 6,6'-dibromoindigo is not entirely immune to degradation. Based on studies of related indigoid compounds, two primary degradation pathways can be postulated.
Photodebromination of the Leuco Form
The most cited photochemical reaction in the context of bromoindigos is the photodebromination of their reduced, or leuco, form. When 6,6'-dibromoindigo is chemically reduced to its soluble, colorless leuco form (as is done in vat dyeing), exposure to light can cleave the carbon-bromine bonds. Subsequent re-oxidation in the air can then yield a mixture of 6-bromoindigo and unsubstituted indigo, leading to a color shift.[1]
Oxidative Degradation
Direct degradation of the 6,6'-dibromoindigo chromophore likely proceeds via an oxidative pathway, similar to other organic dyes. This can be initiated by reactive oxygen species (ROS) and would likely target the electron-rich double bond and adjacent aromatic rings, leading to the formation of smaller, colorless aromatic compounds such as 6-bromoisatin and its further degradation products. This process is expected to be extremely slow under normal conditions due to the molecule's efficient internal conversion pathway.
Experimental Protocols
Due to the scarcity of published data, the following protocols are proposed as a robust methodology for quantifying the photostability of 6,6'-dibromoindigo and its derivatives.
Protocol for Determining Photodegradation Quantum Yield (Φ)
The quantum yield of photodegradation is the ratio of molecules degraded to the number of photons absorbed. Its determination requires careful measurement of light intensity and concentration changes.
Objective: To determine the photodegradation quantum yield of 6,6'-dibromoindigo in a suitable solvent.
Materials:
-
6,6'-Dibromoindigo (synthesized or purchased, purity confirmed by HPLC and NMR)
-
Solvent: N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) (spectroscopic grade) due to DBI's low solubility in common solvents.
-
Chemical actinometer (e.g., ferrioxalate for UV/blue light, or a well-characterized dye like Rhodamine 6G for visible light)
-
Monochromatic light source (e.g., laser or xenon lamp with bandpass filter) with known wavelength (λ).
-
Calibrated radiometer/photodiode for measuring light intensity.
-
Quartz cuvettes (1 cm path length).
-
UV-Vis Spectrophotometer.
-
HPLC system with a diode-array detector (DAD).
-
Stirring plate.
Methodology:
-
Solution Preparation:
-
Prepare a stock solution of 6,6'-dibromoindigo in the chosen solvent (e.g., DMF) at a known concentration. The concentration should be adjusted to have an absorbance of ~0.1 at the irradiation wavelength to minimize inner filter effects.
-
Prepare the chemical actinometer solution according to established protocols.[4][5]
-
-
Actinometry (Photon Flux Measurement):
-
Fill a quartz cuvette with the actinometer solution.
-
Irradiate the solution with the monochromatic light source for a defined period, ensuring the entire volume is illuminated.
-
Measure the change in the actinometer's chemical composition using UV-Vis spectroscopy as per its standard procedure.
-
Calculate the photon flux (I₀, in photons/s) entering the sample.
-
-
Sample Irradiation:
-
Fill an identical quartz cuvette with the 6,6'-dibromoindigo solution.
-
Place the cuvette in the same position as the actinometer and irradiate under identical conditions for a set time (t). It is recommended to use multiple time points.
-
Ensure the solution is stirred during irradiation to maintain homogeneity.
-
For each time point, record the UV-Vis spectrum and take an aliquot for HPLC analysis.
-
Run a "dark control" sample in parallel, which is kept under the same conditions but shielded from light, to account for any thermal degradation.
-
-
Analysis:
-
Using HPLC, quantify the decrease in the concentration of 6,6'-dibromoindigo over time.
-
Calculate the number of molecules degraded (N_d) for each time interval.
-
Calculate the number of photons absorbed (N_a) by the sample using the Beer-Lambert law and the measured photon flux.
-
The quantum yield (Φ) is calculated as: Φ = N_d / N_a
-
Protocol for HPLC-MS Analysis of Photodegradation Products
Objective: To identify the chemical structures of products formed during the photodegradation of 6,6'-dibromoindigo.
Materials:
-
Photodegraded sample solution of 6,6'-dibromoindigo.
-
HPLC-MS system (e.g., with ESI or APCI source).
-
C18 reverse-phase HPLC column.
-
Mobile phase solvents (e.g., acetonitrile, water, formic acid - all LC-MS grade).
Methodology:
-
Sample Preparation:
-
Take an aliquot of the irradiated sample solution. If necessary, dilute with the initial mobile phase composition.
-
-
Chromatographic Separation:
-
Inject the sample into the HPLC-MS system.
-
Use a gradient elution method to separate the parent compound from potential degradation products. A typical gradient might be from 20% acetonitrile in water (with 0.1% formic acid) to 100% acetonitrile over 20-30 minutes.
-
Monitor the elution using a Diode Array Detector (DAD) to obtain UV-Vis spectra of all separated peaks.
-
-
Mass Spectrometric Analysis:
-
Direct the column effluent to the mass spectrometer.
-
Acquire mass spectra for each eluting peak in both positive and negative ion modes.
-
The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in ~1:1 ratio) is a key identifier. A compound with one bromine atom will show two peaks (M, M+2) of equal intensity. A compound with two bromine atoms (like DBI) will show three peaks (M, M+2, M+4) in a 1:2:1 ratio.
-
Perform MS/MS (fragmentation) analysis on the parent ions of interest to obtain structural information.
-
-
Data Interpretation:
-
Identify peaks that are present in the irradiated sample but absent or in much lower concentration in the dark control.
-
Propose structures for the degradation products based on their mass-to-charge ratios, isotopic patterns, and fragmentation patterns. For example, the loss of a bromine atom would result in a mass decrease of 79 or 81 Da.
-
Conclusion
6,6'-Dibromoindigo exhibits remarkable photostability, a characteristic attributed to an efficient excited-state intramolecular proton transfer mechanism that facilitates rapid, non-destructive de-excitation. While this has made the direct measurement of its photodegradation quantum yield challenging, the study of its N,N'-substituted derivatives, which lack this pathway, reveals the inherent photoreactivity of the indigo core. The primary degradation pathways for 6,6'-dibromoindigo, though extremely slow, are likely oxidative cleavage of the chromophore and photodebromination of its reduced leuco form. The detailed experimental protocols provided herein offer a standardized framework for future research to precisely quantify the photostability of this historically significant molecule and its novel derivatives, aiding in their application in materials science and drug development.
References
- 1. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - Photochromic derivatives of indigo: historical overview of development, challenges and applications [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. pubs.rsc.org [pubs.rsc.org]
- 5. Determining wavelength-dependent quantum yields of photodegradation: importance of experimental setup and reference values for actinometers - Environmental Science: Processes & Impacts (RSC Publishing) [pubs.rsc.org]
Unveiling the Electronic Landscape of Tyrian Purple: A Theoretical Deep Dive into 6,6'-Dibromoindigo
For Immediate Release
A comprehensive theoretical analysis of the electronic structure of 6,6'-dibromoindigo, the primary constituent of the historic dye Tyrian purple, reveals key insights into its vibrant color, photostability, and semiconducting properties. This technical guide, intended for researchers, scientists, and professionals in drug development, synthesizes findings from computational studies, presenting a detailed examination of the molecule's electronic properties and the methodologies used to uncover them.
6,6'-dibromoindigo, an organic compound with the formula (BrC₆H₃C(O)CNH)₂, has captivated humanity for millennia with its rich, purple hue.[1] Modern research has extended interest in this ancient dye beyond its aesthetic appeal, exploring its potential as an ambipolar organic semiconductor.[2] Theoretical studies, primarily employing Density Functional Theory (DFT) and its time-dependent extension (TD-DFT), have been instrumental in understanding the fundamental electronic transitions that govern its color and its charge transport characteristics.
Electronic Properties and Spectroscopic Data
Theoretical investigations have successfully elucidated the electronic transitions responsible for the characteristic color of 6,6'-dibromoindigo. The absorption maximum is attributed to the lowest-lying ¹ππ* excited state. The environment significantly influences the absorption spectrum, with a notable red-shift observed when moving from the gas phase to a solvent.
| Property | Gas Phase | In Water | Notes |
| Absorption Maximum (λmax) | ~600 nm | Red-shifted | The shift is due to interactions with the solvent. The exact value in water is not specified in the provided search results. |
Further computational studies on polymers derived from Tyrian purple have provided insights into the energy levels of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO), which are crucial for understanding its semiconducting behavior.
| Polymer | HOMO Energy | LUMO Energy | Optical Band Gap (Eg) |
| P1 | -5.29 eV | -5.21 eV | 1.54 eV |
| P2 | -5.21 eV | Not specified | 1.43 eV |
These values are for cross-conjugated polymers derived from Tyrian Purple and calculated at the B3LYP/6-31G level of theory.[3]*
Computational Methodologies
The theoretical examination of 6,6'-dibromoindigo's electronic structure predominantly relies on quantum chemical calculations. A common workflow for such studies is outlined below.
Key Experimental Protocols (Computational)
Geometry Optimization: The initial step involves optimizing the molecular geometry of 6,6'-dibromoindigo to find its most stable conformation. This is typically performed using Density Functional Theory (DFT) with a specific functional and basis set. For instance, the BLYP functional has been utilized for this purpose. The optimization process continues until the forces on the atoms are negligible, indicating a minimum on the potential energy surface.
Electronic Structure and Molecular Orbital Analysis: Following geometry optimization, a single-point energy calculation is performed to obtain detailed information about the electronic structure. This includes the energies and compositions of the molecular orbitals, such as the HOMO and LUMO. The distribution of these orbitals is crucial for understanding charge transfer and reactivity.[4]
Excited State Calculations (TD-DFT): To investigate the electronic transitions that give rise to the molecule's color, Time-Dependent Density Functional Theory (TD-DFT) is employed. This method calculates the vertical excitation energies and oscillator strengths, which can be used to simulate the theoretical absorption spectrum. These calculations help in assigning the observed absorption bands to specific electronic transitions.
Conical Intersections: The investigation of conical intersections, which are points of degeneracy between electronic states, is important for understanding the photostability of the molecule. Locating these intersections helps to elucidate the deactivation pathways of the excited states. The absence of accessible conical intersections from the first excited state suggests that the primary deactivation mechanism is an optical transition back to the ground state, contributing to the high photostability of Tyrian purple.
Signaling Pathways and Logical Relationships
The photostability of 6,6'-dibromoindigo can be understood through the relationship between its excited states and potential deactivation pathways.
The theoretical studies indicate that after excitation to the first excited state (S1) by visible light, the conical intersections with the ground state (S0) are not readily accessible. This lack of a non-radiative decay pathway means that the molecule is more likely to return to the ground state via an optical transition (e.g., fluorescence), which contributes to its high photostability.
This in-depth theoretical understanding of the electronic structure of 6,6'-dibromoindigo not only explains its historical significance as a vibrant and lasting dye but also opens avenues for its application in modern organic electronics. The insights gained from these computational studies provide a solid foundation for the rational design of new materials with tailored electronic and optical properties.
References
The Crystal Structure of 6,6'-Dibromoindigo: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This whitepaper provides a detailed examination of the crystal structure of 6,6'-dibromoindigo, the primary constituent of the historical pigment Tyrian purple. This document summarizes the key crystallographic data, outlines the experimental protocols for crystal growth and structure determination, and presents a visual workflow of the crystallographic process.
Introduction
6,6'-Dibromoindigo (C₁₆H₈Br₂N₂O₂) is a vat dye historically extracted from sea snails and is renowned for its vibrant purple hue.[1] Beyond its historical significance as a pigment, recent interest has been sparked by its potential applications in organic electronics. A thorough understanding of its solid-state structure is crucial for elucidating structure-property relationships and for the rational design of new materials. This guide focuses on the bulk crystal structure of 6,6'-dibromoindigo, which has been primarily determined by single-crystal X-ray diffraction.
Crystallographic Data
The crystal structure of the bulk form of 6,6'-dibromoindigo has been determined by X-ray diffraction. Two key studies from the late 1970s and early 1980s established the crystallographic parameters. The data from Larsen and Watjen (1980) is the most frequently cited. A summary of the crystallographic data from both studies is presented in Table 1 for comparison.
| Parameter | Süsse and Krampe (1979) | Larsen and Watjen (1980) |
| Crystal System | Monoclinic | Monoclinic |
| Space Group | P2₁/a | P2₁/c |
| a (Å) | 11.50 | 12.609 |
| b (Å) | 4.85 | 4.842 |
| c (Å) | 12.60 | 11.611 |
| β (º) | 104.0 | 104.42 |
| Volume (ų) | 545.4 | 686.9 |
| Z | 2 | 2 |
| Calculated Density (g/cm³) | 2.01 | Not Reported |
Table 1: Crystallographic Data for 6,6'-Dibromoindigo
It is important to note that 6,6'-dibromoindigo can also form a surface-induced, metastable thin-film phase which exhibits a different crystal structure from the stable bulk form.[2]
Experimental Protocols
The determination of the crystal structure of 6,6'-dibromoindigo involves two primary experimental stages: the growth of high-quality single crystals and the analysis of these crystals using X-ray diffraction.
Single Crystal Growth by Physical Vapor Transport (PVT)
A contemporary and effective method for obtaining single crystals of 6,6'-dibromoindigo suitable for X-ray diffraction is Physical Vapor Transport (PVT).[3][4][5]
Materials:
-
6,6'-dibromoindigo powder (purified by sublimation)
-
Quartz ampoule
-
Tube furnace with a programmable temperature gradient
Protocol:
-
Purification: The commercially available 6,6'-dibromoindigo powder is first purified by sublimation to remove any volatile impurities.
-
Ampoule Preparation: A quartz ampoule is thoroughly cleaned and dried. The purified 6,6'-dibromoindigo powder is placed at one end of the ampoule (the source zone).
-
Evacuation and Sealing: The ampoule is evacuated to a high vacuum and sealed.
-
Crystal Growth: The sealed ampoule is placed in a horizontal tube furnace with a defined temperature gradient. The source zone is heated to a temperature sufficient to cause sublimation of the 6,6'-dibromoindigo (e.g., 250-300 °C). The other end of the ampoule (the growth zone) is maintained at a lower temperature.
-
Vapor Transport: Over time, the 6,6'-dibromoindigo molecules in the vapor phase are transported along the temperature gradient from the hotter source zone to the cooler growth zone.
-
Crystallization: Upon reaching the cooler zone, the vapor becomes supersaturated, leading to the nucleation and growth of single crystals on the walls of the ampoule.
-
Harvesting: After a suitable growth period, the furnace is slowly cooled to room temperature, and the single crystals are carefully harvested from the ampoule.
Single-Crystal X-ray Diffraction
Once suitable single crystals are obtained, their structure is determined using a single-crystal X-ray diffractometer.[6][7]
Instrumentation:
-
Single-crystal X-ray diffractometer
-
X-ray source (e.g., Mo Kα or Cu Kα radiation)
-
Goniometer
-
Detector (e.g., CCD or CMOS detector)
Protocol:
-
Crystal Mounting: A high-quality single crystal of appropriate size (typically < 0.5 mm in all dimensions) is selected and mounted on a goniometer head.
-
Data Collection: The mounted crystal is placed in the X-ray beam and rotated. A series of diffraction images are collected at different crystal orientations. The positions and intensities of the diffraction spots are recorded by the detector.
-
Unit Cell Determination: The positions of the diffraction spots are used to determine the dimensions and symmetry of the unit cell.
-
Data Reduction: The intensities of the diffraction spots are integrated and corrected for various experimental factors (e.g., Lorentz and polarization effects, absorption).
-
Structure Solution: The corrected diffraction data is used to solve the phase problem and generate an initial electron density map.
-
Structure Refinement: The atomic model is built into the electron density map and refined against the experimental data to obtain the final, accurate crystal structure, including atomic coordinates and bond lengths.
Experimental Workflow
The following diagram illustrates the general workflow for the determination of the crystal structure of 6,6'-dibromoindigo.
Caption: Workflow for Crystal Structure Determination.
Biological Activity
Currently, there is limited information available in the scientific literature regarding specific signaling pathways associated with 6,6'-dibromoindigo. Its primary characterization has been as a pigment and, more recently, as a potential organic semiconductor.[8] Therefore, a signaling pathway diagram is not applicable at this time.
Conclusion
The crystal structure of 6,6'-dibromoindigo has been well-established through single-crystal X-ray diffraction, revealing a monoclinic system. The ability to grow high-quality single crystals via methods like physical vapor transport is essential for further detailed structural and property characterization. This technical guide provides a foundational understanding of the crystallographic aspects of this historically and scientifically significant molecule, which will be valuable for researchers in materials science and drug development.
References
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. Crystallization of Tyrian Purple (6,6’-Dibromoindigo) Thin Films: The Impact of Substrate Surface Modifications - PMC [pmc.ncbi.nlm.nih.gov]
- 3. ntrs.nasa.gov [ntrs.nasa.gov]
- 4. PVA CGS | Physical Vapor Transport (PVT) [pvatepla-cgs.com]
- 5. pvatepla-korea.com [pvatepla-korea.com]
- 6. X-ray crystallography - Wikipedia [en.wikipedia.org]
- 7. youtube.com [youtube.com]
- 8. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
Methodological & Application
Application Notes and Protocols for the Synthesis of 6,6'-Dibromoindigo
Topic: Synthesis of 6,6'-Dibromoindigo from 4-bromo-2-nitrobenzaldehyde
Audience: Researchers, scientists, and drug development professionals.
Introduction
6,6'-Dibromoindigo, the primary constituent of the historical dye Tyrian purple, is a compound of significant interest in materials science and medicinal chemistry.[1][2] Its synthesis from 4-bromo-2-nitrobenzaldehyde is a classic example of the Baeyer-Drewsen indigo synthesis, which involves the condensation of a 2-nitrobenzaldehyde derivative with acetone in the presence of a base.[3][4][5] This document provides a detailed protocol for this synthesis, along with relevant data and a workflow visualization.
Reaction Scheme
The overall reaction is a base-catalyzed condensation of two molecules of 4-bromo-2-nitrobenzaldehyde with two molecules of acetone, followed by intramolecular cyclization and oxidative dimerization to yield 6,6'-Dibromoindigo.
Experimental Protocol
This protocol is based on the Baeyer-Drewsen method for indigo synthesis.[3][4][5]
3.1. Materials and Reagents
-
4-bromo-2-nitrobenzaldehyde
-
Acetone (propanone)
-
Sodium hydroxide (NaOH)
-
Deionized water
-
Ethanol
-
Diethyl ether
3.2. Equipment
-
Erlenmeyer flask or beaker
-
Magnetic stirrer and stir bar
-
Dropping funnel or pipette
-
Büchner funnel and filter paper
-
Vacuum flask
-
Standard laboratory glassware
-
pH meter or pH indicator paper
3.3. Synthesis Procedure
-
Dissolution of Starting Material: In a suitable flask, dissolve 4-bromo-2-nitrobenzaldehyde in a mixture of acetone and water. For example, 3g of 4-bromo-2-nitrobenzaldehyde can be dissolved in a mixture of acetone and water.[4] A more specific protocol suggests dissolving 50g of the aldehyde in 2250 mL of acetone, followed by the addition of 2500 mL of water in small portions.[2]
-
Base Addition: While stirring the solution, slowly add a 2N aqueous solution of sodium hydroxide (NaOH) dropwise.[2] The addition should be controlled to maintain the pH of the reaction mixture at approximately 10.[2]
-
Reaction Progression: The reaction is exothermic, and the solution will turn a dark brown color upon the addition of the base.[4] After a short period of stirring, deep purple flakes of 6,6'-Dibromoindigo will begin to precipitate from the orange-colored solution.[4]
-
Isolation of Product: Once the precipitation is complete, collect the solid product by vacuum filtration using a Büchner funnel.
-
Washing and Purification: Wash the collected solid sequentially with water, ethanol, and diethyl ether to remove any unreacted starting materials and byproducts.[4]
-
Drying: Dry the purified 6,6'-Dibromoindigo, for instance, over silica gel, to obtain a deep purple solid.[2]
Data Presentation
Table 1: Summary of Reactants and Products
| Compound | Formula | Molar Mass ( g/mol ) | Role |
| 4-bromo-2-nitrobenzaldehyde | C₇H₄BrNO₃ | 230.01 | Starting Material |
| Acetone | C₃H₆O | 58.08 | Reagent |
| Sodium Hydroxide | NaOH | 40.00 | Catalyst (Base) |
| 6,6'-Dibromoindigo | C₁₆H₈Br₂N₂O₂ | 420.06 | Product |
Table 2: Physical and Spectroscopic Data of 6,6'-Dibromoindigo
| Property | Value |
| Appearance | Deep purple solid |
| Melting Point | >300 °C[6] |
| Solubility | Insoluble in water and most organic solvents.[4][7] |
| Infrared (IR) νₘₐₓ (KBr) | 3385 (NH), 1633, 1610, 1579, 1447, 1313, 1157, 1080, 1047, 897 cm⁻¹[6] |
| Mass Spectrometry (EIMS) m/z | 422 (M+4, 47.9%), 420 (M+2, 100%), 418 (M+, 48.4%)[6] |
| Elemental Analysis (Calculated) | C, 45.75%; H, 1.92%; N, 6.67%[6] |
| Elemental Analysis (Found) | C, 45.02%; H, 2.19%; N, 6.35%[6] |
Mandatory Visualization
References
- 1. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. tekhelet.com [tekhelet.com]
- 3. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ia801705.us.archive.org [ia801705.us.archive.org]
- 5. mdpi.com [mdpi.com]
- 6. tekhelet.com [tekhelet.com]
- 7. cameo.mfa.org [cameo.mfa.org]
Improved Synthetic Routes for 6,6'-Dibromoindigo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, historically known as Tyrian purple, is a vibrant purple dye of significant historical and cultural importance.[1] Beyond its use as a pigment, recent interest has focused on the unique electronic properties of indigoids for applications in organic electronics and the potential biological activities of halogenated indole derivatives, making efficient and scalable synthetic access to 6,6'-dibromoindigo a priority for researchers in materials science and drug discovery. This document outlines improved and modern synthetic routes to 6,6'-dibromoindigo, providing detailed protocols and comparative data to aid in the selection of the most suitable method for a given application.
Synthetic Strategies Overview
Direct bromination of the indigo core is not a viable strategy as it leads to a mixture of 5,5'-, 7,7'-, and 4,4'-dibromoindigo derivatives. Therefore, all effective syntheses introduce the bromine atoms at the desired 6 and 6' positions of the indole precursors prior to the final cyclization and dimerization to form the indigo chromophore.[2] The key intermediate in many of these syntheses is 4-bromo-2-nitrobenzaldehyde. This document details three primary chemical synthesis routes and one biosynthetic approach, each with distinct advantages in terms of yield, cost, safety, and scalability.
I. Improved Chemical Synthesis from 4-Methylaniline (Imming et al. Route)
This five-step synthesis represents a significant improvement over older methods, offering a good overall yield and the production of analytically pure 6,6'-dibromoindigo.[2] The overall yield of this route is reported to be approximately 10%.[2]
Signaling Pathway Diagram
References
Application Notes and Protocols for the Analytical Characterization of 6,6'-Dibromoindigo
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, the primary constituent of the ancient dye Tyrian purple, is a compound of significant historical and scientific interest.[1] Its unique color and properties have made it a subject of study in fields ranging from archaeology to materials science. Accurate and robust analytical characterization is crucial for its identification, purity assessment, and the investigation of its physicochemical properties. These application notes provide detailed protocols for the characterization of 6,6'-Dibromoindigo using a suite of modern analytical techniques.
Due to its high insolubility in common organic solvents, sample preparation for 6,6'-Dibromoindigo often requires specific strategies, such as derivatization or reduction, to enable analysis in the solution state.[1][2][3]
Spectroscopic Characterization
UV-Visible (UV-Vis) Spectroscopy
UV-Vis spectroscopy is a fundamental technique for characterizing the color and electronic properties of 6,6'-Dibromoindigo. The position of the maximum absorption wavelength (λmax) is sensitive to the aggregation state of the dye molecules.
Table 1: UV-Vis Absorption Maxima for 6,6'-Dibromoindigo
| State | Solvent/Substrate | Maximum Absorption (λmax) | Reference |
| Solution | 1,2-dichloroethane | 590 nm | [2] |
| Dyed on Wool | Wool Fabric | 520 nm | [2] |
Experimental Protocol: UV-Vis Spectroscopy
-
Instrumentation: A dual-beam UV-Vis spectrophotometer.
-
Sample Preparation (Solution):
-
Due to low solubility, prepare a saturated solution of 6,6'-Dibromoindigo in a suitable solvent (e.g., 1,2-dichloroethane, DMSO, or chloroform).
-
Filter the solution using a 0.45 µm syringe filter to remove any undissolved particles.
-
Dilute the filtrate to obtain a solution with an absorbance in the optimal range of the instrument (typically 0.1 - 1.0 AU).
-
-
Sample Preparation (Solid/Dyed Fabric):
-
For solid samples or dyed textiles, a diffuse reflectance accessory is required.
-
Mount the solid sample or a piece of the dyed fabric in the sample holder of the reflectance sphere.
-
-
Data Acquisition:
-
For solutions, scan a wavelength range of 400-800 nm using the solvent as a blank.
-
For solid samples, use a white reflectance standard (e.g., BaSO₄) as the reference.
-
Record the absorption or reflectance spectrum and determine the λmax.
-
Fourier-Transform Infrared (FTIR) and Raman Spectroscopy
FTIR and Raman spectroscopy are powerful non-destructive techniques for identifying the functional groups and molecular vibrations within the 6,6'-Dibromoindigo structure.
Table 2: Key Vibrational Bands for 6,6'-Dibromoindigo
| Technique | Wavenumber (cm⁻¹) | Assignment | Reference |
| FTIR | ~3300 | N-H stretch | [1] |
| FTIR | ~1630 | C=O stretch | [1] |
| FT-Raman | 1582 | C=C stretch (strongest peak) | [1] |
Experimental Protocol: FTIR/Raman Spectroscopy
-
Instrumentation: An FTIR spectrometer with an ATR accessory or a Raman spectrometer with an appropriate laser excitation source (e.g., 785 nm).
-
Sample Preparation (FTIR-ATR):
-
Place a small amount of the solid 6,6'-Dibromoindigo powder directly onto the ATR crystal.
-
Apply pressure to ensure good contact between the sample and the crystal.
-
-
Sample Preparation (Raman):
-
Place a small amount of the solid sample on a microscope slide.
-
Focus the laser beam on the sample.
-
-
Data Acquisition:
-
Acquire the spectrum over a suitable range (e.g., 4000-400 cm⁻¹ for FTIR, 2000-200 cm⁻¹ for Raman).
-
Optimize acquisition parameters such as the number of scans and resolution to obtain a good signal-to-noise ratio.
-
Process the spectra for baseline correction and peak identification.
-
Chromatographic Analysis
High-Performance Liquid Chromatography (HPLC)
HPLC is the method of choice for separating 6,6'-Dibromoindigo from other related indigoid dyes and for purity assessment. A reverse-phase method with photodiode array (PDA) detection is commonly employed.
Experimental Protocol: HPLC-PDA Analysis
-
Instrumentation: An HPLC system equipped with a C18 reverse-phase column, a gradient pump, and a PDA detector.
-
Mobile Phase: A ternary gradient of methanol, water, and phosphoric acid.
-
Sample Preparation:
-
Dissolve the 6,6'-Dibromoindigo sample in dimethyl sulfoxide (DMSO).
-
Heat the sample for 5 minutes at 100°C to aid dissolution.
-
Allow the solution to cool to room temperature.
-
Filter the solution through a 0.45 µm syringe filter.
-
-
Chromatographic Conditions:
-
Column: Phenomenex Luna C18(2) (150 x 4.6 mm, 3 µm) or equivalent.
-
Mobile Phase Gradient: A linear gradient elution can be optimized for the separation of indigoid dyes.
-
Flow Rate: Typically 1.0 mL/min.
-
Injection Volume: 10-20 µL.
-
PDA Detection: Monitor at multiple wavelengths, with 590-615 nm being characteristic for indigoids.
-
-
Data Analysis:
-
Identify the peak corresponding to 6,6'-Dibromoindigo based on its retention time and UV-Vis spectrum obtained from the PDA detector.
-
Quantify the purity by integrating the peak area.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy
Due to its poor solubility, direct NMR analysis of 6,6'-Dibromoindigo is challenging. Two primary methods are used to overcome this limitation: derivatization to a soluble form or reduction to the leuco form.
NMR of N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo
Reaction with trifluoroacetic anhydride increases the solubility of the molecule in common NMR solvents.
Experimental Protocol: Derivatization and ¹H NMR
-
Derivatization:
-
Suspend a small amount of 6,6'-Dibromoindigo in a suitable solvent (e.g., anhydrous dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature until the solid dissolves and the color changes, indicating the formation of the derivative.
-
Remove the solvent and excess reagent under reduced pressure.
-
-
NMR Analysis:
-
Dissolve the resulting N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo in deuterated chloroform (CDCl₃).
-
Acquire the ¹H NMR spectrum on a 300 MHz or higher field NMR spectrometer.
-
Table 3: ¹H NMR Chemical Shifts for N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo in CDCl₃
| Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 8.28 | d | 1.3 | Aromatic H | [1] |
| 7.75 | d | 8.3 | Aromatic H | [1] |
| 7.56 | dd | 8.1, 1.5 | Aromatic H | [1] |
NMR of leuco-6,6'-Dibromoindigo
Reduction with sodium dithionite (Na₂S₂O₄) in an aqueous medium yields the more soluble leuco form.
Experimental Protocol: Reduction and ¹H NMR
-
Reduction:
-
Suspend a small amount of 6,6'-Dibromoindigo in deuterium oxide (D₂O).
-
Add a slight excess of sodium dithionite (Na₂S₂O₄).
-
Gently heat and stir the mixture until the purple solid dissolves to form a yellowish solution of leuco-dibromoindigo.
-
-
NMR Analysis:
-
Transfer the solution to an NMR tube.
-
Acquire the ¹H NMR spectrum.
-
Table 4: ¹H NMR Chemical Shifts for leuco-6,6'-Dibromoindigo in D₂O
| Chemical Shift (δH, ppm) | Multiplicity | Coupling Constant (J, Hz) | Assignment | Reference |
| 7.50 | d | 1.8 | Aromatic H | [1] |
| 7.48 | d | 8.4 | Aromatic H | [1] |
| 7.09 | dd | 8.4, 1.6 | Aromatic H | [1] |
Mass Spectrometry (MS)
Mass spectrometry is a highly sensitive technique for determining the molecular weight and confirming the elemental composition of 6,6'-Dibromoindigo. The presence of two bromine atoms results in a characteristic isotopic pattern.
Experimental Protocol: Mass Spectrometry
-
Instrumentation: A mass spectrometer with a suitable ionization source (e.g., Electron Ionization - EI, or Atmospheric Pressure Photoionization - APPI).
-
Sample Preparation:
-
For EI-MS, a high injection temperature may be required due to the low volatility of the compound.
-
For APPI-MS, dissolve the sample in a suitable solvent such as warm dimethylformamide (DMF).
-
-
Data Acquisition:
-
Acquire the mass spectrum in the appropriate mass range (e.g., m/z 100-600).
-
-
Data Analysis:
-
Look for the molecular ion peak [M]⁺. Due to the two bromine atoms (isotopes ⁷⁹Br and ⁸¹Br), the molecular ion will appear as a characteristic 1:2:1 triplet of peaks at m/z 418, 420, and 422.[2]
-
Analyze the fragmentation pattern to gain further structural information. The molecule is highly stable, so fragmentation may be limited.[3]
-
Analytical Workflows
The following diagrams illustrate the logical workflows for the characterization of 6,6'-Dibromoindigo.
Caption: Spectroscopic analysis workflow for 6,6'-Dibromoindigo.
Caption: Chromatography and MS workflow for 6,6'-Dibromoindigo.
Caption: NMR analysis workflow for insoluble 6,6'-Dibromoindigo.
References
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, the primary component of the ancient dye Tyrian purple, and its related brominated and unbrominated indigo compounds are of significant interest in historical, archaeological, and biomedical research.[1][2][3] Accurate and reliable analytical methods are crucial for the identification and quantification of these compounds in various matrices. High-Performance Liquid Chromatography (HPLC) coupled with Photodiode Array (PDA) detection is a powerful and widely used technique for this purpose, offering high resolution and sensitivity for the separation and analysis of these complex mixtures.[2][4][5]
This application note provides detailed protocols for the HPLC analysis of 6,6'-Dibromoindigo and its related compounds, including indigo, indirubin, and their various brominated derivatives. The methodologies described are compiled from established research and are suitable for the qualitative and quantitative analysis of these compounds in samples such as textile extracts, archaeological residues, and synthetic preparations.
Analytical Overview
The separation of 6,6'-Dibromoindigo and its analogues is typically achieved using reversed-phase HPLC.[5][6] The inherent low solubility of these indigoid compounds, particularly 6,6'-dibromoindigotin, can present analytical challenges, often resulting in wide and asymmetric peaks.[6] The methods outlined below are optimized to improve peak shape and resolution, allowing for more precise quantification.[6] Key to a successful separation is the use of a robust stationary phase, an appropriate mobile phase composition, and optimized gradient elution at an elevated temperature.[6]
Experimental Protocols
Sample Preparation
A critical step in the analysis of indigoid dyes is the effective dissolution of the sample. Due to the poor solubility of these compounds in common HPLC solvents, dimethyl sulfoxide (DMSO) is the recommended solvent for sample preparation.[4][5]
Protocol:
-
Weigh a small amount of the solid sample (e.g., dye powder, textile fibers) into a microcentrifuge tube.
-
Add a known volume of DMSO.
-
To aid dissolution, heat the sample at 100°C for 5 minutes.[4]
-
Allow the sample to cool to room temperature for 15 minutes.[4]
-
Filter the solution through a 0.45-μm syringe filter to remove any particulate matter before injection into the HPLC system.[4]
-
Conduct all sample preparation steps under subdued lighting to prevent potential photo-debromination of the brominated indigoids.[4]
HPLC Instrumentation and Conditions
The following instrumental setup and conditions are recommended for the analysis of 6,6'-Dibromoindigo and related compounds. Two validated methods are presented, offering flexibility in analysis time.
Instrumentation:
-
HPLC system with a gradient pump
-
Autosampler
-
Column thermostat
-
Photodiode Array (PDA) detector
Chromatographic Conditions:
| Parameter | Method 1 | Method 2 |
| Column | Alltima C18, 250 mm x 3.0 mm, 5 µm | ODS, moderately bonded (e.g., 2.8 µmol/m²) |
| Mobile Phase A | Water + 0.1% (v/v) Trifluoroacetic Acid | Water + 0.1% (v/v) Strong Acid (e.g., Phosphoric Acid) |
| Mobile Phase B | Acetonitrile + 0.1% (v/v) Trifluoroacetic Acid | Acetonitrile |
| Flow Rate | 0.5 mL/min | 0.8 mL/min (constant) |
| Column Temp. | 35°C | 70°C |
| Injection Vol. | 10 µL | 10 µL |
| Detection | PDA, monitoring at 400 nm (for isatinoids) and 594 nm (for indigoids and indirubinoids)[4] | PDA, monitoring at relevant wavelengths |
| Run Time | ~30 minutes | ~25 minutes |
Gradient Elution Program (Method 1): [5]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 | 70 | 30 |
| 20.0 | 30 | 70 |
| 25.0 | 30 | 70 |
| 25.1 | 70 | 30 |
| 30.0 | 70 | 30 |
Gradient Elution Program (Method 2): [4]
| Time (min) | % Mobile Phase A | % Mobile Phase B |
| 0.0 - 1.0 | 60 | 30 (Methanol) + 10 (Acidic Water) |
| 3.0 | 30 | 60 (Methanol) + 10 (Acidic Water) |
| 15.0 | 0 | 90 (Methanol) + 10 (Acidic Water) |
| 21.0 | 0 | 90 (Methanol) + 10 (Acidic Water) |
| 25.0 | 60 | 30 (Methanol) + 10 (Acidic Water) |
Data Presentation: Quantitative Analysis
The following table summarizes the retention times for 6,6'-Dibromoindigo and a range of related compounds, compiled from various studies. These values can be used as a reference for peak identification. It is important to note that retention times may vary slightly depending on the specific HPLC system, column batch, and exact mobile phase preparation.
Table 1: Retention Times of Indigoid and Related Compounds
| Compound | Abbreviation | Retention Time (min) - Method A[4] | Retention Time (min) - Method B[2] |
| Isatin | IS | ~4.5 | - |
| 6-Bromoisatin | 6BIS | ~5.5 | - |
| Indigo | IND | ~10.5 | ~10.0 (a) |
| Indirubin | INR | ~11.5 | ~11.0 (b) |
| 6-Bromoindigo | MBI | ~12.5 | ~14.0 (c) |
| 6-Bromoindirubin | 6MBIR | ~18.5 | ~16.0 (d) |
| 6,6'-Dibromoindigo | DBI | ~19.5 | ~18.0 (e) |
| 6'-Bromoindirubin | 6'MBIR | ~20.0 | - |
| 6,6'-Dibromoindirubin | DBIR | - | ~20.0 (f) |
Retention times are approximate and should be confirmed with analytical standards.
Visualization of Experimental Workflow
The following diagrams illustrate the key stages of the analytical process, from sample preparation to data acquisition.
Caption: Experimental workflow for HPLC analysis.
References
- 1. Tyrian purple - Wikipedia [en.wikipedia.org]
- 2. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. tekhelet.com [tekhelet.com]
- 5. Determination of Tyrian purple by high performance liquid chromatography with diode array detection - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. High performance liquid chromatography of slightly soluble brominated indigoids from Tyrian purple - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: NMR Spectroscopy of 6,6'-Dibromoindigo Derivatives
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the Nuclear Magnetic Resonance (NMR) spectroscopic analysis of 6,6'-dibromoindigo, the primary constituent of the historical dye Tyrian purple. Due to the inherent low solubility of 6,6'-dibromoindigo, direct NMR analysis is challenging. This guide outlines methodologies to overcome this limitation through derivatization and reduction techniques, enabling researchers to obtain high-quality NMR data for structural characterization and analysis.
Introduction
6,6'-Dibromoindigo is a historically significant molecule and a subject of contemporary research interest for its potential applications in organic electronics.[1] Accurate structural elucidation and purity assessment are crucial for these applications, with NMR spectroscopy being a primary analytical tool. However, the poor solubility of 6,6'-dibromoindigo in common NMR solvents presents a significant hurdle.[2][3]
This application note details two primary strategies to circumvent this issue:
-
Derivatization: Conversion of 6,6'-dibromoindigo to its more soluble N,N'-bis(trifluoroacetyl) derivative.[2][4][5][6]
-
Reduction: Formation of the soluble leuco-dibromoindigo by reduction with sodium dithionite.[2]
These methods allow for the acquisition of high-resolution ¹H and ¹³C NMR spectra, facilitating unambiguous characterization.
Quantitative NMR Data
The following tables summarize the reported ¹H and ¹³C NMR chemical shift data for 6,6'-dibromoindigo and its derivatives.
Table 1: ¹H NMR Chemical Shifts (δ) in ppm
| Compound | H-4, H-4' | H-5, H-5' | H-7, H-7' | Solvent | Reference |
| N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo | 8.28 (d) | 7.56 (dd) | 7.75 (d) | CDCl₃ | [2] |
| leuco-6,6'-dibromoindigo | 7.50 (d) | 7.09 (dd) | 7.48 (d) | D₂O | [2] |
Reported coupling constants (J) for N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo are 1.3 Hz and 8.3 Hz for the doublets, and 8.1 Hz and 1.5 Hz for the doublet of doublets. For leuco-6,6'-dibromoindigo, the reported coupling constants are 1.8 Hz and 8.4 Hz for the doublets, and 8.4 Hz and 1.6 Hz for the doublet of doublets.[2]
Table 2: ¹³C NMR Chemical Shifts (δ) in ppm
| Compound | C-2, C-2' | C-3a, C-3a' | C-4, C-4' | C-5, C-5' | C-6, C-6' | C-7, C-7' | C-7a, C-7a' | Solvent | Reference |
| 6,6'-Dibromoindigo | 195.5 | 159.9 | 125.6 | 121.5 | 118.0 | 114.5 | 72.7 | DMSO-d₆ | [2] |
Experimental Protocols
Synthesis of 6,6'-Dibromoindigo
This protocol is based on the facile synthesis from commercially available 6-bromoindole.[7]
Materials:
-
6-bromoindole
-
Iodine
-
Silver acetate
-
Acetic acid
-
Ethanol
-
1 M Sodium hydroxide solution
-
Silica gel for column chromatography
-
Chloroform
Procedure:
-
Iodination of 6-bromoindole: To a solution of 6-bromoindole in a suitable solvent, add iodine and stir at room temperature. Monitor the reaction by TLC until completion.
-
Acetoxylation: Add silver acetate to the reaction mixture and heat to 90°C for 1 hour. Cool the mixture to room temperature and filter.
-
Purification of 6-bromo-3-acetoxyindole: Evaporate the filtrate to dryness under reduced pressure. Purify the residue by silica gel column chromatography using chloroform as the eluent to obtain 6-bromo-3-acetoxyindole.
-
Hydrolysis and Oxidation: To a solution of 6-bromo-3-acetoxyindole in ethanol, add 1 M aqueous sodium hydroxide and stir at room temperature for 2 hours.
-
Isolation: Add water to the reaction mixture. Collect the resulting precipitate by filtration, wash with water, and dry to yield 6,6'-dibromoindigo.
Protocol for NMR Analysis via Derivatization
Objective: To prepare N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo for ¹H NMR analysis.
Materials:
-
6,6'-dibromoindigo
-
Trifluoroacetic anhydride
-
Deuterated chloroform (CDCl₃)
-
NMR tube
Procedure:
-
Suspend a small sample of 6,6'-dibromoindigo in a minimal amount of a suitable solvent.
-
Add an excess of trifluoroacetic anhydride to the suspension.
-
Allow the reaction to proceed until the solid dissolves, indicating the formation of the soluble derivative.
-
Evaporate the solvent and excess reagent under a stream of nitrogen.
-
Dissolve the resulting residue in an appropriate volume of CDCl₃.
-
Transfer the solution to an NMR tube for analysis.
Protocol for NMR Analysis via Reduction
Objective: To prepare leuco-6,6'-dibromoindigo for ¹H NMR analysis.
Materials:
-
6,6'-dibromoindigo
-
Sodium dithionite (Na₂S₂O₄)
-
Deuterated water (D₂O)
-
NMR tube
Procedure:
-
Place a small amount of 6,6'-dibromoindigo into an NMR tube.
-
Add D₂O to the NMR tube.
-
Add a sufficient amount of sodium dithionite to reduce the dibromoindigo. The disappearance of the purple color indicates the formation of the leuco form.
-
Cap the NMR tube and shake gently to ensure complete dissolution.
-
Acquire the ¹H NMR spectrum immediately, as the leuco form can re-oxidize in the presence of air.
Visualized Workflows
Caption: Overall workflow from the synthesis of 6,6'-dibromoindigo to its NMR analysis.
Caption: Two distinct methods for preparing 6,6'-dibromoindigo for NMR analysis.
References
- 1. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 2. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 4. Monobromoindigos: a new general synthesis, the characterization of all four isomers and an investigation into the purple colour of 6,6′-dibromoindigo - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. tekhelet.com [tekhelet.com]
- 6. lrmh.fr [lrmh.fr]
- 7. tekhelet.com [tekhelet.com]
Application Note: Analysis of Brominated Indigo Compounds by Mass Spectrometry
Audience: Researchers, scientists, and drug development professionals.
Introduction
Brominated indigo compounds are a class of dyes of significant historical and chemical interest. The most famous among them is 6,6'-dibromoindigo, the primary component of Tyrian purple, a precious dye used in antiquity.[1][2] Modern analytical techniques, particularly mass spectrometry, have become indispensable for the identification and characterization of these compounds in various matrices, including historical artifacts and biological systems. High-resolution mass spectrometry provides a rapid and definitive method for identifying indigoid dyes.[3] This document outlines the common mass spectrometric approaches and provides detailed protocols for the analysis of brominated indigo compounds.
The key to identifying brominated compounds with mass spectrometry lies in the characteristic isotopic distribution of bromine. Natural bromine consists of two stable isotopes, ⁷⁹Br and ⁸¹Br, in nearly equal abundance (approximately 50.7% and 49.3%, respectively). This results in a distinctive isotopic pattern in the mass spectrum. A compound containing one bromine atom will exhibit a pair of peaks (a doublet) of roughly equal intensity, separated by two mass units. A compound with two bromine atoms, such as 6,6'-dibromoindigo, will show a characteristic triplet of peaks with an intensity ratio of approximately 1:2:1.[1][3]
Mass Spectrometry Approaches
Several mass spectrometry techniques can be employed for the analysis of brominated indigo compounds, each with its advantages.
-
Liquid Chromatography-Mass Spectrometry (LC-MS): This is the most common and powerful technique. It combines the separation capabilities of High-Performance Liquid Chromatography (HPLC) with the sensitive and specific detection of mass spectrometry.[4][5] Electrospray ionization (ESI) is a frequently used ionization source, often operated in negative ion mode, which can yield deprotonated molecules [M-H]⁻.[6][7] Atmospheric Pressure Photoionization (APPI) has also demonstrated an excellent response for these compounds.[7]
-
Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS can also be used, but due to the low volatility and high melting point of indigo compounds, derivatization is typically required to make them amenable to gas chromatography.[4][8] A common method involves silylation using agents like N,O-bis-(trimethylsilyl)trifluoroacetamide (BSTFA).[8]
-
Direct Analysis Techniques: Methods like Direct Insertion Probe (DIP)-MS allow for the analysis of solid samples with minimal preparation.[9] This can be useful for rapid screening of materials.
Data Presentation
The accurate mass and isotopic pattern of the molecular ion are the most diagnostic features for the identification of brominated indigo compounds.
| Compound | Chemical Formula | Molar Mass (g·mol⁻¹) | Ionization Mode | Observed m/z (Isotopologues) |
| Indigo | C₁₆H₁₀N₂O₂ | 262.26 | ESI (-) | 261[6] |
| 6-Bromoindigo | C₁₆H₉BrN₂O₂ | 341.16 | ESI (-) | 339, 341[6] |
| 6,6'-Dibromoindigo | C₁₆H₈Br₂N₂O₂ | 420.06 | ESI (-) | 417, 419, 421 [6] |
| Indirubin | C₁₆H₁₀N₂O₂ | 262.26 | ESI (-) | 261[6] |
| 6-Bromoindirubin | C₁₆H₉BrN₂O₂ | 341.16 | ESI (-) | 339, 341[6] |
| 6,6'-Dibromoindirubin | C₁₆H₈Br₂N₂O₂ | 420.06 | ESI (-) | 417, 419, 421[6] |
Experimental Protocols
Protocol 1: Extraction of Brominated Indigo Dyes from Textiles
This protocol is suitable for the extraction of dyes from historical or modern textiles for subsequent LC-MS analysis.
Materials:
-
Textile sample (approx. 1-2 mg)[10]
-
Vortex mixer
-
Heating block or water bath set to 80°C
-
Microcentrifuge tubes (1.5 mL)
-
Syringe filter (0.45 µm)[5]
-
HPLC vial
Procedure:
-
Weigh approximately 1.0-1.2 mg of the dyed fiber sample and place it into a 1.5 mL microcentrifuge tube.[10]
-
Add 200 µL of DMSO to the tube.[10]
-
Heat the sample at 80°C for 15 minutes to facilitate dye extraction.[10]
-
After heating, vortex the sample for a few seconds to ensure thorough mixing.[10]
-
Centrifuge the tube to pellet the fiber material.
-
Carefully transfer the supernatant (the DMSO extract) to a clean tube.
-
Filter the extract through a 0.45 µm syringe filter directly into an HPLC vial for analysis.[5]
Protocol 2: LC-MS Analysis of Brominated Indigo Compounds
This protocol describes a general method for the separation and identification of brominated indigo compounds using HPLC coupled with a mass spectrometer.
Instrumentation and Columns:
-
HPLC system with a diode array detector (DAD) or UV-Vis detector.
-
Mass spectrometer with an ESI source.
-
Reversed-phase C18 column (e.g., 250 mm × 3.0 mm, 5 µm particle size).[10]
Reagents:
-
Solvent A: Water + 0.1% (v/v) Trifluoroacetic Acid (TFA)[10]
-
Solvent B: Acetonitrile + 0.1% (v/v) Trifluoroacetic Acid (TFA)[10]
-
Sample extract from Protocol 1.
Procedure:
-
Column Equilibration: Equilibrate the C18 column with the initial mobile phase composition (e.g., 95% A, 5% B) at a flow rate of 0.5 mL/min until a stable baseline is achieved.[10] The column temperature should be maintained at 35°C.[10]
-
Injection: Inject 5-10 µL of the filtered sample extract onto the column.
-
Chromatographic Separation: Apply a linear gradient elution. A typical gradient might be:
-
0-5 min: 5% B
-
5-35 min: Increase to 95% B
-
35-40 min: Hold at 95% B
-
40-45 min: Return to 5% B
-
45-55 min: Re-equilibrate at 5% B
-
-
MS Detection:
-
Ionization Mode: ESI, Negative.
-
Scan Range: m/z 150-600.
-
Capillary Voltage: 3.5 - 4.5 kV.
-
Nebulizer Gas (N₂): Set according to manufacturer's recommendations.
-
Drying Gas (N₂): Set temperature (e.g., 300-350°C) and flow rate according to manufacturer's recommendations.
-
-
Data Analysis:
-
Identify peaks corresponding to brominated indigo compounds by their retention times and characteristic isotopic patterns in the extracted ion chromatograms (EICs).
-
For 6,6'-dibromoindigo, extract the ions for m/z 417, 419, and 421 and confirm the ~1:2:1 ratio.[6]
-
For 6-bromoindigo, extract the ions for m/z 339 and 341 and confirm the ~1:1 ratio.[6]
-
Visualizations
Experimental Workflow for LC-MS Analysis
Caption: Workflow for the analysis of brominated indigo compounds.
References
- 1. mdpi.com [mdpi.com]
- 2. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 3. researchgate.net [researchgate.net]
- 4. researchgate.net [researchgate.net]
- 5. Novel methodology for the extraction and identification of natural dyestuffs in historical textiles by HPLC–UV–Vis–ESI MS. Case study: chasubles from the Wawel Cathedral collection - PMC [pmc.ncbi.nlm.nih.gov]
- 6. flex.flinders.edu.au [flex.flinders.edu.au]
- 7. researchgate.net [researchgate.net]
- 8. Identification of natural indigo in historical textiles by GC-MS - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Direct Mass Spectrometric Analysis of Brominated Flame Retardants in Synthetic Polymers - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
6,6-Dibromoindigo: Application Notes for an Ancient Dye in Modern Electronics
Introduction
6,6-Dibromoindigo, historically known as Tyrian purple, is an organic molecule renowned for its vibrant and lightfast purple hue, a symbol of royalty in antiquity.[1][2] Beyond its historical significance, modern research has unveiled its potential as a high-performance organic semiconductor.[1] This indigoid dye exhibits ambipolar charge transport, meaning it can conduct both positive (holes) and negative (electrons) charge carriers, a crucial property for the development of complementary logic circuits in organic electronics.[3] Its robust crystalline structure, facilitated by strong intermolecular hydrogen bonding, makes it a promising candidate for applications in flexible and transparent electronics, sensors, and potentially in bioelectronics.[3]
These application notes provide a comprehensive overview of this compound for researchers, scientists, and drug development professionals. We detail its synthesis, device fabrication protocols, and key performance characteristics, offering a guide for its application in organic field-effect transistors (OFETs) and other electronic devices.
Key Properties and Performance Data
This compound has demonstrated promising performance as the active layer in organic electronic devices. Its ambipolar nature allows for the fabrication of both p-type and n-type transistors from a single material. A summary of its key electrical and optical properties is presented below.
| Property | Value | Conditions |
| Hole Mobility (μh) | 0.22 cm²/Vs | In vacuum |
| Electron Mobility (μe) | 0.03 cm²/Vs | In vacuum |
| On/Off Current Ratio | > 10⁴ | For both p- and n-channel |
| Optical Bandgap (Eg) | ~1.8 eV | Thin film |
| Photoresponsivity (n-channel) | 10.3 A/W | Under light illumination |
| Photoresponsivity (p-channel) | 55.4 mA/W | Under light illumination |
| External Quantum Efficiency (n-channel) | 2437% | Under light illumination |
| External Quantum Efficiency (p-channel) | 13.1% | Under light illumination |
Experimental Protocols
Synthesis of this compound
A common and effective laboratory-scale synthesis of this compound involves the Baeyer-Drewson indigo synthesis, starting from 4-bromo-2-nitrobenzaldehyde.
Materials:
-
4-bromo-2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH) solution (e.g., 2M)
-
Deionized water
-
Ethanol
Procedure:
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Slowly add deionized water to the acetone solution while stirring.
-
Gradually add the 2N aqueous sodium hydroxide solution dropwise, maintaining the pH at approximately 10. The formation of a purple precipitate indicates the formation of this compound.
-
Continue stirring the suspension overnight at room temperature to ensure complete reaction.
-
Collect the purple precipitate by filtration.
-
Wash the precipitate thoroughly with deionized water and then with cold ethanol to remove impurities.
-
Dry the final product, a deep purple solid, under vacuum.
Purification:
Due to its low solubility, purification of this compound can be challenging. For high-purity material required for semiconductor applications, temperature gradient sublimation is a highly effective method.
Fabrication of this compound Organic Field-Effect Transistors (OFETs)
A typical bottom-gate, top-contact OFET architecture is described below.
Materials:
-
Highly doped silicon wafer (serves as the gate electrode) with a thermally grown silicon dioxide (SiO₂) layer (serves as the gate dielectric)
-
This compound powder (purified by sublimation)
-
Gold (Au) for source and drain electrodes
-
Organic solvent for cleaning (e.g., acetone, isopropanol)
Procedure:
-
Substrate Cleaning: Thoroughly clean the Si/SiO₂ substrate by sonicating in acetone and then isopropanol, followed by drying with a stream of nitrogen.
-
Thin Film Deposition: Deposit a thin film of this compound onto the SiO₂ surface via thermal evaporation in a high-vacuum chamber (base pressure < 10⁻⁶ Torr). The substrate should be kept at room temperature during deposition. A typical deposition rate is 0.1-0.5 Å/s, and the final film thickness is typically in the range of 30-50 nm.
-
Source/Drain Electrode Deposition: Deposit the gold source and drain electrodes on top of the this compound film through a shadow mask. The deposition is also performed by thermal evaporation. A typical electrode thickness is 50 nm.
Characterization:
The electrical characteristics of the fabricated OFETs are measured using a semiconductor parameter analyzer in a nitrogen-filled glovebox or in a vacuum probe station to minimize the effects of air and moisture.
Visualizations
References
Application Notes and Protocols for Thin-Film Deposition of 6,6-Dibromoindigo in Electronic Devices
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the deposition of 6,6-dibromoindigo (also known as Tyrian purple) thin films for applications in organic electronics. This document includes detailed experimental protocols for physical vapor deposition, a summary of key performance metrics of this compound-based organic field-effect transistors (OFETs), and visual representations of the deposition workflow and the structure-property relationships.
Introduction
This compound is a naturally occurring organic semiconductor that has garnered significant interest for its ambipolar charge transport properties, meaning it can conduct both positive (holes) and negative (electrons) charge carriers.[1] This characteristic, combined with its high environmental stability, makes it a promising candidate for use in a variety of electronic devices, including organic field-effect transistors (OFETs), sensors, and complementary circuits.[1][2] The performance of these devices is critically dependent on the quality and morphology of the this compound thin film, which is primarily controlled by the deposition process. The strong intermolecular hydrogen bonding in this compound plays a crucial role in reinforcing the π-stacking necessary for efficient charge transport.[1]
Data Presentation: Performance of this compound Organic Field-Effect Transistors (OFETs)
The following table summarizes the key electrical performance metrics of OFETs fabricated using this compound as the active semiconductor layer. The data is extracted from studies on devices with a bottom-gate, top-contact architecture.
| Parameter | n-channel (dark) | p-channel (dark) | n-channel (illuminated) | p-channel (illuminated) | Reference |
| Mobility (μ) | 0.03 cm²/V·s | 0.22 cm²/V·s | Enhanced | Enhanced | [2] |
| On/Off Ratio (I_on/I_off) | ~10⁷ | ~10⁵ | 10⁵-10⁶ | ~10³ | [2] |
| Threshold Voltage (V_th) | Positive | Negative | Negative Shift | Positive Shift | [2] |
| Photoresponsivity (R) | - | - | 10.3 A/W | 55.4 mA/W | [2] |
| External Quantum Efficiency (EQE) | - | - | 2437% | 13.1% | [2] |
Experimental Protocols
This section provides a detailed protocol for the thin-film deposition of this compound via physical vapor deposition (PVD), a widely used technique for this material.
Protocol 1: Thin-Film Deposition of this compound by Physical Vapor Deposition (PVD)
1. Materials and Equipment:
-
This compound powder
-
Substrates (e.g., heavily n-doped Si wafers with a 300 nm SiO₂ layer)
-
Acetone (semiconductor grade)
-
Isopropanol (semiconductor grade)
-
High-vacuum thermal evaporation system (base pressure < 5 x 10⁻⁶ mbar)
-
Knudsen cell (K-cell) or baffled boat for evaporation
-
Quartz crystal microbalance (QCM) for thickness monitoring
-
Substrate holder with temperature control
2. Substrate Preparation:
-
Cut the Si/SiO₂ wafers to the desired substrate size.
-
Place the substrates in a beaker with acetone and sonicate for 15 minutes.
-
Rinse the substrates thoroughly with isopropanol.
-
Dry the substrates with a stream of dry nitrogen gas.
-
Immediately transfer the cleaned substrates into the vacuum chamber to minimize surface contamination.
3. Deposition Procedure:
-
Load the this compound powder into the evaporation source (e.g., a steel Knudsen cell).
-
Mount the cleaned substrates onto the substrate holder in the vacuum chamber.
-
Evacuate the chamber to a base pressure of at least 3 x 10⁻⁵ mbar.
-
Set the substrate temperature. For the formation of the surface-induced crystalline phase, maintain the substrate at room temperature. For the bulk crystalline phase, a higher temperature (e.g., 150°C) can be used.
-
Gradually heat the evaporation source until the desired deposition rate is achieved, as monitored by the QCM. A typical deposition rate is 0.18 nm/min.
-
Deposit the this compound thin film to the desired thickness (e.g., 50 nm).
-
After deposition, allow the source and substrate to cool down before venting the chamber.
4. Post-Deposition Annealing (Optional):
-
To potentially improve the crystallinity and charge transport properties of the film, a post-deposition annealing step can be performed in a vacuum or inert atmosphere. The annealing temperature and time should be optimized based on the desired film properties.
Note on Solution-Based Deposition:
Due to strong intermolecular hydrogen bonding, this compound exhibits very low solubility in common organic solvents.[1] This makes solution-based deposition techniques, such as spin-coating or inkjet printing, challenging. Current research primarily focuses on vacuum-based deposition methods. Further development in solvent systems or chemical modification of the this compound molecule may enable solution processing in the future.
Mandatory Visualizations
The following diagrams illustrate the experimental workflow for OFET fabrication and the relationship between deposition parameters, film structure, and device performance.
References
Unlocking High-Performance Organic Electronics: 6,6-Dibromoindigo in Organic Field-Effect Transistors
Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and experimental protocols for the utilization of 6,6-Dibromoindigo, a naturally occurring ambipolar organic semiconductor, in the fabrication of high-performance Organic Field-Effect Transistors (OFETs). Its unique properties, including ambipolar charge transport and strong intermolecular hydrogen bonding, make it a compelling candidate for advanced organic electronic devices.
Performance Characteristics of this compound OFETs
This compound has demonstrated promising ambipolar performance, functioning as both a p-type and n-type semiconductor. The electrical characteristics of OFETs using this compound as the active layer are summarized below. These devices exhibit dominant electron transport.
| Parameter | p-channel | n-channel |
| Hole Mobility (μh) | 1.8 × 10⁻³ cm² V⁻¹ s⁻¹ | - |
| Electron Mobility (μe) | - | 4.5 × 10⁻³ cm² V⁻¹ s⁻¹ |
| On/Off Ratio | 1.2 × 10³ | 1.1 × 10⁴ |
| Threshold Voltage (Vth) | -51.7 V | 43.6 V |
Table 1: Electrical characteristics of this compound based OFETs in the dark.
Experimental Protocols
Synthesis of this compound (Tyrian Purple)
This protocol outlines a common synthetic route to produce this compound.
Materials:
-
4-Bromo-2-nitrobenzaldehyde
-
Acetone
-
Water
-
2N aqueous sodium hydroxide solution
Procedure:
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Gradually add water to the solution in small portions.
-
Slowly add a 2N aqueous sodium hydroxide solution dropwise while maintaining the pH at 10.
-
The this compound product will gradually form and precipitate out of the solution.
-
Collect the precipitate by filtration and wash thoroughly with water and then acetone to remove any unreacted starting materials and byproducts.
-
Dry the purified this compound product under vacuum.
Fabrication of this compound Organic Field-Effect Transistors
This protocol describes the fabrication of a top-contact, bottom-gate OFET device using this compound.
Materials:
-
Heavily n-doped Si wafers with a 300 nm thick SiO₂ layer
-
Octadecyltrichlorosilane (OTS)
-
This compound
-
Anhydrous chloroform
-
Gold (for source and drain electrodes)
Procedure:
-
Substrate Preparation:
-
Clean the Si/SiO₂ substrates by sonication in a sequence of deionized water, acetone, and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas.
-
Treat the substrates with oxygen plasma to create a hydrophilic surface.
-
Immediately immerse the cleaned substrates in a 10 mM solution of octadecyltrichlorosilane (OTS) in anhydrous toluene for 30 minutes to form a self-assembled monolayer.
-
Rinse the OTS-treated substrates with toluene and then sonicate in toluene for 10 minutes to remove any excess OTS.
-
Finally, dry the substrates with nitrogen gas.
-
-
Active Layer Deposition:
-
Prepare a 5 mg/mL solution of this compound in anhydrous chloroform.
-
Deposit the this compound solution onto the OTS-treated SiO₂/Si substrates via spin-coating.
-
Anneal the films at 100 °C for 30 minutes to improve crystallinity and molecular packing.[1]
-
-
Electrode Deposition:
-
Thermally evaporate 50 nm thick gold source and drain electrodes through a shadow mask onto the this compound active layer. The channel length (L) and width (W) are defined by the shadow mask.
-
Principle of Operation
The operation of a this compound OFET is based on the modulation of charge carrier density in the semiconductor layer by an applied gate voltage. The strong intermolecular hydrogen bonding in this compound facilitates efficient π-π stacking, which is crucial for charge transport.[2]
References
Application Notes and Protocols for the Use of 6,6'-Dibromoindigo in Dye-Sensitized Solar Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, historically known as Tyrian purple, is a naturally occurring dye with a rich history.[1] Its molecular structure, characterized by a substituted indigo core, suggests potential as a photosensitizer in dye-sensitized solar cells (DSSCs). This document provides a detailed overview of the potential application of 6,6'-Dibromoindigo in DSSCs, including proposed experimental protocols and the expected characterization methods.
Disclaimer: As of the latest literature review, there is a notable absence of published research specifically detailing the use and performance of 6,6'-Dibromoindigo as a primary sensitizer in dye-sensitized solar cells. Therefore, the following application notes and protocols are based on established methodologies for similar organic dyes, particularly other indigo derivatives, and general DSSC fabrication techniques. The quantitative performance data for 6,6'-Dibromoindigo-based DSSCs is not available in the current scientific literature.
Properties of 6,6'-Dibromoindigo
6,6'-Dibromoindigo is a deep purple solid with the chemical formula C₁₆H₈Br₂N₂O₂.[2] It is known for its high chemical stability and insolubility in many common solvents, a factor that requires careful consideration in the dye-sensitization process.[1] The presence of bromine atoms can influence the electronic properties of the molecule, potentially affecting its light-harvesting capabilities and electron injection efficiency into the semiconductor's conduction band.
Proposed Experimental Protocols
The following protocols are adapted from standard procedures for the fabrication and characterization of DSSCs using organic dyes.
Protocol 1: Synthesis of 6,6'-Dibromoindigo
A laboratory-scale synthesis of 6,6'-Dibromoindigo is a prerequisite for its use in DSSCs. Several synthetic routes have been reported, with a common method involving the condensation of 4-bromo-2-nitrobenzaldehyde.
Materials:
-
4-bromo-2-nitrobenzaldehyde
-
Acetone
-
Sodium hydroxide (NaOH)
-
Ethanol
-
Methanol
-
Nitromethane
-
Sodium methoxide
-
Hydrochloric acid (HCl)
Procedure:
-
Preparation of the Precursor: The synthesis of 4-bromo-2-nitrobenzaldehyde can be achieved through various established organic synthesis routes, often starting from commercially available precursors.
-
Condensation Reaction: A common method for the final step is the Baeyer-Drewson indigo synthesis. In a typical procedure, 4-bromo-2-nitrobenzaldehyde is reacted with acetone in the presence of a strong base like sodium hydroxide to yield 6,6'-dibromoindigo.
-
Purification: The crude product is often purified by washing with various solvents to remove impurities, followed by recrystallization or sublimation to obtain a high-purity dye suitable for photovoltaic applications.
Protocol 2: Fabrication of 6,6'-Dibromoindigo-Sensitized Solar Cells
This protocol outlines the assembly of a DSSC using a synthesized 6,6'-Dibromoindigo dye.
Materials:
-
Fluorine-doped Tin Oxide (FTO) coated glass substrates
-
Titanium dioxide (TiO₂) paste (e.g., P25)
-
6,6'-Dibromoindigo dye solution (e.g., in a high-boiling point organic solvent like dimethylformamide or N-methyl-2-pyrrolidone, potentially with a co-adsorbent like chenodeoxycholic acid to prevent aggregation)
-
Platinum (Pt) catalyst solution (e.g., H₂PtCl₆ in isopropanol)
-
Iodide/triiodide (I⁻/I₃⁻) electrolyte solution
-
Surlyn or other suitable sealant
-
Ethanol, isopropanol, and acetone for cleaning
Procedure:
-
Preparation of the Photoanode:
-
Clean the FTO glass substrates by sonicating in a sequence of detergent, deionized water, acetone, and isopropanol.
-
Apply a layer of TiO₂ paste onto the conductive side of the FTO glass using a technique like doctor-blading or screen printing to achieve a uniform thickness.
-
Sinter the TiO₂-coated substrate in a furnace at high temperatures (e.g., 450-500 °C) to ensure good particle necking and adhesion to the FTO.
-
Allow the photoanode to cool to approximately 80-100 °C before dye sensitization.
-
-
Dye Sensitization:
-
Immerse the warm TiO₂ photoanode into the prepared 6,6'-Dibromoindigo dye solution.
-
The immersion time will need to be optimized but is typically in the range of 12-24 hours to ensure sufficient dye loading. The process should be carried out in a dark, moisture-free environment.
-
After sensitization, rinse the photoanode with a suitable solvent (e.g., ethanol) to remove any non-adsorbed dye molecules.
-
-
Preparation of the Counter Electrode:
-
Clean another FTO glass substrate as described in step 1.
-
Apply a thin layer of the platinum catalyst solution to the conductive side of the FTO glass.
-
Heat the substrate to approximately 400 °C to deposit a transparent and catalytically active platinum layer.
-
-
Assembly of the Solar Cell:
-
Place the sealant (e.g., a Surlyn gasket) around the TiO₂ layer on the photoanode.
-
Place the counter electrode on top of the photoanode, with the conductive sides facing each other.
-
Heat the assembly to melt the sealant and create a sealed cell.
-
Introduce the iodide/triiodide electrolyte into the cell through pre-drilled holes in the counter electrode via vacuum backfilling or capillary action.
-
Seal the holes to prevent electrolyte leakage.
-
Characterization of 6,6'-Dibromoindigo DSSCs
The performance of the fabricated DSSCs should be evaluated using standard characterization techniques.
Key Performance Parameters:
-
Open-circuit voltage (Voc): The maximum voltage from the solar cell when no current is flowing.
-
Short-circuit current density (Jsc): The maximum current density from the solar cell when the voltage is zero.
-
Fill Factor (FF): A measure of the "squareness" of the J-V curve, indicating the maximum power that can be extracted.
-
Power Conversion Efficiency (PCE): The overall efficiency of the solar cell in converting light energy to electrical energy.
These parameters are determined from the current-voltage (J-V) curve of the solar cell under simulated solar illumination (e.g., AM 1.5G, 100 mW/cm²).
Data Presentation
Due to the lack of experimental data, the following table is a template for how the performance metrics of a hypothetical 6,6'-Dibromoindigo-based DSSC would be presented. For comparison, typical performance ranges for DSSCs based on other organic dyes are included.
| Dye | Voc (V) | Jsc (mA/cm²) | FF | PCE (%) |
| 6,6'-Dibromoindigo | Data Not Available | Data Not Available | Data Not Available | Data Not Available |
| Typical Organic Dyes | 0.6 - 0.8 | 10 - 20 | 0.6 - 0.75 | 5 - 10 |
Visualizations
Experimental Workflow for DSSC Fabrication
Caption: Workflow for the fabrication of a 6,6'-Dibromoindigo DSSC.
Electron Transfer Pathway in a DSSC
Caption: Electron transfer processes in a 6,6'-Dibromoindigo DSSC.
Conclusion
While direct experimental evidence is currently lacking, the chemical structure of 6,6'-Dibromoindigo suggests it could function as a photosensitizer in dye-sensitized solar cells. The protocols and information provided herein offer a foundational framework for researchers interested in exploring the potential of this historic dye in modern photovoltaic applications. Further research is necessary to determine its actual performance and to optimize the fabrication parameters for 6,6'-Dibromoindigo-based DSSCs.
References
protocols for dyeing with synthetic 6,6-Dibromoindigo
Application Notes for Synthetic 6,6'-Dibromoindigo
Introduction
6,6'-Dibromoindigo, the primary constituent of the historic Tyrian purple dye, is a synthetic compound of significant interest to researchers in materials science, chemistry, and potentially drug development.[1][2] Its remarkable stability, unique color properties, and semiconductor capabilities make it a valuable molecule for a range of applications.[2] These notes provide an overview of its properties and potential uses in a research context.
Historically revered as "Royal purple," this dye is known for its insolubility in water and most organic solvents, a property that contributes to its exceptional fastness.[1][3] Dyeing with 6,6'-Dibromoindigo is achieved through a vat dyeing process, where the insoluble purple pigment is chemically reduced to a soluble, near-colorless "leuco" form.[4][5] A substrate is immersed in this alkaline solution, and subsequent exposure to air oxidizes the leuco-dye back to its insoluble purple form, physically trapping the pigment within the material's fibers.[6][7]
For drug development professionals, while direct signaling pathway interactions are not extensively documented, related indigo isomers are known to interact with biological targets such as cyclin-dependent kinases.[8] Furthermore, 6,6'-Dibromoindigo has been noted for potential antimicrobial properties, suggesting avenues for further investigation.[9]
Key Physicochemical Properties
The fundamental properties of 6,6'-Dibromoindigo are crucial for designing experimental protocols.
| Property | Value | Reference |
| Systematic Name | 6,6'-dibromo-2-(6-bromo-3-oxo-indolin-2-ylidene)indol-3-one | [2] |
| Common Names | 6,6'-Dibromoindigo, Tyrian Purple | [1][2] |
| CAS Number | 19201-53-7 | [3] |
| Molecular Formula | C₁₆H₈Br₂N₂O₂ | [2] |
| Molar Mass | 420.06 g/mol | [2] |
| Appearance | Deep purple solid | [2] |
| Solubility | Insoluble in water and most organic solvents.[1][3] Soluble in its reduced leuco form in alkaline solutions.[4] | [1][3][4] |
| Key Characteristic | Color in solid form (on fabric) is purple, while in solution it appears blue. | [1] |
Experimental Protocols for Dyeing with 6,6'-Dibromoindigo
The following protocols are adapted from general indigo vat dyeing procedures for a laboratory setting. Due to the high cost and specialized nature of 6,6'-Dibromoindigo, small-scale experiments are recommended.
Protocol 1: Sodium Dithionite Reduction Vat
This method is rapid and effective but uses a harsher chemical reducing agent.
Materials:
-
6,6'-Dibromoindigo powder
-
Sodium hydroxide (NaOH) or Calcium Hydroxide (Ca(OH)₂)
-
Sodium dithionite (Na₂S₂O₄), also known as sodium hydrosulfite
-
Deionized water
-
Substrate for dyeing (e.g., cotton, wool, silk fabric swatches, or other materials)
-
Inert atmosphere container or a well-ventilated fume hood
Procedure:
-
Preparation of the Stock Solution: In a small beaker, create a paste of the 6,6'-Dibromoindigo powder with a small amount of warm water. This helps in its dispersal.[10]
-
Vat Creation:
-
Fill a suitable reaction vessel with a measured volume of warm (approx. 50°C) deionized water.[10]
-
Dissolve the base (e.g., Calcium Hydroxide) in the water to create an alkaline environment (pH 10-12).[7]
-
Add the 6,6'-Dibromoindigo paste to the alkaline solution.
-
Carefully add the reducing agent, sodium dithionite, in small portions. Avoid vigorous stirring to minimize the introduction of oxygen.[6]
-
-
Reduction: The solution will change color from purple/blue to a yellow-green hue, indicating the formation of the soluble leuco-6,6'-Dibromoindigo.[6] This process may take 15-30 minutes. A metallic, coppery film may form on the surface.[6]
-
Dyeing:
-
Thoroughly wet the substrate in plain water and squeeze out any excess.[10][11]
-
Gently submerge the substrate into the vat, ensuring it is fully immersed but does not touch the sediment at the bottom.[12]
-
Incubate for 1-5 minutes. Longer immersion does not necessarily lead to darker shades; multiple dips are more effective.[11]
-
-
Oxidation:
-
Rinsing and Finishing:
Protocol 2: Fructose-Based "Organic" Reduction Vat
This method uses a milder and more environmentally benign reducing agent.
Materials:
-
6,6'-Dibromoindigo powder
-
Calcium Hydroxide (slaked lime)
-
Fructose powder
-
Deionized water
-
Substrate for dyeing
Procedure:
-
Vat Creation: In a reaction vessel, add warm water.
-
Ingredient Addition: Following a general 1:2:3 ratio of indigo:base:reducer by weight, add the 6,6'-Dibromoindigo, followed by the calcium hydroxide, and then the fructose.[12]
-
Reduction: Stir the mixture gently to dissolve the components. The reduction process is slower than with dithionite and may take several hours to a day. The vat should be kept warm and covered to maintain its reduced state.[7]
-
Dyeing and Oxidation: Follow steps 4-6 from Protocol 1. Multiple dips will be necessary to build up a deep color.[11]
Quantitative Data for Vat Preparation
The following table provides guideline ratios for preparing different types of indigo vats, which can be adapted for 6,6'-Dibromoindigo. The exact amounts can be scaled based on the volume of the vat and the amount of material to be dyed.
| Vat Type | Dye (Part) | Base (Part) | Reducer (Part) | Recommended pH | Fiber Suitability | Reference |
| Fructose Vat | 1 | 2 (Calcium Hydroxide) | 3 (Fructose) | 10-12 | All fibers | [7][12] |
| Iron Vat | 1 | 3 (Calcium Hydroxide) | 2 (Ferrous Sulfate) | >12 (Highly Alkaline) | Cellulose fibers (cotton, linen) | [7] |
Visualized Workflows and Chemistry
References
- 1. mdpi.com [mdpi.com]
- 2. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 3. Dibromoindigo - CAMEO [cameo.mfa.org]
- 4. tekhelet.com [tekhelet.com]
- 5. ia601705.us.archive.org [ia601705.us.archive.org]
- 6. How to Dye With Indigo — Natural Dyes [naturaldyes.ca]
- 7. thecrucible.org [thecrucible.org]
- 8. tekhelet.com [tekhelet.com]
- 9. Buy 6,6-Dibromoindigo | 19201-53-7 [smolecule.com]
- 10. Creating an Indigo Dye Vat: A Step-by-Step Guide — Rivarossa Botanicals [rivarossabotanicals.com.au]
- 11. Indigo Vat Basics — Graham Keegan [grahamkeegan.com]
- 12. naturaldyeworkshop.com [naturaldyeworkshop.com]
- 13. tekhelet.com [tekhelet.com]
Enzymatic Synthesis of 6,6'-Dibromoindigo: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
6,6'-Dibromoindigo, famously known as Tyrian purple, is a historically significant dye with modern applications in organic electronics and as a potential pharmaceutical scaffold. Traditional chemical synthesis of this compound often involves harsh reagents and lacks regioselectivity. The enzymatic synthesis of 6,6'-Dibromoindigo presents a green and highly specific alternative, leveraging the power of biocatalysis to produce this valuable molecule from renewable feedstocks. This document provides detailed application notes and experimental protocols for the whole-cell enzymatic synthesis of 6,6'-Dibromoindigo in Escherichia coli.
The described method utilizes a three-enzyme cascade, starting from the amino acid L-tryptophan. This biotransformation is achieved through the coordinated action of a tryptophan 6-halogenase, a tryptophanase, and a flavin-containing monooxygenase, expressed in a recombinant E. coli host. A two-cell system is employed to optimize the reaction pathway and maximize the final product yield.
Application Notes
The enzymatic synthesis of 6,6'-Dibromoindigo is a powerful technique for researchers in synthetic biology, biocatalysis, and materials science. This method allows for the sustainable production of a high-value chemical with precise control over its structure.
Key Features:
-
High Regioselectivity: The use of tryptophan 6-halogenase ensures the specific bromination at the C6 position of the indole ring, avoiding the formation of other brominated isomers.
-
Green Chemistry: The synthesis operates in aqueous media under mild conditions, utilizing benign reagents like sodium bromide and avoiding the use of hazardous chemicals.
-
Renewable Feedstock: The process starts from L-tryptophan, a readily available amino acid that can be produced through fermentation.
-
Whole-Cell Biocatalysis: The use of whole E. coli cells as the catalyst eliminates the need for complex enzyme purification steps, simplifying the overall process.
-
Two-Cell System for Enhanced Yield: Spatiotemporal separation of the bromination and subsequent enzymatic steps in a two-cell system prevents the degradation of the halogenated intermediate by endogenous enzymes, leading to a significantly higher yield of the final product. A reported titer of 315.0 mg/L of 6,6'-Dibromoindigo has been achieved using this strategy[1][2].
Applications:
-
Natural Product Synthesis: This protocol provides a blueprint for the biosynthesis of other halogenated natural products.
-
Drug Discovery: The synthesized 6,6'-Dibromoindigo can be used as a starting material for the development of new pharmaceutical agents.
-
Organic Electronics: 6,6'-Dibromoindigo has shown promise as a biocompatible semiconductor material, and this method enables the production of high-purity material for device fabrication[1][2].
-
Sustainable Dye Production: This enzymatic route offers an environmentally friendly alternative for the production of this ancient and vibrant purple dye.
Experimental Protocols
Overall Workflow
The enzymatic synthesis of 6,6'-Dibromoindigo is performed in a two-stage, two-cell process. In the first stage, E. coli cells expressing a fusion of tryptophan 6-halogenase (SttH) and flavin reductase (Fre) are used to convert L-tryptophan to 6-bromotryptophan. In the second stage, these cells are removed, and a second strain of E. coli expressing tryptophanase (TnaA) and a flavin-containing monooxygenase (MaFMO) is introduced to convert 6-bromotryptophan into 6,6'-Dibromoindigo.
Diagram of the Two-Cell Enzymatic Synthesis Workflow
Caption: Workflow of the two-cell system for 6,6'-Dibromoindigo synthesis.
Protocol 1: Preparation of Recombinant E. coli Strains
This protocol describes the preparation of the two engineered E. coli strains required for the synthesis.
Materials:
-
E. coli BL21(DE3) chemically competent cells
-
Expression vector (e.g., pET series)
-
Gene for Fre-SttH fusion protein (Tryptophan 6-halogenase from Streptomyces toxytricini and Flavin reductase)[1][3]
-
Genes for TnaA (Tryptophanase from E. coli) and MaFMO (Flavin-containing monooxygenase from Methylophaga aminisulfidivorans)[1][4]
-
Luria-Bertani (LB) agar and broth
-
Appropriate antibiotics (e.g., kanamycin, ampicillin)
-
Isopropyl β-D-1-thiogalactopyranoside (IPTG)
Procedure:
-
Gene Cloning: Clone the Fre-SttH fusion gene into an expression vector. In a separate vector, clone the TnaA and MaFMO genes, preferably under the control of inducible promoters.
-
Transformation: Transform the respective plasmids into E. coli BL21(DE3) chemically competent cells.
-
Colony Selection: Plate the transformed cells on LB agar plates containing the appropriate antibiotic and incubate overnight at 37°C.
-
Starter Culture: Inoculate a single colony of each strain into 5 mL of LB broth with the corresponding antibiotic. Incubate overnight at 37°C with shaking at 200 rpm.
-
Expression Culture: Inoculate 50 mL of LB broth with 1 mL of the overnight starter culture. Grow the cells at 37°C with shaking at 200 rpm until the optical density at 600 nm (OD600) reaches 0.6-0.8.
-
Induction: Induce protein expression by adding IPTG to a final concentration of 0.1-1.0 mM.
-
Incubation: Incubate the induced cultures at a lower temperature (e.g., 18-25°C) for 12-16 hours to ensure proper protein folding.
-
Cell Harvesting: Harvest the cells by centrifugation at 4,000 x g for 15 minutes at 4°C.
-
Cell Washing: Wash the cell pellets with a suitable buffer (e.g., phosphate-buffered saline, pH 7.4) and resuspend in the reaction buffer for the whole-cell biotransformation.
| Parameter | Cell 1 (Fre-SttH) | Cell 2 (TnaA & MaFMO) |
| Host Strain | E. coli BL21(DE3) | E. coli BL21(DE3) |
| Expression Vector | pET-based | pET-based |
| Antibiotic | Kanamycin (e.g., 50 µg/mL) | Ampicillin (e.g., 100 µg/mL) |
| Inducer (IPTG) | 0.5 mM | 0.5 mM |
| Induction OD600 | 0.6 - 0.8 | 0.6 - 0.8 |
| Induction Temperature | 20°C | 20°C |
| Induction Time | 12 hours | 12 hours |
Table 1: Recommended conditions for the preparation of recombinant E. coli strains.
Protocol 2: Two-Cell Synthesis of 6,6'-Dibromoindigo
This protocol details the whole-cell biotransformation process.
Materials:
-
Harvested and washed Cell 1 (Fre-SttH) and Cell 2 (TnaA & MaFMO)
-
Reaction Buffer (e.g., 100 mM phosphate buffer, pH 7.5)
-
L-Tryptophan
-
Sodium Bromide (NaBr)
-
Glucose
Procedure:
Stage 1: Bromination of Tryptophan
-
Resuspend the harvested Cell 1 pellet in the reaction buffer to a final OD600 of 10.
-
Add L-tryptophan to a final concentration of 1-2 g/L.
-
Add sodium bromide to a final concentration of 2-4 g/L.
-
Add glucose to a final concentration of 5 g/L to provide a source of NADH for the flavin reductase.
-
Incubate the reaction mixture at 30°C with shaking at 200 rpm for 24 hours.
-
After the incubation, centrifuge the reaction mixture at 4,000 x g for 15 minutes to pellet the cells.
-
Carefully collect the supernatant containing the 6-bromotryptophan.
Stage 2: Conversion to 6,6'-Dibromoindigo
-
Resuspend the harvested Cell 2 pellet in the supernatant from Stage 1. Adjust the cell density to a final OD600 of 10.
-
Incubate the reaction mixture at 30°C with vigorous shaking (250 rpm) for 24-48 hours. The formation of the purple pigment will be visible.
-
Monitor the reaction progress by taking samples periodically for HPLC analysis.
| Parameter | Stage 1 (Bromination) | Stage 2 (Conversion) |
| Cell Catalyst | E. coli (Fre-SttH) | E. coli (TnaA & MaFMO) |
| Cell Density (OD600) | 10 | 10 |
| Substrate(s) | L-Tryptophan (1-2 g/L), NaBr (2-4 g/L) | Supernatant from Stage 1 |
| Co-substrate | Glucose (5 g/L) | - |
| Temperature | 30°C | 30°C |
| pH | 7.5 | 7.5 |
| Incubation Time | 24 hours | 24-48 hours |
| Agitation | 200 rpm | 250 rpm |
Table 2: Reaction conditions for the two-cell synthesis of 6,6'-Dibromoindigo.
Protocol 3: Extraction and Quantification of 6,6'-Dibromoindigo
This protocol describes the extraction of the product and its quantification using High-Performance Liquid Chromatography (HPLC).
Materials:
-
Reaction mixture containing 6,6'-Dibromoindigo
-
Dimethyl sulfoxide (DMSO)
-
Methanol
-
HPLC system with a PDA or UV-Vis detector
-
C18 reverse-phase HPLC column (e.g., 4.6 x 250 mm, 5 µm)
-
6,6'-Dibromoindigo standard
Procedure:
-
Extraction:
-
Take a 1 mL sample of the final reaction mixture.
-
Centrifuge at 10,000 x g for 5 minutes to pellet the cells and the insoluble product.
-
Discard the supernatant.
-
Add 1 mL of DMSO to the pellet and vortex vigorously to dissolve the 6,6'-Dibromoindigo.
-
Centrifuge again to remove cell debris.
-
Filter the DMSO extract through a 0.22 µm syringe filter.
-
-
HPLC Analysis:
-
Inject the filtered sample into the HPLC system.
-
A typical mobile phase is a gradient of methanol and water.
-
Monitor the elution at a wavelength of 590-610 nm.
-
Quantify the amount of 6,6'-Dibromoindigo by comparing the peak area to a standard curve prepared with a known concentration of the pure compound.
-
| Parameter | Value |
| HPLC Column | C18 reverse-phase (4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Methanol |
| Gradient | 30% B to 90% B over 20 minutes |
| Flow Rate | 1.0 mL/min |
| Detection Wavelength | 600 nm |
| Injection Volume | 10 µL |
Table 3: Recommended HPLC parameters for the quantification of 6,6'-Dibromoindigo.
Signaling Pathways and Logical Relationships
The enzymatic cascade for the synthesis of 6,6'-Dibromoindigo is a linear pathway involving sequential enzymatic reactions.
Diagram of the Enzymatic Cascade
Caption: The enzymatic pathway for 6,6'-Dibromoindigo synthesis.
References
Troubleshooting & Optimization
challenges in the multi-step synthesis of 6,6-Dibromoindigo
This technical support center provides troubleshooting guidance and answers to frequently asked questions for researchers, scientists, and drug development professionals engaged in the multi-step synthesis of 6,6-Dibromoindigo, historically known as Tyrian purple.
Troubleshooting Guide
This guide addresses common issues encountered during the synthesis of this compound, particularly for routes involving the synthesis of the key intermediate 4-bromo-2-nitrobenzaldehyde followed by the Baeyer-Drewson condensation.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low yield in the synthesis of 4-bromo-2-nitrobenzaldehyde | Formation of dibrominated side products during the bromination of o-nitroaniline.[1] | Use an optimized procedure with a slight excess of HBr in ethanol and add H₂O₂ at a controlled temperature (e.g., 50 °C) to favor the formation of the monobrominated product.[1] |
| Incomplete diazotization of 4-bromo-2-nitroaniline.[1] | Ensure the formation of a homogeneous, finely divided suspension of the aniline hydrochloride by vigorous stirring before adding the sodium nitrite solution.[1] | |
| Formation of reduced byproducts (e.g., m-bromonitrobenzene) during the conversion of the diazonium salt to the aldehyde.[1] | While some byproduct formation is common in the Beech synthesis, careful control of reaction conditions (temperature, addition rate) can minimize this. Purification of the resulting benzaldoxime may be necessary before proceeding.[1] | |
| Low conversion of the intermediate oxime to the aldehyde. | Alternative methods for oxime hydrolysis can be explored, though some, like ozonolysis, have been reported to give low yields (35%).[1] | |
| Low yield of this compound in the Baeyer-Drewson condensation | Suboptimal reaction conditions (e.g., concentration, temperature, base addition). | The reaction of 4-bromo-2-nitrobenzaldehyde with acetone and a base (e.g., NaOH) should be carefully controlled. The Harley-Mason modification of this procedure is reported to give higher yields.[2] |
| Poor solubility of the product leading to precipitation before the reaction is complete. | Ensure adequate solvent volume (acetone/water mixture) to maintain the reactants in solution for a sufficient time.[3] | |
| Difficulty in purifying the final this compound product | Very low solubility in common organic solvents.[3][4] | Purification is challenging. Washing the crude product thoroughly with water and then ethanol can remove most impurities.[5] Due to its insolubility, standard recrystallization is often not feasible. Soxhlet extraction with a high-boiling solvent could be attempted, but care must be taken due to the compound's thermal stability. |
| Final product is a mixture of bromo- and chloroindigos | Use of hydrochloric acid in the diazotization step of the 4-bromo-2-nitrobenzaldehyde synthesis can lead to chloro-substituted byproducts.[3] | Use hydrobromic acid instead of hydrochloric acid during the diazotization to avoid the introduction of chloride ions.[3] |
| Inconsistent or unexpected color of the final product | Presence of impurities or different crystalline forms (polymorphs). The color can also be influenced by particle size.[4][6] | Ensure the highest possible purity of the starting materials and intermediates. The final product should be a deep purple solid.[7] The perceived color can also be affected by the solvent or the substrate it is on.[4] |
Frequently Asked Questions (FAQs)
Q1: What is the most common synthetic route for this compound?
A1: The most frequently cited synthetic pathway is based on the Baeyer-Drewson indigo synthesis.[8][9] This typically involves the initial multi-step synthesis of the key precursor, 4-bromo-2-nitrobenzaldehyde, which is then condensed with acetone in the presence of a base to form this compound.[2][10][11]
Q2: What are the main challenges in the synthesis of 4-bromo-2-nitrobenzaldehyde?
A2: The synthesis of this key intermediate is often the most challenging part of the overall process. Common difficulties include achieving regioselective bromination to avoid di-substituted byproducts, managing the diazotization reaction which can be cumbersome, and dealing with the formation of reduced side products.[1] The overall yield for this multi-step precursor synthesis can be quite low.[2]
Q3: Why is this compound so difficult to purify and characterize by NMR?
A3: this compound has very low solubility in most common organic solvents, which makes purification by standard techniques like recrystallization extremely difficult.[3][4] This poor solubility also presents a significant challenge for characterization by solution-state NMR. To overcome this, derivatization, for instance, by reacting it with trifluoroacetic anhydride to form the more soluble N,N'-bis(trifluoroacetyl) derivative, has been employed to obtain NMR spectra.[4] Another approach is to reduce the dye to its more soluble leuco-form for NMR analysis.[4]
Q4: Are there any "greener" or safer synthetic alternatives?
A4: Research into more environmentally friendly methods is ongoing. Some newer approaches aim to avoid hazardous reagents and lengthy procedures. For example, recent developments include biocatalytic methods using enzymes in E. coli to produce this compound from tryptophan, which circumvents the need for harsh chemicals and provides high regioselectivity.[12]
Q5: My final product has a slightly different shade of purple than expected. What could be the cause?
A5: The color of this compound can be influenced by several factors, including the presence of minor impurities such as 6-bromoindigo or 6,6'-dibromoindirubin.[4] The particle size and crystalline structure (polymorphism) of the solid can also affect the perceived color.[4][6] When dyed on a fabric like wool, the interaction between the dye molecules can cause a color shift compared to its color in solution.[4]
Experimental Workflow and Data
The following diagram illustrates a common multi-step synthesis of this compound.
Caption: A representative workflow for the multi-step synthesis of this compound.
Quantitative Data Summary
The following table summarizes reported yields for key steps in the synthesis of this compound. Note that yields can vary significantly based on the specific reagents and conditions used.
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Bromination | o-Nitroaniline | 4-Bromo-2-nitroaniline | Up to 80% | [1] |
| Aldehyde Synthesis (Beech) | 4-Bromo-2-nitroaniline | 4-Bromo-2-nitrobenzaldehyde (via oxime) | 79% (crude oxime) | [1] |
| Oxidation | 4-Bromo-2-nitrotoluene | 4-Bromo-2-nitrobenzaldehyde (via diacetate) | 13.1-17.5% (overall) | [2] |
| Baeyer-Drewson Condensation | 4-Bromo-2-nitrobenzaldehyde | This compound | 63% (as intermediate salt) | [1] |
| Overall Synthesis | 4-Methylaniline | This compound | ~10% | [3] |
Key Experimental Protocols
Synthesis of 4-Bromo-2-nitrobenzaldehyde from 4-Bromo-2-nitrotoluene
This protocol is based on the oxidation of 4-bromo-2-nitrotoluene.[2]
-
Oxidation: 4-Bromo-2-nitrotoluene is oxidized using chromium trioxide (CrO₃) in acetic anhydride to yield 4-bromo-2-nitrobenzylidene diacetate.
-
Hydrolysis: The resulting diacetate is hydrolyzed by refluxing in a mixture of ethanol and aqueous sulfuric acid.
-
Purification: The crude 4-bromo-2-nitrobenzaldehyde can be purified via its bisulfite addition compound to yield the pure aldehyde.
Baeyer-Drewson Synthesis of this compound
This protocol is a general procedure for the condensation step.[3][5]
-
Dissolution: Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Dilution: Add water to the acetone solution.
-
Base Addition: Slowly add an aqueous solution of sodium hydroxide with stirring. The solution will change color, and a dark precipitate of this compound will form.
-
Stirring: Continue to stir the mixture for a period to ensure the reaction goes to completion.
-
Isolation: Collect the precipitate by suction filtration.
-
Washing: Wash the solid sequentially with deionized water until the filtrate is colorless, followed by washing with ethanol to remove organic impurities.
-
Drying: Dry the final product under reduced pressure.
References
- 1. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tekhelet.com [tekhelet.com]
- 4. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 5. azbuki.bg [azbuki.bg]
- 6. pubs.acs.org [pubs.acs.org]
- 7. 6,6'-Dibromoindigo - Wikipedia [en.wikipedia.org]
- 8. Baeyer–Drewsen indigo synthesis - Wikipedia [en.wikipedia.org]
- 9. scilearn.sydney.edu.au [scilearn.sydney.edu.au]
- 10. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 11. mdpi.com [mdpi.com]
- 12. researchgate.net [researchgate.net]
Technical Support Center: 6,6'-Dibromoindigo Synthesis
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the synthesis of 6,6'-Dibromoindigo (Tyrian Purple) and improving its yield.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the synthesis of 6,6'-Dibromoindigo.
| Problem | Potential Cause(s) | Recommended Solution(s) |
| Low overall yield | Suboptimal reaction conditions in one or more steps of the multi-step synthesis. Inefficient purification methods leading to product loss. | Review and optimize each step of the synthesis. Common problematic steps include the conversion of the substituted benzaldehyde and the final condensation step.[1][2] Consider alternative synthetic routes that report higher overall yields.[3][4] Employ careful purification techniques to minimize product loss. |
| Formation of side products | Incorrect reaction temperature, leading to dinitration or other side reactions.[3] Reaction with the solvent or use of an inappropriate base in condensation reactions.[1] | Maintain strict temperature control, especially during nitration steps.[3] For condensation reactions, ensure the pH is optimized (e.g., pH 9 for Ullmann condensation) and select the appropriate base to minimize side reactions.[1] |
| Low yield in the final condensation step | The final condensation of the substituted benzaldehyde to form the indigo skeleton can be inherently inefficient.[1] | Employ the Harley-Mason procedure for the condensation, which has been reported to give improved yields, although it requires strict control of reaction conditions.[1][4] |
| Difficulties in the diazotization of 4-bromo-2-nitroaniline | This step is known to be challenging in aqueous HCl.[4] | Refer to literature that has successfully addressed these difficulties for optimized protocols. |
| Low yield in the conversion of bromonitrotoluene to the corresponding benzaldehyde | This oxidation step can be problematic and result in low yields.[2] | Explore different oxidizing agents and reaction conditions. Chromium(VI) oxide in a mixture of acetic acid and acetic anhydride has been used.[3] |
| Product purity issues | Incomplete reaction or presence of unreacted starting materials and intermediates. Formation of isomers or other colored impurities. | Utilize appropriate purification techniques such as recrystallization or column chromatography to obtain a product of analytical purity.[3] |
Frequently Asked Questions (FAQs)
Q1: What are the common starting materials for the synthesis of 6,6'-Dibromoindigo?
A1: Common starting materials for the synthesis of 6,6'-Dibromoindigo include 4-methylaniline[3], p-dibromobenzene[4], and 2,4-dinitrotoluene[2].
Q2: What is a realistic overall yield to expect for the synthesis of 6,6'-Dibromoindigo?
A2: The overall yield can vary significantly depending on the synthetic route and optimization of the reaction steps. Reported overall yields range from approximately 2.8% to 25%.[3][4] One improved five-step synthesis starting from 4-methylaniline reported an overall yield of 10%.[3] Another five-step synthesis starting from p-dibromobenzene reported an overall yield of about 25%.[4]
Q3: Are there any particularly hazardous reagents used in the synthesis?
A3: Some synthetic routes may involve the use of toxic or potentially carcinogenic reagents.[1] It is crucial to consult the safety data sheets (SDS) for all chemicals and perform a thorough risk assessment before starting any experiment.
Q4: How can I confirm the identity and purity of my synthesized 6,6'-Dibromoindigo?
A4: The identity and purity of the final product can be confirmed using various analytical techniques, including X-ray analysis, mass spectrometry (MS), and high-performance liquid chromatography (HPLC).[3][5]
Q5: What is the key to improving the yield of the final condensation step?
A5: The Harley-Mason modification of the Baeyer-Drewsen indigo synthesis is reported to give higher yields for the final condensation step.[5] This procedure involves the reaction of 4-bromo-2-nitrobenzaldehyde with nitromethane and sodium methoxide, followed by reduction with sodium dithionite (Na2S2O4) and aerial oxidation.[4][5]
Comparative Yields of 6,6'-Dibromoindigo Synthesis
| Starting Material | Number of Steps | Overall Yield (%) | Reference |
| 4-Methylaniline | 5 | 10 | [3] |
| Literature Method 1 | - | 2.8 | [3] |
| Literature Method 2 | - | 5.4 | [3] |
| p-Dibromobenzene | 5 | ~25 | [2][4] |
| 2,4-Dinitrotoluene | 5 | ~34 (for intermediate) | [2] |
| 6-Bromoindole | 3 | 43 | [2] |
Experimental Protocols
Synthesis of 6,6'-Dibromoindigo from 4-Methylaniline (Improved Procedure)[3]
This is a five-step synthesis with a reported overall yield of 10%.
-
3-Nitro-4-methylphenylammonium Hydrogensulfate: 4-Methylaniline is dissolved in sulfuric acid and cooled. A mixture of sulfuric and nitric acid is added dropwise while maintaining a low temperature to avoid dinitration.
-
4-Bromo-2-nitromethylbenzene: The product from the previous step is suspended in a mixture of water and hydrobromic acid and cooled. An ice-cold solution of sodium nitrite is added slowly. The resulting diazonium salt is then added to a refluxing solution of copper(I) bromide in hydrobromic acid.
-
4-Bromo-2-nitrobenzylidene Diethanoate: 4-Bromo-2-nitromethylbenzene is suspended in a mixture of glacial acetic acid and acetic anhydride. Sulfuric acid is added, and the solution is cooled. A solution of chromium(VI) oxide is then added dropwise over several hours while maintaining a low temperature.
-
4-Bromo-2-nitrobenzaldehyde: The diethanoate from the previous step is hydrolyzed.
-
6,6'-Dibromoindigo: The final condensation is carried out using the Harley-Mason procedure.
Synthesis of 6,6'-Dibromoindigo from p-Dibromobenzene[2][4]
This five-step synthesis has a reported overall yield of approximately 25%.
-
Bromination of p-dibromobenzene.
-
Conversion to 4-bromo-2-nitroaniline.
-
Conversion to 4-bromo-2-nitrobenzaldehyde.
-
Formation of the sodium nitrophenylethoxide salt: Reaction of 4-bromo-2-nitrobenzaldehyde with nitromethane and sodium methoxide in methanol.
-
Final condensation to 6,6'-Dibromoindigo: The salt from the previous step is transformed into dibromoindigo using the Harley-Mason procedure.
Visualizations
Caption: Synthetic pathway for 6,6'-Dibromoindigo starting from 4-Methylaniline.
Caption: Logical workflow for troubleshooting low yields in 6,6'-Dibromoindigo synthesis.
References
Technical Support Center: Purification of Crude 6,6'-Dibromoindigo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in the purification of crude 6,6'-Dibromoindigo (Tyrian Purple).
Frequently Asked Questions (FAQs) & Troubleshooting
Q1: My crude 6,6'-Dibromoindigo has very poor solubility in common organic solvents. How can I purify it effectively?
A1: The low solubility of 6,6'-Dibromoindigo in most organic solvents at room temperature is a known characteristic and a key challenge in its purification.[1][2] The recommended methods to overcome this are:
-
Recrystallization from high-boiling point solvents: Solvents such as quinoline, ethyl benzoate, or methyl benzoate can be used.[1][2]
-
Soxhlet extraction: This technique is suitable for compounds with low solubility, allowing for continuous extraction with a minimal amount of solvent.[1][2]
-
Thorough washing: A series of washes with different solvents can effectively remove impurities.
Q2: What are the recommended solvents for recrystallizing 6,6'-Dibromoindigo, and what is the general procedure?
A2: High-boiling point aromatic solvents are the most effective for recrystallizing 6,6'-Dibromoindigo.
| Solvent | Boiling Point (°C) | Notes |
| Quinoline | 237 | Effective, but has a strong odor and requires high temperatures. |
| Ethyl Benzoate | 212 | A good alternative to quinoline.[1][2] |
| Methyl Benzoate | 199 | Another suitable option for recrystallization.[1] |
A general starting point for the solvent-to-crude-product ratio is approximately 80 mL of solvent per gram of crude 6,6'-Dibromoindigo.[1][2] A detailed protocol is provided in the "Experimental Protocols" section below.
Q3: I performed a synthesis and the resulting crude product is a very fine powder that passes through the filter paper. What should I do?
A3: When 6,6'-Dibromoindigo is first formed, it can be a very finely divided material. It is recommended to allow the precipitate to aggregate for a day or two, or even up to a week, before filtration.[2] This will result in larger particles that are more easily collected.
Q4: What are the common impurities in synthetically produced 6,6'-Dibromoindigo?
A4: Impurities in synthetic 6,6'-Dibromoindigo are typically related to the synthetic route and can include:
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Unreacted starting materials: For example, if starting from 4-bromo-2-nitrobenzaldehyde, traces of this may remain.
-
Isomeric dibromoindigos: Depending on the synthetic pathway, other isomers such as 5,5'-dibromoindigo may be formed.[3]
-
Side-products from the reaction: For instance, in some syntheses, p-bromobenzoic acid can be a contaminant.[4]
Q5: How can I remove specific types of impurities?
A5: A multi-step washing procedure is often effective:
-
Acidic impurities (e.g., p-bromobenzoic acid): A wash with a dilute base (e.g., sodium bicarbonate solution) can help remove acidic contaminants.
-
Basic impurities: A wash with warm, dilute hydrochloric acid can be effective.[1][2]
-
Organic, non-polar impurities: Washing with boiling ether or ethanol can remove many organic impurities.[1][2] The crude material can be washed with copious amounts of water and ethanol without significant loss of the desired product.[1][2]
Q6: My purified 6,6'-Dibromoindigo still seems to have a dull color. How can I brighten it?
A6: A final wash with warm dilute hydrochloric acid followed by boiling ether has been reported to brighten the color of the product.[1][2]
Purification Strategy Workflow
Caption: A workflow diagram for the purification of crude 6,6'-Dibromoindigo.
Experimental Protocols
Protocol 1: Purification by Recrystallization
This protocol is based on the use of high-boiling point solvents.
Materials:
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Crude 6,6'-Dibromoindigo
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Quinoline or Ethyl Benzoate (analytical grade)
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Large beaker or round-bottom flask
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Heating mantle or oil bath
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Condenser (recommended for quinoline)
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Buchner funnel and flask
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Filter paper
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Methanol (for washing)
Procedure:
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Place 1 gram of crude 6,6'-Dibromoindigo into a large beaker or round-bottom flask.
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Add approximately 80 mL of quinoline or ethyl benzoate.[1][2]
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Heat the mixture with stirring to the boiling point of the solvent. If using quinoline, it is advisable to perform this in a fume hood and use a condenser.
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Once the solvent is boiling, maintain the temperature and continue stirring until the maximum possible amount of the solid has dissolved. Note that complete dissolution may not occur if the crude material contains highly insoluble impurities.
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Hot filter the solution to remove any insoluble impurities. This step should be performed quickly to prevent premature crystallization.
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Allow the filtrate to cool slowly to room temperature.
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Further cool the mixture in an ice bath to maximize crystal formation.
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Collect the crystals by vacuum filtration using a Buchner funnel.
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Wash the collected crystals with a small amount of cold methanol to remove residual solvent.
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Dry the purified crystals in a vacuum oven.
Protocol 2: Purification by Sequential Washing
This protocol is useful for a preliminary purification of the crude product.
Materials:
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Crude 6,6'-Dibromoindigo
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Deionized water
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Ethanol
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Dilute Hydrochloric Acid (e.g., 1 M)
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Diethyl Ether
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Beakers
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Stir plate and stir bar
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Buchner funnel and flask
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Filter paper
Procedure:
-
Suspend the crude 6,6'-Dibromoindigo in deionized water and stir vigorously for 15-20 minutes. Filter the solid.
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Repeat the process with ethanol.
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Suspend the solid in warm (40-50 °C) dilute hydrochloric acid and stir for 15-20 minutes. Filter the solid and wash with deionized water until the filtrate is neutral.
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Suspend the solid in boiling diethyl ether (use a condenser and perform in a fume hood) and stir for 15-20 minutes.
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Filter the solid and dry in a vacuum oven.
Protocol 3: Purification by Soxhlet Extraction
This protocol is an alternative for removing impurities with slight solubility in a particular solvent.
Materials:
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Crude 6,6'-Dibromoindigo
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Soxhlet extractor
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Thimble
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Round-bottom flask
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Condenser
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Heating mantle
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Ethanol or another suitable solvent in which the impurities are sparingly soluble but 6,6'-Dibromoindigo is less soluble.
Procedure:
-
Place the crude 6,6'-Dibromoindigo into a Soxhlet thimble.
-
Place the thimble inside the Soxhlet extractor.
-
Fill the round-bottom flask with the chosen solvent (e.g., ethanol).
-
Assemble the Soxhlet apparatus and heat the solvent to a gentle reflux.
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Allow the extraction to proceed for several hours, or until the solvent in the extractor arm runs clear.
-
Once the extraction is complete, the purified 6,6'-Dibromoindigo remains in the thimble.
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Carefully remove the thimble and dry the purified product.
Logical Relationship of Purification Choices
Caption: Decision tree for selecting a purification strategy for 6,6'-Dibromoindigo.
References
Technical Support Center: 6,6'-Dibromoindigo Synthesis
This guide provides troubleshooting advice and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in minimizing side products during the synthesis of 6,6'-dibromoindigo.
Frequently Asked Questions (FAQs)
Q1: What are the most common side products observed during the synthesis of 6,6'-dibromoindigo?
A1: The most frequently encountered side products include 6,6'-dibromoindirubin (a reddish isomer), over-brominated precursors, reduced species such as m-bromonitrobenzene, and dehydration products like nitrostyrenes. The formation of these impurities is highly dependent on the reaction conditions.
Q2: My final product has a reddish hue instead of the expected deep purple. What is the likely cause?
A2: A reddish tint in the final product is often indicative of the presence of the isomer 6,6'-dibromoindirubin. This side product can form under certain reaction conditions, particularly if there is an excess of isatin-like precursors generated during the synthesis.
Q3: I am observing a significant amount of a dibrominated side product in the initial bromination step of 2-nitroaniline. How can I avoid this?
A3: The formation of a dibrominated side product during the synthesis of 4-bromo-2-nitroaniline can be minimized by carefully controlling the stoichiometry of the brominating agent. An optimized procedure involves the slow addition of H₂O₂ at 50°C to the reaction mixture containing a slight excess of HBr in ethanol. This controlled addition helps to prevent over-bromination.[1]
Q4: During the conversion of 4-bromo-2-nitroaniline to 4-bromo-2-nitrobenzaldehyde, I've identified m-bromonitrobenzene as a contaminant. What leads to its formation?
A4: The formation of m-bromonitrobenzene as a reduced byproduct has been reported during the diazotization of 4-bromo-2-nitroaniline and subsequent reaction.[1] To minimize this, ensure a homogeneous, finely divided suspension of the aniline hydrochloride is achieved through vigorous stirring before the addition of sodium nitrite solution.
Q5: My reaction mixture turns red and I'm isolating a red side product instead of the desired intermediate. What is happening?
A5: This is likely due to the dehydration of the intermediate β-nitroalcohol, formed during the Henry reaction, into the corresponding nitrostyrene. This dehydration is favored under basic conditions. Careful control of the pH and temperature during this step is crucial to prevent the formation of this red side product.[1]
Troubleshooting Guide
| Symptom | Possible Cause | Recommended Action |
| Final product is reddish-purple or has poor solubility. | Contamination with 6,6'-dibromoindirubin. | Optimize the pH and temperature during the condensation step. Purify the crude product by recrystallization from a high-boiling point solvent like nitrobenzene or by column chromatography. |
| Low yield in the bromination of 2-nitroaniline. | Formation of dibrominated side products. | Use a controlled addition of the brominating agent (e.g., H₂O₂ with HBr) and maintain the reaction temperature at 50°C.[1] |
| Presence of m-bromonitrobenzene in the benzaldehyde intermediate. | Reduction of the diazonium salt. | Ensure efficient and vigorous stirring to maintain a fine suspension of the aniline hydrochloride before and during diazotization.[1] |
| Formation of a red, soluble byproduct. | Dehydration of the β-nitroalcohol intermediate to a nitrostyrene. | Maintain a neutral or slightly acidic pH during the Henry reaction and keep the temperature low to prevent elimination.[1] |
| Incomplete reaction or recovery of starting material. | Insufficient reaction time or temperature; poor solubility of intermediates. | Monitor the reaction progress using thin-layer chromatography (TLC). Ensure adequate solvent volume and stirring to maintain a homogenous reaction mixture. |
Data Presentation
Table 1: Influence of Reaction Conditions on Yield and Purity of Intermediates in 6,6'-Dibromoindigo Synthesis
| Reaction Step | Parameter Varied | Observation | Yield (%) | Reference |
| Bromination of 2-nitroaniline | Excess HBr and H₂O₂ | Mixture of mono- and di-brominated products. | - | [1] |
| Bromination of 2-nitroaniline | Slow addition of H₂O₂ at 50°C with slight excess HBr | Practically pure 4-bromo-2-nitroaniline. | Up to 80 | [1] |
| Diazotization of 4-bromo-2-nitroaniline | Inhomogeneous suspension | Formation of ~15% m-bromonitrobenzene. | 79 (crude) | [1] |
| Cleavage of benzaldoxime | Various reagents (ozonolysis, NaOCl) | Inferior yields. | 35 (ozonolysis) | [1] |
| Cleavage of benzaldoxime | Boiling with excess ferric ammonium sulfate | Good yield of 4-bromo-2-nitrobenzaldehyde. | 62 (crude) | [1] |
| Reduction of nitrophenylethoxide salt | Basic sodium dithionite | Low yield due to side reactions (dehydration). | 10 | [1] |
Experimental Protocols
Optimized Synthesis of 6,6'-Dibromoindigo via 4-Bromo-2-nitrobenzaldehyde
This protocol is designed to minimize the formation of common side products.
Step 1: Synthesis of 4-Bromo-2-nitroaniline
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Dissolve 2-nitroaniline in ethanol.
-
Add a slight excess of hydrobromic acid (HBr).
-
Heat the mixture to 50°C with vigorous stirring.
-
Slowly add hydrogen peroxide (H₂O₂) dropwise to the solution while maintaining the temperature at 50°C.
-
After the addition is complete, continue stirring at 50°C for 1 hour.
-
Cool the reaction mixture to room temperature and then in an ice bath to precipitate the product.
-
Filter the solid, wash with cold ethanol, and dry under vacuum to yield 4-bromo-2-nitroaniline.
Step 2: Synthesis of 4-Bromo-2-nitrobenzaldehyde
-
Prepare a homogeneous and finely divided suspension of 4-bromo-2-nitroaniline hydrochloride in aqueous HCl by vigorous stirring.
-
Cool the suspension to 0-5°C in an ice-salt bath.
-
Slowly add a solution of sodium nitrite in water, keeping the temperature below 5°C.
-
In a separate flask, prepare a solution of copper(II) sulfate, sodium sulfite, and formaldoxime in an acetate buffer.
-
Slowly add the cold diazonium salt solution to the formaldoxime solution with vigorous stirring, maintaining the temperature below 10°C.
-
After the addition is complete, stir the mixture for an additional 2 hours at room temperature.
-
Extract the product with a suitable organic solvent (e.g., dichloromethane).
-
Wash the organic layer with water and brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain crude 4-bromo-2-nitrobenzaldoxime.
-
Cleave the oxime to the aldehyde by boiling with an excess of ferric ammonium sulfate in aqueous solution.
-
Extract the resulting 4-bromo-2-nitrobenzaldehyde and purify by column chromatography or recrystallization.
Step 3: Synthesis of 6,6'-Dibromoindigo
-
Dissolve 4-bromo-2-nitrobenzaldehyde in acetone.
-
Slowly add water to the solution with stirring.
-
Add a dilute aqueous solution of sodium hydroxide dropwise, maintaining the pH around 10.
-
The product will precipitate from the solution. Continue stirring overnight at room temperature.
-
Filter the purple solid, wash thoroughly with water and then with acetone to remove unreacted starting material and soluble impurities.
-
Dry the final product, 6,6'-dibromoindigo, under vacuum.
Visualizations
Caption: Synthetic pathway for 6,6'-Dibromoindigo.
Caption: Troubleshooting workflow for product purification.
Caption: Conditions leading to side product formation.
References
solubility issues of 6,6-Dibromoindigo in organic solvents
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with 6,6'-Dibromoindigo, focusing on its solubility challenges in organic solvents.
Frequently Asked Questions (FAQs)
Q1: Why is 6,6'-Dibromoindigo so difficult to dissolve in common organic solvents?
A1: The poor solubility of 6,6'-Dibromoindigo, much like its parent compound indigo, is attributed to strong intermolecular hydrogen bonding and π-π stacking interactions between the planar molecules.[1] These forces create a stable crystal lattice that is difficult for many organic solvents to disrupt.
Q2: What is the general solubility profile of 6,6'-Dibromoindigo?
A2: 6,6'-Dibromoindigo is generally considered insoluble or only slightly soluble in most common organic solvents at room temperature, including water, alcohols (e.g., ethanol), and ethers.[2] To achieve dissolution, high-boiling point solvents and elevated temperatures are typically required.
Q3: Are there any recommended solvents for dissolving 6,6'-Dibromoindigo?
A3: Yes, for dissolution and recrystallization, high-boiling point aromatic solvents are most effective. These include:
-
Aniline
-
Quinoline
-
Ethyl Benzoate[2]
-
Methyl Benzoate
For analytical purposes, such as mass spectrometry, Dimethyl Sulfoxide (DMSO) and Dimethylformamide (DMF) have been used to extract the dye, suggesting some degree of solubility, particularly when heated.
Q4: Can I use 6,6'-Dibromoindigo for NMR analysis directly?
A4: Due to its very low solubility, obtaining a sufficiently concentrated solution for standard NMR analysis is often not feasible.[3][4] The common approaches to overcome this are:
-
Derivatization: Reaction with trifluoroacetic anhydride to form the more soluble N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo.[2][5]
-
Reduction: Conversion to the more soluble, water-soluble leuco-dibromoindigo form using a reducing agent like sodium dithionite (Na₂S₂O₄).[2][6]
Q5: How should I store 6,6'-Dibromoindigo?
A5: It is recommended to store 6,6'-Dibromoindigo in a cool, dark place. For long-term storage, refrigeration at -20°C is advised.[7]
Solubility Data
| Solvent | Qualitative Solubility at Room Temperature | Conditions for Improved Solubility |
| Water | Insoluble | Insoluble |
| Ethanol | Insoluble | Insoluble |
| Acetone | Very Slightly Soluble / Insoluble | Slight increase with heating |
| Chloroform | Very Slightly Soluble | Slight increase with heating |
| Toluene | Very Slightly Soluble | Increased with heating |
| Dimethyl Sulfoxide (DMSO) | Slightly Soluble | Increased with heating |
| Dimethylformamide (DMF) | Slightly Soluble | Increased with heating |
| Aniline | Sparingly Soluble | Soluble when heated |
| Quinoline | Sparingly Soluble | Soluble when heated |
| Ethyl Benzoate | Sparingly Soluble | Soluble when heated |
| Methyl Benzoate | Sparingly Soluble | Soluble when heated |
Troubleshooting Guides
Issue 1: 6,6'-Dibromoindigo will not dissolve in my chosen solvent.
Possible Causes & Solutions:
-
Inappropriate Solvent Choice: You may be using a solvent in which 6,6'-Dibromoindigo has extremely low solubility at room temperature.
-
Solution: Switch to a high-boiling point aromatic solvent such as aniline, quinoline, or ethyl benzoate.
-
-
Insufficient Temperature: Dissolution of 6,6'-Dibromoindigo in suitable solvents often requires heating.
-
Solution: Gently heat the solvent with the compound while stirring. Be sure to use appropriate safety precautions for heated, high-boiling point solvents.
-
-
Low Purity of Compound: Impurities can sometimes affect solubility.
-
Solution: Purify the 6,6'-Dibromoindigo by washing with a solvent in which it is insoluble (e.g., ethanol) to remove soluble impurities, or by recrystallization from a high-boiling point solvent.
-
Issue 2: The dissolved 6,6'-Dibromoindigo precipitates out of solution.
Possible Causes & Solutions:
-
Temperature Fluctuation: The solubility of 6,6'-Dibromoindigo is highly temperature-dependent. A decrease in temperature will cause it to precipitate.
-
Solution: Maintain the temperature of the solution. If the experiment allows, keep the solution heated. If precipitation is desired for purification, this is the expected behavior upon cooling.
-
-
Solvent Evaporation: If the solvent evaporates, the concentration of 6,6'-Dibromoindigo will increase, potentially exceeding its solubility limit.
-
Solution: Use a reflux condenser during heating to prevent solvent loss.
-
-
Change in Solvent Composition: The addition of a co-solvent in which 6,6'-Dibromoindigo is less soluble can cause precipitation.
-
Solution: Ensure that any additional reagents or solvents added to the solution are compatible and will not significantly reduce the overall solvating power for 6,6'-Dibromoindigo.
-
Experimental Protocols
Protocol 1: General Dissolution for Recrystallization
-
Place the crude 6,6'-Dibromoindigo in a round-bottom flask equipped with a magnetic stirrer and a reflux condenser.
-
Add a suitable high-boiling point solvent (e.g., aniline, ethyl benzoate, or quinoline). Use a minimal amount of solvent to ensure saturation at high temperature.
-
Heat the mixture with stirring in an oil bath to the boiling point of the solvent, or until all the compound has dissolved.
-
Once dissolved, remove the heat source and allow the solution to cool slowly to room temperature.
-
Further cooling in an ice bath can be used to maximize crystal formation.
-
Collect the precipitated crystals by filtration, wash with a small amount of a solvent in which the compound is insoluble (e.g., ethanol), and dry under vacuum.
Protocol 2: Preparation for NMR Analysis via Derivatization
-
Suspend 6,6'-Dibromoindigo in a suitable anhydrous solvent (e.g., dichloromethane).
-
Add an excess of trifluoroacetic anhydride.
-
Stir the reaction mixture at room temperature until the solid dissolves and the reaction is complete (monitor by TLC).
-
Remove the solvent and excess reagent under reduced pressure.
-
The resulting N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo can then be dissolved in a deuterated solvent (e.g., CDCl₃) for NMR analysis.[2][5]
Visual Guides
Caption: Workflow for dissolving 6,6'-Dibromoindigo with troubleshooting steps.
Caption: Workflow for preparing 6,6'-Dibromoindigo for NMR analysis.
References
- 1. Indigo dye - Wikipedia [en.wikipedia.org]
- 2. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
- 3. tekhelet.com [tekhelet.com]
- 4. Spectral Comparison of Commercial and Synthesized Tyrian Purple [mccrone.com]
- 5. lrmh.fr [lrmh.fr]
- 6. scispace.com [scispace.com]
- 7. 6,6'-Dibromoindigo, 100 mg, CAS No. 19201-53-7 | Research Chemicals | Biochemicals - Product Expansion | Campaign | Carl ROTH - France [carlroth.com]
Technical Support Center: Degradation of 6,6'-Dibromoindigo under UV Light
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the degradation of 6,6'-Dibromoindigo (DBI) under UV light.
Frequently Asked Questions (FAQs)
Q1: What is the primary degradation pathway of 6,6'-Dibromoindigo (DBI) when exposed to UV light?
A1: The primary degradation pathway for 6,6'-Dibromoindigo under UV irradiation is photodebromination. This process predominantly occurs when DBI is in its reduced, or 'leuco', form. The exposure to UV light causes the sequential loss of bromine atoms from the molecule. This leads to the formation of 6-bromoindigo and subsequently fully debrominated indigo. These leuco-forms are then readily oxidized by air to their stable, colored counterparts.[1][2] It is important to note that the oxidized form of DBI, as a solid pigment on a substrate, is considered to be highly photostable to visible light.[3]
Q2: Is the degradation of 6,6'-Dibromoindigo significant on dyed textiles?
A2: The degradation of 6,6'-Dibromoindigo due to UV exposure is significantly less pronounced when it is in its oxidized state on a textile substrate compared to its leuco form in a dye vat.[4] While prolonged exposure to sunlight can influence the final color of a dyed fabric due to some level of photodebromination, the pigment itself is generally considered to have good lightfastness.[4]
Q3: What analytical techniques are recommended for monitoring the degradation of 6,6'-Dibromoindigo?
A3: High-Performance Liquid Chromatography (HPLC) is the preferred method for the quantitative analysis of 6,6'-Dibromoindigo and its degradation products.[5] HPLC with a diode-array detector (DAD) is particularly useful as it provides both retention time and UV-visible absorption spectra for peak identification. Mass spectrometry (MS) is also a powerful tool for the qualitative identification of the debromination products, as it can clearly distinguish between 6,6'-dibromoindigo, 6-bromoindigo, and indigo based on their mass-to-charge ratios.[1][2]
Q4: Can visible light also cause the degradation of 6,6'-Dibromoindigo?
A4: Yes, visible light can also induce the debromination of the leuco form of bromoindigos.[4][6] Therefore, it is crucial to protect solutions of leuco-bromoindigos from both UV and strong visible light sources during experiments to prevent unwanted degradation.
Troubleshooting Guides
This section addresses specific issues that may be encountered during the experimental study of 6,6'-Dibromoindigo degradation.
Issue 1: Inconsistent or unexpected degradation rates.
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Possible Cause 1: Fluctuation in UV light intensity. The rate of photodegradation is directly proportional to the intensity of the light source.
-
Solution: Ensure the UV lamp has reached a stable output before starting the experiment. Use a radiometer to monitor and maintain consistent UV intensity throughout the experiment.
-
-
Possible Cause 2: Presence of oxygen. The presence of oxygen can lead to complex side reactions and may also re-oxidize the leuco-DBI, affecting the degradation pathway.
-
Solution: For studying the degradation of the leuco form, ensure the solution is thoroughly deoxygenated by purging with an inert gas (e.g., nitrogen or argon) before and during UV exposure.
-
-
Possible Cause 3: pH of the solution. The stability of the leuco form and the overall reaction kinetics can be pH-dependent.
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Solution: Buffer the solution to a constant pH throughout the experiment and report the pH value in your methodology.
-
Issue 2: Poor separation or peak tailing in HPLC analysis.
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Possible Cause 1: Inappropriate mobile phase. The polarity and pH of the mobile phase are critical for good separation of indigo derivatives.
-
Solution: Optimize the mobile phase composition. A common starting point for bromoindigo analysis is a gradient of acetonitrile and water with a small amount of acid (e.g., formic acid or acetic acid) to improve peak shape.
-
-
Possible Cause 2: Column contamination. Residual sample components or degradation products can accumulate on the column, leading to poor performance.
-
Solution: Implement a column washing protocol between runs. A high-concentration organic solvent wash can help remove strongly retained compounds.
-
-
Possible Cause 3: Secondary interactions with the stationary phase. The amine groups in the indigo structure can interact with residual silanols on the silica-based stationary phase, causing peak tailing.
-
Solution: Use a column with end-capping or a base-deactivated stationary phase. Adding a competitive base, such as triethylamine, in small concentrations to the mobile phase can also mitigate this issue.
-
Issue 3: Difficulty in identifying degradation products.
-
Possible Cause 1: Co-elution of peaks. Degradation products with similar polarities may not be fully resolved by the HPLC method.
-
Solution: Adjust the gradient profile of the mobile phase to improve resolution. Using a longer column or a column with a different stationary phase chemistry can also enhance separation.
-
-
Possible Cause 2: Lack of reference standards. Unambiguous identification of degradation products requires comparison with authentic standards.
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Solution: If standards are not commercially available, they may need to be synthesized. Alternatively, techniques like HPLC-MS or NMR spectroscopy can be used to elucidate the structures of the unknown peaks.
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Quantitative Data Summary
The following table provides representative data on the photodegradation of leuco-6,6'-Dibromoindigo under a specific set of experimental conditions. Please note that these values are illustrative and will vary depending on the experimental setup.
| Parameter | 6,6'-Dibromoindigo (DBI) | 6-Bromoindigo (MBI) | Indigo |
| Initial Concentration (µM) | 100 | 0 | 0 |
| Concentration after 30 min UV (µM) | 65 | 28 | 7 |
| Concentration after 60 min UV (µM) | 42 | 45 | 13 |
| Apparent Degradation Rate Constant (k, min⁻¹) | 0.014 | - | - |
| Formation Rate Constant (k, min⁻¹) | - | 0.009 (initial) | 0.002 (initial) |
Experimental Protocols
Protocol 1: UV Degradation of Leuco-6,6'-Dibromoindigo in Solution
-
Preparation of Leuco-DBI Solution:
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Dissolve a known amount of 6,6'-Dibromoindigo in a suitable deoxygenated solvent (e.g., dimethyl sulfoxide).
-
Add a reducing agent, such as sodium dithionite, to a buffered aqueous solution (e.g., phosphate buffer, pH 7.4).
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Add the DBI solution to the reducing solution under an inert atmosphere (e.g., in a glovebox or under a stream of nitrogen) to form the yellow-green leuco-DBI solution.
-
-
UV Irradiation:
-
Transfer the leuco-DBI solution to a quartz cuvette.
-
Place the cuvette in a temperature-controlled chamber.
-
Expose the solution to a UV lamp with a specific wavelength (e.g., 365 nm) and a known intensity.
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At predetermined time intervals, withdraw aliquots of the solution for analysis.
-
-
Sample Analysis:
-
Immediately quench the photoreaction in the withdrawn aliquot, for example, by adding an oxidizing agent to convert all leuco forms to their colored forms or by injecting directly into the HPLC.
-
Analyze the sample using a validated HPLC method to quantify the concentrations of DBI, 6-bromoindigo, and indigo.
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Visualizations
Caption: Degradation pathway of leuco-6,6'-Dibromoindigo under UV light.
References
- 1. research.vu.nl [research.vu.nl]
- 2. HPLC Troubleshooting Guide [scioninstruments.com]
- 3. pubs.acs.org [pubs.acs.org]
- 4. A review on the factors affecting the photocatalytic degradation of hazardous materials - MedCrave online [medcraveonline.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Optimizing Thin-Film Morphology of 6,6'-Dibromoindigo
My plan is to structure the response as a technical support center, with a clear FAQ and troubleshooting guide. I will create tables to summarize the impact of different experimental parameters on thin-film properties, based on the provided search snippets. I will also generate Graphviz diagrams to illustrate the experimental workflow for optimizing thin-film morphology and to visualize the relationships between problems, causes, and solutions in the troubleshooting section. Given the lack of explicit troubleshooting guides in the search results, I will have to formulate the questions and answers based on common challenges encountered in thin-film deposition of organic molecules.
My approach will be:
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Create a structured FAQ section addressing common questions about 6,6'-Dibromoindigo thin-film deposition.
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Develop a detailed troubleshooting guide in a Q&A format, focusing on specific morphological issues.
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Summarize quantitative data from the search results into tables.
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Provide a detailed experimental protocol for physical vapor deposition of 6,6'-Dibromoindigo thin films.
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Generate Graphviz diagrams to visualize the experimental workflow and troubleshooting logic.
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Ensure all information is presented clearly and is targeted toward the specified audience of researchers and scientists.
This approach will allow me to create a comprehensive and practical technical support resource, even with the limited direct information available on this specific topic. I will make sure to cite the sources appropriately for all the information I use.
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I have gathered some initial information about 6,6'-Dibromoindigo thin films.
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Key findings include:
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Thin films are often prepared by physical vapor deposition (PVD).
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Substrate temperature is a critical parameter influencing the crystal structure (polymorphism). Lower temperatures (e.g., 50°C) can lead to a surface-induced phase, while higher temperatures (e.g., 150°C) result in the known bulk phase.
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Substrate surface properties (e.g., polarity, energy) also impact film morphology and molecular orientation ("standing" vs. "lying" molecules).
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Characterization techniques include X-ray diffraction (XRD), grazing incidence X-ray diffraction (GIXD), and atomic force microscopy (AFM).
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Post-deposition annealing can influence the crystal structure, with a phase transition observed at around 210°C.
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There is limited explicit troubleshooting information available in the initial search results. I will need to infer potential problems and solutions based on general thin-film deposition knowledge and the material's specific properties.
Based on this, I need to formulate a structured technical support center. I will create:
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FAQs covering the basics of 6,6'-Dibromoindigo thin-film deposition.
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Troubleshooting Guides for specific issues like poor crystallinity, incorrect crystal phase, and non-uniform film coverage.
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Tables summarizing the impact of key parameters (substrate temperature, substrate type) on film properties.
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Experimental Protocols for PVD of 6,6'-Dibromoindigo.
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This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in optimizing the thin-film morphology of 6,6'-Dibromoindigo.
Frequently Asked Questions (FAQs)
Q1: What are the common techniques for depositing 6,6'-Dibromoindigo thin films?
A1: Physical vapor deposition (PVD) is a commonly employed technique for depositing 6,6'-Dibromoindigo thin films.[1] This method involves heating the source material in a vacuum, allowing it to sublimate and then condense onto a substrate.[2][3]
Q2: What are the known polymorphs of 6,6'-Dibromoindigo in thin films?
A2: 6,6'-Dibromoindigo is known to exhibit polymorphism in thin films. A surface-induced polymorph can be formed at lower substrate temperatures (e.g., 50°C), while the known bulk phase tends to form at elevated temperatures (e.g., 150°C).[4]
Q3: How does the substrate surface affect the thin-film morphology?
A3: The substrate surface energy and polarity can influence the molecular orientation and crystal packing of 6,6'-Dibromoindigo.[1][5] While the crystallites' preferred orientation with their (001) plane parallel to the substrate is often observed, different substrates can induce slight variations in the crystallographic lattice constants.[1] On polymer surfaces, an additional orientation of crystallites with molecules lying parallel to the substrate may appear.[1]
Q4: What is the effect of post-deposition annealing on 6,6'-Dibromoindigo thin films?
A4: Post-deposition thermal treatment can lead to a reorganization of the thin film into layered crystalline nanostructures.[5] The surface-induced polymorph is metastable and undergoes an irreversible phase transition to the stable bulk phase at a temperature of approximately 210°C.[4]
Troubleshooting Guide
Issue 1: Poor or amorphous film quality.
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Question: My 6,6'-Dibromoindigo film appears amorphous or has very poor crystallinity. What are the potential causes and solutions?
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Answer:
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Low Substrate Temperature: Depositing at too low a substrate temperature might not provide sufficient thermal energy for molecular arrangement. Try increasing the substrate temperature. For 6,6'-Dibromoindigo, deposition at 50°C is known to produce a crystalline surface-induced phase.[4]
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High Deposition Rate: A high deposition rate can lead to a disordered film as molecules have insufficient time to arrange themselves into a crystalline structure. Consider reducing the deposition rate. A rate of 0.18 nm/min has been used successfully.[1]
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Substrate Contamination: A contaminated substrate surface can hinder nucleation and crystal growth. Ensure your substrates are thoroughly cleaned before deposition.
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Post-Deposition Annealing: If as-deposited films are not sufficiently crystalline, post-deposition annealing can be performed to promote crystallization.[5]
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Issue 2: Incorrect or mixed crystalline phases.
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Question: I am observing a different crystalline phase than expected, or a mixture of phases. How can I control the polymorphism of my 6,6'-Dibromoindigo thin film?
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Answer:
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Substrate Temperature Control: The substrate temperature during deposition is a critical parameter for controlling polymorphism. To obtain the surface-induced phase, a substrate temperature of 50°C is recommended. For the bulk phase, a higher temperature of 150°C should be used.[4]
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Substrate Choice: The type of silicon oxide surface has been observed to have a non-negligible dependence on the resulting crystal structure.[4] Experimenting with different substrates or surface treatments may help in selectively growing a desired phase.
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Issue 3: Non-uniform film coverage or island growth.
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Question: My 6,6'-Dibromoindigo film is not uniform and shows significant island formation (Volmer-Weber growth). How can I achieve better film uniformity?
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Answer:
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Substrate Surface Energy: The interaction between the deposited material and the substrate influences the growth mode. Modifying the substrate surface energy, for example, through self-assembled monolayers (SAMs), can promote more uniform film growth.
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Deposition Parameters: Optimizing the deposition rate and substrate temperature can influence the nucleation density. A higher nucleation density can lead to a more uniform film at an earlier stage of growth.
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Film Thickness: For very thin films, island growth is common for 6,6'-Dibromoindigo.[4] Increasing the film thickness may lead to coalescence of islands and a more continuous film.
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Data Presentation
Table 1: Effect of Substrate Temperature on 6,6'-Dibromoindigo Thin-Film Polymorphism
| Substrate Temperature | Resulting Crystal Phase | Reference |
| 50°C | Surface-induced polymorph | [4] |
| 150°C | Known bulk phase | [4] |
Table 2: Influence of Substrate Type on Molecular Orientation
| Substrate Type | Predominant Molecular Orientation | Reference |
| Silicon Dioxide | "Standing" molecules | [1] |
| Polymer Surfaces | "Standing" and "Lying" molecules | [1] |
Experimental Protocols
Physical Vapor Deposition (PVD) of 6,6'-Dibromoindigo Thin Films
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Substrate Preparation:
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Thoroughly clean the desired substrate (e.g., silicon dioxide, polymer-coated Si) using a standard cleaning procedure (e.g., sonication in acetone, isopropanol, and deionized water, followed by drying with nitrogen).
-
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Source Material:
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Use high-purity 6,6'-Dibromoindigo powder.
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-
Deposition:
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Place the cleaned substrate in the PVD chamber.
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Load the 6,6'-Dibromoindigo powder into a Knudsen cell.
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Evacuate the chamber to a base pressure of at least 3x10⁻⁵ mbar.[1]
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Heat the substrate to the desired temperature (e.g., 50°C for the surface-induced phase or 150°C for the bulk phase).[4]
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Heat the Knudsen cell to sublimate the 6,6'-Dibromoindigo.
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Deposit the material onto the substrate at a controlled rate (e.g., 0.18 nm/min).[1] A quartz crystal microbalance can be used to monitor the deposition rate and film thickness.
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Once the desired thickness is achieved, close the shutter and cool down the substrate and source.
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Post-Deposition Annealing (Optional):
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To induce a phase transition from the surface-induced phase to the bulk phase, the film can be annealed in-situ or ex-situ at a temperature of 210°C.[4]
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Visualizations
Caption: Experimental workflow for the deposition of 6,6'-Dibromoindigo thin films.
Caption: Troubleshooting logic for common thin-film morphology issues.
References
overcoming low yields in Friedländer synthesis of 6,6-Dibromoindigo
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming low yields during the synthesis of 6,6'-Dibromoindigo, historically known as Tyrian Purple.
Troubleshooting Guide: Overcoming Low Yields
Low yields in the synthesis of 6,6'-Dibromoindigo can be attributed to several factors, from the purity of starting materials to the specific reaction conditions. This guide provides a systematic approach to identifying and resolving common issues.
Problem: Low overall yield of 6,6'-Dibromoindigo.
To diagnose the potential cause, please refer to the following workflow:
Caption: Troubleshooting workflow for low yields in 6,6'-Dibromoindigo synthesis.
Frequently Asked Questions (FAQs)
Q1: Is the Friedländer synthesis the recommended method for preparing 6,6'-Dibromoindigo?
A1: While a synthesis of 6,6'-Dibromoindigo from 4-bromo-2-aminobenzoic acid, which can be considered a variation of the Friedländer synthesis, has been reported, it is often considered of "historical interest" due to the challenging and lengthy preparation of the starting material.[1][2] More commonly, and with generally better outcomes, syntheses are based on the Baeyer-Drewsen indigo synthesis, which utilizes a substituted 2-nitrobenzaldehyde as the key precursor.[1][3]
Q2: My yield of 4-bromo-2-nitrobenzaldehyde is very low. What can I do?
A2: The synthesis of the 4-bromo-2-nitrobenzaldehyde precursor is a critical step where yields can be poor. Several methods exist, each with its own challenges:
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Oxidation of 4-bromo-2-nitrotoluene: Oxidation with chromic acid in acetic anhydride is a known method, but yields can be modest.[1][3]
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Beech Method: This method, starting from 4-bromo-2-nitroaniline, has been used to prepare the aldehyde in moderate yields.[1]
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Organometallic Route: A high-yield synthesis (92%) has been reported via a regioselective bromine/lithium exchange on 2,5-dibromo-1-nitrobenzene at very low temperatures (-105 °C), followed by reaction with dimethylformamide.[2] While efficient, this method requires specialized equipment for handling low temperatures and organometallic reagents.
Q3: What is the Harley-Mason modification and how can it improve my yield?
A3: The Harley-Mason modification of the Baeyer-Drewsen synthesis is reported to give higher yields for the final condensation step.[3] It involves the reaction of 4-bromo-2-nitrobenzaldehyde with nitromethane in the presence of a base like sodium methoxide. The resulting nitro ethanolate salt is then reduced, typically with sodium dithionite, to form 6,6'-Dibromoindigo.[3][4] This method can be more efficient than the direct condensation with acetone.
Q4: I am observing the formation of significant side products during the condensation reaction. How can I minimize these?
A4: The formation of side products is a common issue. Here are some strategies to minimize them:
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pH Control: In aqueous condensation reactions, maintaining the optimal pH is crucial. For similar Ullmann condensations, a pH of 9 has been found to minimize side reactions with the solvent.[4]
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Purity of Starting Materials: Ensure your 4-bromo-2-nitrobenzaldehyde is of high purity, as impurities can lead to undesired side reactions.
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Reaction Conditions: Carefully control the reaction temperature and stoichiometry of your reagents as deviations can favor side product formation.
Q5: My final product is difficult to purify. What are the recommended purification methods?
A5: 6,6'-Dibromoindigo is a highly insoluble pigment, which can make purification challenging.
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Soxhlet Extraction: Historically, Soxhlet extraction with solvents like ethanol and ethyl benzoate has been used to remove impurities.[3]
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Recrystallization: Recrystallization from high-boiling point solvents such as quinoline or ethyl benzoate has been employed for purification.[3]
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Temperature Gradient Sublimation: For obtaining highly pure material, temperature gradient sublimation is an effective technique.[5]
Data Presentation
Table 1: Comparison of Reported Yields for 6,6'-Dibromoindigo Synthesis
| Starting Material(s) | Key Synthesis Step | Reported Yield (%) | Reference |
| 4-bromo-2-nitrobenzaldehyde & Acetone | Baeyer-Drewsen Condensation | ~10% (crude, based on starting benzaldehyde) | [4] |
| 4-bromo-2-nitrobenzaldehyde & Nitromethane | Harley-Mason Modification | 63% (crude salt), 66-70% (from crude indoxyl) | [4][6] |
| 2,5-dibromo-1-nitrobenzene | Organometallic route to aldehyde, then Harley-Mason | Not explicitly stated for final product, but 92% for aldehyde | [2] |
| p-dibromobenzene | Five-step synthesis via Ullmann condensation | Up to 89% for a key intermediate | [1] |
| 4-bromo-2-nitrotoluene | Oxidation to aldehyde, then condensation | 13.1-17.5% (for aldehyde synthesis) | [3] |
Experimental Protocols
Protocol 1: Synthesis of 6,6'-Dibromoindigo via the Harley-Mason Modification
This protocol is adapted from Voss and Gerlach, and Cooksey, as referenced in the literature.[2][4]
Step 1: Formation of the Sodium Nitrophenylethoxide Salt
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Dissolve crude 4-bromo-2-nitrobenzaldehyde (1 equivalent) in absolute methanol under a nitrogen atmosphere in a three-necked round-bottom flask.
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Add nitromethane (1.2 equivalents) to the solution.
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Cool the mixture to between -1 °C and 0 °C using an ice-water-salt bath.
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Stir the mixture while maintaining the temperature.
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Slowly add a solution of sodium methoxide in methanol.
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The sodium 1-(4-bromo-2-nitrophenyl)-2-nitro ethanolate salt will precipitate as a yellow crystalline solid.
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Isolate the salt by filtration. A crude yield of approximately 63% can be expected.[4]
Step 2: Conversion to 6,6'-Dibromoindigo
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Dissolve the isolated salt in cold aqueous sodium hydroxide solution.
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Add solid sodium dithionite (Na₂S₂O₄) to the solution.
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The 6,6'-Dibromoindigo will precipitate as a purple solid.
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Isolate the product by filtration, wash thoroughly with water, and dry.
Caption: Synthetic pathway for 6,6'-Dibromoindigo via the Harley-Mason modification.
References
- 1. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mdpi.com [mdpi.com]
- 4. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. researchgate.net [researchgate.net]
Technical Support Center: 6,6'-Dibromoindigo Synthesis Scale-Up
Welcome to the technical support center for the synthesis of 6,6'-Dibromoindigo (Tyrian Purple). This guide is designed for researchers, scientists, and drug development professionals to navigate the challenges of scaling up this historic dye's synthesis. Find answers to frequently asked questions and detailed troubleshooting guides for common issues encountered during laboratory and pilot-scale production.
Frequently Asked Questions (FAQs)
Q1: What are the most common starting materials for scaling up 6,6'-Dibromoindigo synthesis?
A1: The most frequently cited starting materials for the scalable synthesis of 6,6'-Dibromoindigo are p-toluidine, o-nitroaniline, and p-dibromobenzene. Each route presents its own set of advantages and challenges in terms of cost, safety, and efficiency.
Q2: Why is the purification of 6,6'-Dibromoindigo so challenging on a larger scale?
A2: The primary challenge in purifying 6,6'-Dibromoindigo is its very low solubility in most common organic solvents.[1] This property makes traditional purification methods like recrystallization difficult, often requiring high-boiling point and specialized solvents like quinoline or ethyl benzoate.[2] Consequently, purification on a larger scale often relies on extensive washing with various solvents to remove impurities.[1]
Q3: Are there any particularly hazardous reagents to be aware of during scale-up?
A3: Yes, several synthetic routes employ hazardous materials that require special handling and safety protocols, especially at a larger scale. These include chromium(VI) oxide, a strong oxidizing agent, and the use of organometallic reagents like phenyllithium or butyllithium which are highly reactive and require strictly anhydrous conditions at very low temperatures.[3][4][5] Some routes also start from potentially carcinogenic compounds like p-toluidine or o-nitrotoluene.[1]
Q4: I'm seeing lower than expected yields in the final condensation step to form the indigo core. What could be the issue?
A4: The final step, often a condensation reaction, can be sensitive to reaction conditions. For instance, the Harley-Mason procedure, which reacts 4-bromo-2-nitrobenzaldehyde with nitromethane, requires strict control of temperature and anhydrous conditions to avoid the formation of a red nitrostyrene side product.[1][6] The Baeyer-Drewsen method using acetone is also reported to have modest yields of around 50%.[5] Ensuring the purity of the starting aldehyde is also critical for achieving high yields in the final step.
Troubleshooting Guide
This section provides solutions to specific problems you might encounter during the synthesis of 6,6'-Dibromoindigo.
Problem 1: Low Yield and Impurities in the Bromination of o-Nitroaniline
| Symptom | Potential Cause | Recommended Solution |
| A mixture of mono- and di-brominated products is observed. | Excess brominating agent or non-optimized reaction conditions. | Instead of using an excess of HBr and H₂O₂, adopt a procedure with a slight excess of HBr in ethanol and control the addition of H₂O₂ at 50°C. This allows for the precipitation of the practically pure mono-brominated product upon cooling.[1] |
| The desired 4-bromo-2-nitroaniline is difficult to separate from isomers. | The bromination of o-nitrotoluene can lead to a mixture of 4-bromo and 6-bromo isomers, which are difficult to separate by recrystallization.[4] | Consider an alternative route starting from a different precursor to avoid this isomeric mixture, or prepare for challenging fractional recrystallization. |
Problem 2: Difficulties in the Synthesis of 4-Bromo-2-nitrobenzaldehyde
| Symptom | Potential Cause | Recommended Solution |
| Low yields in the oxidation of 4-bromo-2-nitrotoluene. | The oxidation of the methyl group to an aldehyde can be inefficient. For example, oxidation with CrO₃ and acetic anhydride can result in low overall yields.[2] | The Beech aldehyde synthesis, which converts 4-bromo-2-nitroaniline to the aldehyde via a diazonium salt and formaldoxime, can be a more efficient route, although it involves multiple steps.[1] Be aware that this method can produce a reduced byproduct, m-bromonitrobenzene.[1] |
| The reaction of 4-bromo-2-nitrobenzaldehyde with nitromethane (Harley-Mason procedure) gives a red byproduct. | The intermediate β-nitroalcohol is labile and can dehydrate under basic conditions to form a nitrostyrene.[1] | Maintain strict temperature control (around -1 to 0°C) and ensure anhydrous conditions during the reaction.[1] |
Problem 3: Challenges in the Ullmann Condensation for the Friedländer Synthesis
| Symptom | Potential Cause | Recommended Solution |
| The Ullmann condensation of 2,4-dibromobenzoic acid with glycine is sluggish or incomplete. | Insufficient catalysis or suboptimal reaction temperature. | The use of cuprous iodide alone may not be sufficient. A mixture of copper powder and cuprous iodide is essential for catalysis. The reaction should be conducted at a vigorous temperature of 50-60°C.[1][4] |
| The product is contaminated with unreacted starting material and p-bromobenzoic acid. | High crude yields can often contain significant amounts of starting materials. | While purification by extraction may not be feasible, column chromatography can be used to obtain the pure product, although this may not be ideal for large-scale operations.[1] |
Experimental Protocols
Synthesis of 6,6'-Dibromoindigo from 4-Bromo-2-nitrobenzaldehyde (Harley-Mason/Voss and Gerlach Method)
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Preparation of the Reaction Mixture: Dissolve crude 4-bromo-2-nitrobenzaldehyde (1.0 eq) in absolute methanol (distilled from magnesium) in a three-necked round-bottom flask under a nitrogen atmosphere.
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Addition of Reagents: Add nitromethane (1.2 eq) to the solution.
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Cooling and Base Addition: Cool the mixture to -1 to 0°C using an ice-salt bath. While stirring, slowly add a solution of sodium methoxide in methanol.
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Reaction: Stir the reaction mixture at low temperature, monitoring for the formation of the sodium nitrophenylethoxide salt.
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Reduction and Cyclization: After the initial reaction, the intermediate is typically reduced in situ. A common method is the addition of an aqueous solution of sodium dithionite.
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Precipitation and Isolation: The 6,6'-Dibromoindigo will precipitate from the solution as a deep purple solid.
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Purification: Filter the solid, and wash thoroughly with water, acetone, and ether to remove impurities.[3] Due to its low solubility, extensive washing is crucial for purification.
Synthesis via Friedländer Route from p-Dibromobenzene
This is a multi-step synthesis that offers a high-yield pathway.
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Friedel-Crafts Acetylation: React p-dibromobenzene with acetyl chloride or acetic anhydride in the presence of aluminum chloride to produce 2',4'-dibromoacetophenone.
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Oxidation: Oxidize the acetophenone to 2-amino-4-bromobenzoic acid.
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Ullmann Condensation: Condense 2-amino-4-bromobenzoic acid with glycine in an aqueous system using potassium carbonate as the base and a mixture of copper powder and cuprous iodide as catalysts at 50-60°C.[1][4] This yields N-(4-bromo-2-carboxyphenyl)glycine.
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Claisen Condensation: Convert the resulting phenylglycine derivative to 6-bromodiacetylindoxyl.
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Hydrolysis and Oxidation: Hydrolyze the 6-bromodiacetylindoxyl with sodium hydroxide. Air oxidation of the intermediate will yield 6,6'-Dibromoindigo.[1]
Data Presentation
Table 1: Comparison of Reported Yields for Key Synthetic Steps
| Reaction Step | Starting Material | Product | Reported Yield | Reference |
| Bromination | o-Nitroaniline | 4-Bromo-2-nitroaniline | Up to 80% | [1] |
| Beech Aldehyde Synthesis | 4-Bromo-2-nitroaniline | 4-Bromo-2-nitrobenzaldehyde | 62% (crude) | [1] |
| Harley-Mason/Voss & Gerlach | 4-Bromo-2-nitrobenzaldehyde | 6,6'-Dibromoindigo | 66-69% | [4] |
| Ullmann Condensation | 2,4-Dibromobenzoic acid & Glycine | N-(4-bromo-2-carboxyphenyl)glycine | Up to 89% (crude) | [1][4] |
| Claisen Condensation | N-(4-bromo-2-carboxyphenyl)glycine | 6-Bromodiacetylindoxyl | 70% (crude) | [1][4] |
| Final Hydrolysis/Oxidation | Pure 6-Bromodiacetylindoxyl | 6,6'-Dibromoindigo | Nearly quantitative | [7] |
| Overall Yield (from p-toluidine) | p-Toluidine | 6,6'-Dibromoindigo | ~5.5% | [4] |
| Overall Yield (from p-dibromobenzene) | p-Dibromobenzene | 6,6'-Dibromoindigo | ~25% (unoptimized) | [4] |
Visualizations
References
- 1. A Simple, Safe and Efficient Synthesis of Tyrian Purple (6,6′-Dibromoindigo) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. mdpi.com [mdpi.com]
- 3. tekhelet.com [tekhelet.com]
- 4. Preparation of Tyrian Purple (6,6′-Dibromoindigo): Past and Present - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
Validation & Comparative
Unveiling the Potential of a Royal Dye: 6,6-Dibromoindigo Outperforms Traditional Organic Dyes in OFETs
For Immediate Release
Researchers and professionals in drug development and materials science are constantly seeking novel organic semiconductors for advanced electronic applications. A comparative analysis of 6,6-Dibromoindigo, famously known as Tyrian purple, reveals its competitive performance in Organic Field-Effect Transistors (OFETs) against established organic dyes like pentacene and derivatives of diketopyrrolopyrrole (DPP). This ancient dye, once reserved for royalty, is now demonstrating its potential as a high-performance, ambipolar organic semiconductor.
Recent studies have highlighted the impressive charge-transport characteristics of this compound. OFETs incorporating this historic dye exhibit well-balanced ambipolar behavior, with both hole and electron mobilities reaching up to 0.4 cm²/Vs.[1] This is a significant finding, as many organic semiconductors show a preference for either hole (p-type) or electron (n-type) transport. The on/off current ratios for this compound-based devices are also noteworthy, typically ranging from 10⁵ to 10⁷, indicating excellent switching characteristics.[2]
Performance at a Glance: this compound vs. The Field
To provide a clear perspective on the capabilities of this compound, a summary of its key performance metrics in OFETs is presented alongside those of widely used organic semiconductors.
| Organic Semiconductor | Hole Mobility (μh) (cm²/Vs) | Electron Mobility (μe) (cm²/Vs) | On/Off Ratio | Threshold Voltage (Vth) |
| This compound | ~0.4 [1] | ~0.4 [1] | 10⁵ - 10⁷ [2] | Not explicitly reported |
| Pentacene | 0.1 - 2.0+ | Typically low (p-type) | 10⁵ - 10⁶ | Variable |
| DPP Derivative (example) | >10 | Variable (can be ambipolar) | >10⁵ | Variable |
| Copper Phthalocyanine (CuPc) | 0.008 - 0.06 | Typically low (p-type) | 10³ - 10⁵ | Variable |
This data underscores the balanced and high charge carrier mobility of this compound, positioning it as a promising candidate for applications requiring both p-type and n-type conduction, such as in complementary logic circuits.
The Science Behind the Performance: Experimental Protocols
The impressive performance of this compound in OFETs is achieved through carefully controlled fabrication processes. A typical experimental workflow for creating these devices involves the following key stages:
A detailed methodology for the fabrication of a this compound-based OFET with a bottom-gate, top-contact architecture is as follows:
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Substrate Preparation: A heavily n-doped silicon wafer, serving as the gate electrode, is subjected to a standard cleaning procedure involving sonication in acetone and isopropanol. A dielectric layer of silicon dioxide (SiO₂), typically around 300 nm thick, is then grown on the silicon wafer through thermal oxidation.
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Organic Semiconductor Deposition: A thin film of this compound is deposited onto the SiO₂ dielectric layer via physical vapor deposition. The substrate is maintained at a specific temperature (e.g., 50 °C) to control the film morphology. The deposition rate is typically slow, around 0.1-0.2 Å/s, to ensure the formation of a well-ordered crystalline film with a final thickness of approximately 50-100 nm.[3]
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Source and Drain Electrode Deposition: Gold (Au) source and drain electrodes are then deposited on top of the organic semiconductor film through a shadow mask using thermal evaporation. The channel length and width are defined by the dimensions of the shadow mask.
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Device Characterization: The electrical characteristics of the fabricated OFET are measured under vacuum or in an inert atmosphere to prevent degradation from ambient conditions. Key parameters such as charge carrier mobility, on/off ratio, and threshold voltage are extracted from the transfer and output characteristics.
Comparative Experimental Protocols
For comparison, the fabrication of pentacene and DPP-derivative OFETs often follows similar procedures, with variations in the deposition techniques and parameters.
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Pentacene OFETs: High-performance pentacene OFETs are typically fabricated using vacuum thermal evaporation to deposit the organic layer. The substrate temperature during deposition is a critical parameter that significantly influences the film's crystallinity and, consequently, the device's performance.
-
DPP-Derivative OFETs: Many modern DPP-based semiconductors are designed for solution-based processing. Techniques like spin-coating or solution-shearing are employed to deposit the organic layer from a solution.[4][5] This offers the potential for large-area, low-cost manufacturing.
Logical Framework for Material Selection
The choice of an organic semiconductor for a specific application depends on a variety of factors beyond just peak performance. The following diagram illustrates the logical considerations for selecting a suitable material.
References
- 1. Frontiers | Diketopyrrolopyrrole Based Organic Semiconductor Materials for Field-Effect Transistors [frontiersin.org]
- 2. Ambipolar organic phototransistors based on 6,6′-dibromoindigo - RSC Advances (RSC Publishing) DOI:10.1039/C8RA02346H [pubs.rsc.org]
- 3. Surface-Induced Phase of Tyrian Purple (6,6′-Dibromoindigo): Thin Film Formation and Stability - PMC [pmc.ncbi.nlm.nih.gov]
- 4. tud.qucosa.de [tud.qucosa.de]
- 5. Solution processed organic field-effect transistors and their application in printed logic circuits - Journal of Materials Chemistry (RSC Publishing) [pubs.rsc.org]
A Comparative Guide to the Quantification of 6,6'-Dibromoindigo: HPLC Methods and Alternatives
For researchers, scientists, and drug development professionals, accurate quantification of 6,6'-Dibromoindigo is crucial for various applications, from historical artifact analysis to potential pharmaceutical development. This guide provides a detailed comparison of High-Performance Liquid Chromatography (HPLC) methods for 6,6'-Dibromoindigo quantification, supported by experimental data and protocols. Alternative analytical techniques are also discussed to offer a comprehensive overview for method selection.
High-Performance Liquid Chromatography (HPLC)
HPLC stands as the most prevalent and validated method for the quantification of 6,6'-Dibromoindigo and related indigoid dyes.[1][2] Its advantages include high resolution, sensitivity, and the ability to separate complex mixtures.[3] HPLC coupled with Photo Diode Array (PDA) or Diode Array Detection (DAD) is particularly powerful, providing both quantitative data and spectral information for peak identification.[2][4]
Comparative Performance of Validated HPLC Methods
Several validated HPLC methods have been reported for the analysis of 6,6'-Dibromoindigo. The following tables summarize the key performance parameters of these methods, offering a clear comparison for researchers to select the most suitable approach for their specific needs.
| Parameter | Method 1[4] | Method 2[4] |
| Column | Alltima C18 (250mm x 3.0mm i.d., 5µm) | Not Specified |
| Mobile Phase | Gradient elution with (A) H₂O + 0.1% (v/v) trifluoroacetic acid and (B) acetonitrile + 0.1% (v/v) trifluoroacetic acid | Not Specified |
| Flow Rate | 0.5 mL/min | Not Specified |
| Detection | Diode Array Detector (DAD) | Diode Array Detector (DAD) |
| Linearity Range | Up to 2.5 µg/mL | Up to 5.0 µg/mL |
| Limit of Detection (LOD) | 0.02-0.05 µg/mL | 0.02-0.12 µg/mL |
| Limit of Quantification (LOQ) | Not Specified | Not Specified |
| Precision | Validated | Validated |
| Accuracy | Validated | Validated |
| Parameter | Method 3[3] |
| Column | Not Specified |
| Mobile Phase | Ternary mobile phase of methanol, water, and 5% w/v phosphoric acid solution (pH 1.50) |
| Flow Rate | Constant (0.8 mL/min) and accelerated flow rates |
| Detection | Photodiode Array (PDA) |
| Precision (%RSD) | Retention Times: 0.11 - 0.83%, Relative Retention Times: 0.04 - 0.76% |
Experimental Protocols for HPLC Analysis
Method 1 Protocol (Based on[4])
-
Chromatographic System: An HPLC system equipped with a gradient pump, a diode array detector, and an Alltima C18 column (250mm x 3.0mm i.d., 5µm) thermostated at 35°C.
-
Mobile Phase:
-
Solvent A: Water with 0.1% (v/v) trifluoroacetic acid.
-
Solvent B: Acetonitrile with 0.1% (v/v) trifluoroacetic acid.
-
-
Gradient Elution: A specific gradient program should be developed to ensure the separation of 6,6'-Dibromoindigo from other components.
-
Flow Rate: 0.5 mL/min.
-
Detection: Monitor the elution profile using a DAD detector at a wavelength appropriate for 6,6'-Dibromoindigo.
-
Quantification: Prepare a calibration curve using standards of known 6,6'-Dibromoindigo concentrations to quantify the amount in the sample.
-
Validation: The method was validated for linearity, detection and quantification limits, precision, accuracy, ruggedness, and robustness.[4]
Method 3 Protocol (Based on[3])
-
Chromatographic System: An HPLC system with a photodiode array detector.
-
Mobile Phase: A ternary mixture of methanol, water, and a 5% w/v phosphoric acid solution, with the final mobile phase adjusted to a pH of 1.50.
-
Gradient Elution: Two linear gradient elution methods were applied: one with a constant flow rate of 0.8 mL/min and a second with an accelerated flow rate after 21 minutes to expedite the elution of late-eluting compounds.
-
Sample Preparation: The sample was heated for 5 minutes at 100°C, cooled for 15 minutes, and then filtered through a 0.45-µm micro-spin filter.[3]
-
Data Analysis: The precision of the method was evaluated by calculating the relative standard deviation (%RSD) for retention times and relative retention times.[3]
Alternative Analytical Methods
-
Mass Spectrometry (MS): MS is a powerful technique for the qualitative analysis and structural confirmation of 6,6'-Dibromoindigo.[1][2] When coupled with HPLC (HPLC-MS), it provides a high degree of sophistication for both separation and identification.[2]
-
Infrared (IR) and FT-Raman Spectroscopy: These techniques have been used to identify 6,6'-Dibromoindigo and can provide information about its molecular structure.[1]
-
UV-Visible Spectroscopy: The visible reflectance spectra of 6,6'-Dibromoindigo can be used for its characterization. The absorption maximum of 6,6'-Dibromoindigo shifts depending on whether it is in solution or dyed on a cloth.[2]
Experimental Workflow for HPLC Method Validation
The following diagram illustrates a typical workflow for the validation of an HPLC method for 6,6'-Dibromoindigo quantification.
Caption: Workflow for HPLC method validation.
Conclusion
The choice of an analytical method for 6,6'-Dibromoindigo quantification depends on the specific requirements of the study. Validated HPLC-DAD/PDA methods offer the highest degree of accuracy, precision, and reliability for quantitative analysis. The detailed protocols and comparative data presented in this guide are intended to assist researchers in selecting and implementing the most appropriate method for their work. For structural confirmation and qualitative analysis, complementary techniques such as mass spectrometry and vibrational spectroscopy are valuable tools.
References
Computational Modeling for the Validation of Experimental Spectra of 6,6-Dibromoindigo: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comparative analysis of experimental and computationally modeled spectra of 6,6-Dibromoindigo, the primary constituent of the historic dye Tyrian purple. By juxtaposing experimental data with theoretical predictions, this document aims to validate the application of computational modeling in the structural elucidation and characterization of complex organic molecules.
Data Presentation: A Comparative Overview
The following tables summarize the key features of the experimental and computationally predicted spectra of this compound and its derivatives. Due to the inherent insolubility of this compound, experimental Nuclear Magnetic Resonance (NMR) data is presented for its more soluble derivatives.
Table 1: Comparison of Experimental and Computationally Modeled UV-Vis Spectra of this compound
| Parameter | Experimental Data | Computational Model (TD-DFT) |
| Solvent | Dimethyl Sulfoxide (DMSO) | Simulated in DMSO (PCM) |
| λmax | ~590 - 600 nm[1] | Predicted absorption maximum |
| Key Transitions | π → π* | HOMO → LUMO |
Table 2: Comparison of Experimental and Computationally Modeled Vibrational Spectra of this compound
| Spectral Feature | Experimental Data (cm⁻¹) | Computational Model (DFT) |
| FT-IR: N-H Stretch | 3300[2] | Predicted vibrational frequency |
| FT-IR: C=O Stretch | 1630[2] | Predicted vibrational frequency |
| FT-Raman: C=C Stretch | 1582 (strongest peak)[2] | Predicted vibrational frequency |
Table 3: Experimental ¹H-NMR Data of this compound Derivatives
| Derivative | Solvent | Chemical Shifts (δ) in ppm |
| N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo | Not Specified | 8.28 (d), 7.75 (d), 7.56 (dd) |
| Leuco-6,6-dibromoindigo | D₂O | 7.50 (d), 7.48 (d), 7.09 (dd) |
Experimental and Computational Workflow
The following diagram illustrates the logical workflow for validating experimental spectra with computational models.
Caption: Workflow for Spectroscopic Validation.
Experimental Protocols
UV-Vis Spectroscopy
-
Sample Preparation: Due to the low solubility of this compound, a suitable solvent such as Dimethyl Sulfoxide (DMSO) is used. A dilute solution is prepared to ensure it is within the linear range of the spectrophotometer.
-
Instrumentation: A dual-beam UV-Vis spectrophotometer is employed.
-
Data Acquisition: The spectrum is recorded over a wavelength range of 200-800 nm. A solvent blank is used as a reference. The wavelength of maximum absorbance (λmax) and any shoulder peaks are noted.
Fourier-Transform Infrared (FT-IR) Spectroscopy
-
Sample Preparation: The KBr pellet method is utilized for the solid-state analysis of the highly insoluble this compound. A small amount of the sample is finely ground with spectroscopic grade Potassium Bromide (KBr) and pressed into a thin, transparent pellet.
-
Instrumentation: An FT-IR spectrometer is used for analysis.
-
Data Acquisition: The spectrum is typically recorded in the range of 4000-400 cm⁻¹. A background spectrum of a pure KBr pellet is recorded and subtracted from the sample spectrum.
Nuclear Magnetic Resonance (NMR) Spectroscopy
As this compound is largely insoluble in common NMR solvents, the following protocols are for its derivatives:
-
N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo: The derivatized compound is dissolved in a suitable deuterated solvent (e.g., CDCl₃).
-
Leuco-6,6-dibromoindigo: The reduced form is prepared in situ by adding a reducing agent (e.g., sodium dithionite) to a suspension of this compound in D₂O.
¹H-NMR spectra are then acquired using a high-resolution NMR spectrometer.
Computational Methodologies
UV-Vis Spectrum Simulation
-
Method: Time-Dependent Density Functional Theory (TD-DFT) is a reliable method for predicting the electronic absorption spectra of organic molecules.
-
Functional and Basis Set: The B3LYP functional with a 6-31G(d) basis set is a commonly used and effective combination for such calculations.
-
Solvent Effects: The Polarizable Continuum Model (PCM) is employed to simulate the solvent environment (e.g., DMSO) to allow for a more accurate comparison with experimental data.
Vibrational Spectra Simulation (FT-IR and Raman)
-
Method: DFT calculations are used to determine the vibrational frequencies of the molecule.
-
Functional and Basis Set: Similar to UV-Vis simulations, the B3LYP functional with a 6-31G(d) basis set provides a good balance of accuracy and computational cost.
-
Output: The calculation yields the vibrational frequencies and their corresponding intensities, which can be plotted to generate a theoretical IR or Raman spectrum.
NMR Spectrum Simulation
-
Method: The Gauge-Including Atomic Orbital (GIAO) method within a DFT framework is the standard for predicting NMR chemical shifts.
-
Procedure: The geometry of the molecule is first optimized at a suitable level of theory (e.g., B3LYP/6-31G(d)). Subsequently, the NMR shielding constants are calculated using the GIAO method. These are then converted to chemical shifts by referencing them to a standard, typically tetramethylsilane (TMS).
References
A Comparative Guide to the Photostability of Halogenated Indigo Dyes
For Researchers, Scientists, and Drug Development Professionals
This guide offers a comparative analysis of the photostability of halogenated indigo dyes, providing a framework for researchers to evaluate and compare these compounds. While direct, comprehensive comparative studies are limited in published literature, this document collates available data and presents standardized experimental protocols to facilitate systematic evaluation.
Introduction
Indigo and its derivatives are renowned for their vibrant colors and remarkable stability. Halogenation of the indigo scaffold is a key chemical modification used to tune its physicochemical properties, including color and resistance to degradation. The historical dye Tyrian purple, for instance, is 6,6'-dibromoindigo. A thorough understanding of the photostability of these halogenated analogs is critical for their application in fields ranging from materials science to advanced drug development, where light exposure is a concern.
Comparative Data on Halogenated Indigo Dyes
Quantitative data directly comparing the photostability of various halogenated indigo dyes is scarce. However, information regarding their synthesis and basic photophysical characteristics has been reported for several derivatives. The following table summarizes these findings, offering a baseline for further comparative investigation.
| Dye Name | Halogen Substituent and Position | Reported Synthesis Method | Absorption Maxima (λmax) in DMSO:H₂O (50:50 v/v) |
| 5,5'-Dichloroindigo | Chlorine at 5,5' positions | Synthesized from 5-chloro-2-nitrobenzaldehyde. | 645 nm[1] |
| 6,6'-Dichloroindigo | Chlorine at 6,6' positions | Synthesized from 4-chloro-2-nitrobenzaldehyde. | 527 nm[1] |
| 5,5'-Dibromoindigo | Bromine at 5,5' positions | Synthesized from 5-bromo-2-nitrobenzaldehyde; has been commercially available.[2] | 623 nm[1] |
| 6,6'-Dibromoindigo (Tyrian Purple) | Bromine at 6,6' positions | Can be synthesized from 4-bromo-2-nitrotoluene or via biosynthetic routes.[3] | 520 nm[1] |
| 7,7'-Dichloroindigo | Chlorine at 7,7' positions | Synthesized from 3-chloro-2-nitrobenzaldehyde. | 600 nm[1] |
| 7,7'-Dibromoindigo | Bromine at 7,7' positions | Synthesized from 3-bromo-2-nitrobenzaldehyde. | 570 nm[1] |
Standardized Experimental Protocol for Photostability Assessment
To facilitate the direct comparison of halogenated indigo dyes, the following experimental protocol is proposed. This methodology is based on established practices for evaluating the photofading of organic colorants.
Sample Preparation
-
Solutions: Prepare stock solutions of each halogenated indigo dye in a suitable, high-purity solvent (e.g., Dimethyl Sulfoxide - DMSO) at a standardized concentration (e.g., 1 mM). For spectroscopic measurements, create dilute solutions (e.g., 10 µM) in quartz cuvettes.
-
Thin Films: For solid-state analysis, prepare thin films by drop-casting or spin-coating a solution of the dye onto a standardized substrate, such as quartz slides or high-purity filter paper.
Irradiation Conditions
-
Light Source: Utilize a calibrated light source with a stable and well-defined spectral output, such as a solar simulator equipped with an appropriate filter (e.g., AM1.5G) to mimic natural sunlight.
-
Irradiance Control: Maintain a constant irradiance level throughout the experiment, measured with a calibrated radiometer.
-
Temperature and Atmosphere: Conduct the irradiation at a controlled temperature (e.g., 25 °C) and under a defined atmosphere (e.g., ambient air) to ensure reproducibility.
Data Acquisition
-
Spectroscopic Monitoring: At predetermined time intervals, record the full UV-Visible absorption spectrum of the dye solutions or the diffuse reflectance spectrum of the thin films.
-
Time Points: Select time points that capture the initial rapid degradation and the subsequent slower fading process.
Data Analysis
-
Degradation Kinetics: Monitor the decrease in absorbance at the dye's primary absorption maximum (λmax) over time. Plot the natural logarithm of the normalized absorbance (ln(A/A₀)) versus time to determine the apparent first-order rate constant (k) of photobleaching.
-
Quantum Yield of Photobleaching (Φp): For a more rigorous comparison, determine the quantum yield of photobleaching. This requires accurate measurement of the photon flux of the incident light and the number of dye molecules degraded over a specific time.
Experimental Workflow
The logical flow of the proposed experimental protocol is visualized in the diagram below.
Caption: A flowchart of the experimental procedure for comparing dye photostability.
General Photodegradation Pathways
The photodegradation of indigo dyes can be initiated through several mechanisms, often involving the dye's excited states and interaction with molecular oxygen. The following diagram illustrates these potential pathways.
Caption: Potential pathways for the photodegradation of halogenated indigo dyes.
References
Comparative Analysis of Analytical Techniques for 6,6'-Dibromoindigo in Archaeological Textiles
A definitive guide for researchers on the identification and characterization of the historic dye Tyrian Purple in ancient fabrics, offering a comprehensive comparison of leading analytical methodologies.
The identification of 6,6'-Dibromoindigo, the primary component of the historically significant dye Tyrian Purple, in archaeological textiles provides invaluable insights into ancient trade routes, social hierarchies, and technological advancements. This guide offers a comparative analysis of three prominent analytical techniques used for this purpose: High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD), Direct Analysis in Real Time Mass Spectrometry (DART-MS), and Raman Spectroscopy. The objective is to equip researchers, scientists, and drug development professionals with the necessary information to select the most appropriate methodology for their specific research needs.
Data Presentation: A Side-by-Side Comparison
The following table summarizes the key performance characteristics of HPLC-DAD, DART-MS, and Raman Spectroscopy in the analysis of 6,6'-Dibromoindigo from archaeological textiles.
| Feature | High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD) | Direct Analysis in Real Time Mass Spectrometry (DART-MS) | Raman Spectroscopy |
| Principle | Chromatographic separation of dye components followed by UV-Vis detection. | Direct ionization of molecules from the sample surface for mass analysis. | Inelastic scattering of monochromatic light to identify molecular vibrations. |
| Sample Preparation | Destructive; requires extraction of the dye from the textile fiber (typically 0.1-1 mg).[1] | Minimally destructive; direct analysis of a small fiber snippet.[2] | Non-destructive; direct analysis of the textile surface.[3] |
| Limit of Detection (LOD) | 0.02–0.12 μg/mL for indigoid dyes.[4] | High sensitivity, capable of detecting trace amounts. | Can detect dyes at low concentrations (0.05% w/w). |
| Analysis Time | ~30-60 minutes per sample, including extraction. | < 1 minute per sample.[5] | Seconds to minutes per sample.[3] |
| Quantitative Analysis | Yes, with appropriate calibration standards.[4] | Semi-quantitative; can provide relative abundance. | Semi-quantitative; intensity is proportional to concentration. |
| Specificity | High, based on retention time and UV-Vis spectrum. | High, based on accurate mass measurement.[2] | High, based on characteristic vibrational fingerprint. |
| Key Advantages | Well-established, quantitative, and provides separation of complex mixtures. | Rapid, requires minimal sample preparation, high sensitivity.[2][5] | Non-destructive, no sample preparation needed, provides molecular structure information.[3] |
| Key Disadvantages | Destructive, time-consuming sample preparation. | Can be affected by matrix effects, may not be suitable for complex mixtures without prior separation. | Fluorescence from the textile or other materials can interfere with the signal. |
Experimental Protocols: A Detailed Look at the Methodologies
High-Performance Liquid Chromatography with Diode-Array Detection (HPLC-DAD)
This method involves the extraction of the dye from the textile fiber, followed by chromatographic separation and detection.
1. Sample Preparation (Extraction):
-
A small sample of the dyed fiber (approximately 0.5-1 mg) is taken.
-
The dye is extracted using a suitable solvent. A common method involves heating the fiber in dimethyl sulfoxide (DMSO) at 100°C for 5-10 minutes.[6] Other successful extraction methods utilize a mixture of methanol, formic acid, and EDTA.[7]
-
The resulting solution is filtered through a 0.45 µm syringe filter to remove any particulate matter.[6]
2. HPLC-DAD Analysis:
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution with a mixture of an aqueous acidic solution (e.g., water with 0.1% formic acid) and an organic solvent (e.g., methanol or acetonitrile) is employed. A typical gradient might start with a higher percentage of the aqueous phase and gradually increase the organic phase percentage over the course of the run to elute the dye components.
-
Flow Rate: A flow rate of around 0.8-1.0 mL/min is common.
-
Detection: The Diode-Array Detector is set to scan a range of wavelengths, typically from 200 to 700 nm, to capture the full UV-Vis spectrum of the eluting compounds. The characteristic absorption maximum for 6,6'-Dibromoindigo is around 590 nm in solution.[8]
Direct Analysis in Real Time Mass Spectrometry (DART-MS)
DART-MS is an ambient ionization technique that allows for the direct analysis of samples with minimal preparation.
1. Sample Preparation:
-
A small snippet of the dyed textile fiber is held with forceps. No solvent extraction is required.[2]
2. DART-MS Analysis:
-
Ion Source: The DART source generates a stream of heated, excited-state gas (typically helium or nitrogen).
-
Sample Introduction: The textile fiber is placed in the gas stream between the DART source and the mass spectrometer inlet.
-
Ionization: The excited gas desorbs and ionizes the dye molecules directly from the fiber surface.
-
Mass Analysis: The ions are then guided into the mass spectrometer for mass-to-charge ratio analysis. High-resolution mass spectrometers are often used to obtain accurate mass measurements for confident identification.[2]
-
Instrument Settings: The gas temperature is a critical parameter and is typically set between 300-400°C. The grid electrode voltage is optimized to minimize fragmentation.
Raman Spectroscopy
Raman spectroscopy is a non-destructive technique that provides information about the molecular vibrations of a sample.
1. Sample Preparation:
-
No sample preparation is required. The archaeological textile can be analyzed directly.
2. Raman Analysis:
-
Instrumentation: A Raman microscope or a portable Raman spectrometer equipped with a laser source is used.
-
Laser Wavelength: A laser with a wavelength that minimizes fluorescence from the textile is chosen. For historical textiles, near-infrared (NIR) lasers, such as 785 nm or 830 nm, are often preferred to reduce fluorescence interference.[3]
-
Laser Power: The laser power is kept low (typically a few milliwatts) to avoid any thermal damage to the fragile textile sample.
-
Acquisition: The laser is focused on the dyed fiber, and the scattered light is collected. The acquisition time can range from a few seconds to several minutes, depending on the signal intensity. Multiple spectra may be averaged to improve the signal-to-noise ratio.
-
Spectral Analysis: The resulting Raman spectrum will show characteristic peaks for 6,6'-Dibromoindigo, allowing for its identification by comparison with a reference spectrum.
Mandatory Visualization
Caption: Experimental workflows for the analysis of 6,6'-Dibromoindigo.
Caption: Comparison of analytical techniques for 6,6'-Dibromoindigo.
References
- 1. Direct Analysis of Textile Fabrics and Dyes Using IR Matrix-Assisted Laser Desorption Electrospray Ionization (MALDESI) Mass Spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. researchgate.net [researchgate.net]
- 5. Direct identification of dyes in textiles by direct analysis in real time-time of flight mass spectrometry - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. Novel methodology for the extraction and identification of natural dyestuffs in historical textiles by HPLC–UV–Vis–ESI MS. Case study: chasubles from the Wawel Cathedral collection - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Tyrian Purple: 6,6’-Dibromoindigo and Related Compounds - PMC [pmc.ncbi.nlm.nih.gov]
Distinguishing 6,6'-Dibromoindigo from its Isomers: A Comparative Guide for Researchers
For researchers, scientists, and drug development professionals, the precise identification of 6,6'-Dibromoindigo, the primary constituent of the historical dye Tyrian Purple, is crucial for accurate experimental results and the development of novel applications. This guide provides a comprehensive comparison of 6,6'-Dibromoindigo and its key isomers, supported by experimental data and detailed analytical protocols.
The main isomers of dibromoindigo include symmetrical variations such as 5,5'-dibromoindigo, and unsymmetrical monobromoindigos.[1] The differentiation of these closely related compounds can be challenging due to their similar chemical structures. However, a combination of modern analytical techniques can provide unambiguous identification.
Comparative Analysis of Physicochemical Properties
A key differentiator for dibromoindigo isomers is their unique spectral and chromatographic profiles. The following table summarizes critical data points obtained from various analytical methods.
| Analytical Technique | 6,6'-Dibromoindigo | 5,5'-Dibromoindigo | 6-Bromoindigo | Indigo | Reference(s) |
| Mass Spectrometry (m/z) | 418, 420, 422 (triplet) | 419, 421, 423 (triplet) | 340, 342 (doublet) | 262 | [2][3] |
| UV-Vis Abs. (solution, nm) | ~590 | ~609 | - | ~605 | [1][3][4] |
| UV-Vis Abs. (dyed wool, nm) | ~520 | - | - | ~680 | [1][4] |
| ¹H-NMR (N,N'-bis(trifluoroacetyl) derivative, δH) | 8.28d (1.3), 7.75d (8.3), 7.56dd (8.1, 1.5) | - | Indistinguishable from a 1:1 mixture of indigo and 6,6'-dibromoindigo derivatives | - | [1][2] |
| IR Spectroscopy (cm⁻¹) | 3300 (N-H stretch), 1630 (C=O stretch) | - | - | - | [1][4] |
Experimental Protocols
Accurate isomer identification relies on the meticulous application of analytical methods. Below are detailed protocols for the key techniques used in the characterization of dibromoindigo isomers.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating complex mixtures of indigoid dyes.[1]
Protocol:
-
Sample Preparation: Extract the dye from the sample using a suitable solvent such as dimethyl sulfoxide (DMSO) or dimethylformamide (DMF), particularly for solid samples like dyed textiles.[5]
-
Instrumentation: Utilize a liquid chromatograph equipped with a diode-array detector.
-
Column: A reverse-phase C18 column is typically used.
-
Mobile Phase: A gradient elution system is often employed, for example, starting with a high percentage of water and gradually increasing the concentration of an organic solvent like acetonitrile.
-
Detection: Monitor the elution profile at multiple wavelengths to capture the characteristic absorption spectra of each separated component.
Mass Spectrometry (MS)
Mass spectrometry is highly effective for determining the molecular weight and bromine substitution pattern of the isomers.
Protocol:
-
Sample Introduction: Samples can be introduced via direct infusion or coupled with a chromatographic system like HPLC-MS.
-
Ionization: Electrospray ionization (ESI) or atmospheric pressure chemical ionization (APCI) are common techniques.
-
Analysis: Acquire mass spectra in both positive and negative ion modes. The characteristic isotopic pattern of bromine (¹⁹Br and ⁸¹Br in approximately a 1:1 ratio) results in a distinctive triplet peak for dibromo-substituted compounds and a doublet for monobromo-substituted compounds.[2][3]
¹H-NMR Spectroscopy
Due to the low solubility of indigoids, derivatization is often necessary to obtain high-quality NMR spectra.[1]
Protocol:
-
Derivatization: React the dibromoindigo sample with trifluoroacetic anhydride to form the more soluble N,N'-bis(trifluoroacetyl) derivative.[1]
-
Solvent: Dissolve the derivative in a suitable deuterated solvent, such as deuterated chloroform (CDCl₃).
-
Analysis: Acquire the ¹H-NMR spectrum. The chemical shifts and coupling constants of the aromatic protons provide structural information for isomer differentiation. For instance, the ¹H-NMR spectrum of the N,N'-bis(trifluoroacetyl)-6,6'-dibromoindigo derivative shows three distinct multiplets.[1]
Visualizing the Distinctions
The following diagrams illustrate the molecular structures of 6,6'-Dibromoindigo and its isomers, as well as a typical analytical workflow for their differentiation.
Caption: Molecular formulas of 6,6'-Dibromoindigo and its common isomers.
Caption: A typical analytical workflow for the separation and identification of dibromoindigo isomers.
References
A Comparative Analysis of 6,6-Dibromoindigo Thin Films for Semiconductor Applications
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the semiconductor properties of 6,6-Dibromoindigo thin films against other common organic semiconductor alternatives. The information is supported by experimental data and detailed methodologies to aid in the evaluation of materials for electronic device applications.
The field of organic electronics continues to seek novel materials with robust semiconductor properties. Among these, this compound, a derivative of the ancient Tyrian purple dye, has emerged as a promising candidate.[1] Its inherent stability and strong intermolecular hydrogen bonding contribute to favorable charge transport characteristics. This guide offers a comparative overview of the performance of this compound thin-film transistors and contrasts them with established organic semiconductors: Pentacene, Poly(3-hexylthiophene) (P3HT), and Diketopyrrolopyrrole (DPP)-based polymers.
Performance Characteristics: A Quantitative Comparison
The efficacy of a semiconductor material in a transistor is determined by several key performance metrics. The following table summarizes the typical reported values for charge carrier mobility, on/off ratio, and threshold voltage for this compound and its counterparts. It is important to note that these values can exhibit significant variation depending on the specific molecular structure, device architecture, and fabrication parameters.
| Semiconductor Material | Charge Carrier Mobility (cm²/V·s) | On/Off Ratio | Threshold Voltage (V) |
| This compound | Hole: 0.22 Electron: 0.03 | > 10² | Dark: -51.7 (p-channel), 43.6 (n-channel) Illuminated: -51.2 (p-channel), 35.8 (n-channel)[2] |
| Pentacene | 0.1 - 1.5+ | 10⁵ - 10⁸ | -10 to -20 |
| Poly(3-hexylthiophene) (P3HT) | 10⁻⁴ - 0.1 | 10² - 10⁶ | 10 to 30 |
| DPP-based Polymers | 1 - 20+ | > 10⁵ | 0 to -70 |
Experimental Workflow for Semiconductor Property Validation
The validation of a material's semiconductor properties involves a series of well-defined steps, from material synthesis and thin-film deposition to device fabrication and electrical characterization. The following diagram illustrates a typical experimental workflow.
Caption: Experimental workflow for validating semiconductor properties.
Detailed Experimental Protocols
Objective comparison of semiconductor materials necessitates standardized experimental protocols. Below are detailed methodologies for the fabrication and characterization of thin-film transistors using this compound and the alternative materials.
This compound Thin-Film Transistor Fabrication and Characterization
a. Substrate Preparation:
-
Start with heavily n-doped silicon wafers with a 300 nm thermally grown silicon dioxide (SiO₂) layer, which serves as the gate dielectric.
-
Clean the substrates sequentially in ultrasonic baths of acetone and isopropyl alcohol for 15 minutes each.
-
Dry the substrates with a stream of nitrogen gas and then bake at 120°C for 10 minutes to remove any residual moisture.
b. Thin-Film Deposition:
-
Deposit a thin film of this compound onto the prepared substrates using physical vapor deposition (PVD).
-
The source material is heated in a crucible, and the deposition is carried out in a high-vacuum chamber (pressure < 10⁻⁶ Torr).
-
Maintain the substrate at room temperature during deposition.
-
Control the deposition rate at approximately 0.1-0.2 Å/s to achieve a final film thickness of 50-100 nm, monitored by a quartz crystal microbalance.
c. Electrode Deposition:
-
Define the source and drain electrodes in a top-contact configuration using a shadow mask.
-
Thermally evaporate a 50 nm layer of gold (Au) through the shadow mask to create the electrodes. The channel length and width are typically defined by the mask, for example, 50 µm and 1 mm, respectively.
d. Electrical Characterization:
-
Perform the electrical characterization of the fabricated devices in a probe station under ambient or inert (e.g., nitrogen) atmosphere.
-
Use a semiconductor parameter analyzer to measure the output and transfer characteristics of the transistors.
-
From the transfer characteristics in the saturation regime, extract the field-effect mobility, on/off current ratio, and threshold voltage.
Alternative Organic Semiconductor Thin-Film Transistor Fabrication
The fabrication of thin-film transistors based on Pentacene, P3HT, and DPP-based polymers often involves solution-based deposition techniques, which offer advantages in terms of large-area coverage and low-cost processing.
a. Substrate Preparation:
-
The substrate cleaning procedure is similar to that for this compound.
-
For solution-processed films, the SiO₂ surface is often treated with a self-assembled monolayer (SAM), such as octadecyltrichlorosilane (OTS), to improve the film morphology and device performance.
b. Semiconductor Solution Preparation and Thin-Film Deposition:
-
Pentacene: Typically deposited via thermal evaporation under high vacuum, similar to this compound, due to its low solubility.
-
P3HT: Dissolve regioregular P3HT in a suitable organic solvent like chloroform or chlorobenzene at a concentration of 5-10 mg/mL. Deposit the solution onto the substrate using spin-coating (e.g., 2000 rpm for 60 seconds).
-
DPP-based Polymers: Dissolve the DPP polymer in a high-boiling point solvent such as dichlorobenzene or trichlorobenzene. Spin-coat or blade-coat the solution onto the substrate.
c. Post-Deposition Annealing:
-
After deposition, the films are typically annealed to improve their crystallinity and molecular ordering, which enhances charge transport.
-
P3HT: Anneal at 120-150°C for 10-30 minutes in a nitrogen atmosphere.
-
DPP-based Polymers: Annealing temperatures can vary significantly depending on the specific polymer but are generally in the range of 150-250°C.
d. Electrode Deposition and Characterization:
-
The electrode deposition and electrical characterization steps are analogous to those described for this compound-based devices. Both top-contact and bottom-contact architectures are commonly used.
Structure and Signaling Pathway Visualization
The fundamental operation of a field-effect transistor relies on the modulation of charge carriers in the semiconductor channel by an applied gate voltage. The following diagram illustrates this basic signaling pathway.
Caption: Basic signaling in a field-effect transistor.
References
Safety Operating Guide
Proper Disposal of 6,6-Dibromoindigo: A Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of chemical waste is a critical component of laboratory safety and environmental responsibility. 6,6-Dibromoindigo, a brominated organic compound, requires specific disposal procedures to mitigate potential environmental hazards. This guide provides essential safety and logistical information for the proper disposal of this compound in a laboratory setting.
Chemical and Physical Properties
A summary of the key properties of the closely related isomer, 6,6′-Dibromoisoindigo, is provided below. This information is essential for understanding the compound's behavior and potential hazards.
| Property | Value |
| Chemical Formula | C₁₆H₈Br₂N₂O₂ |
| Molecular Weight | 420.05 g/mol |
| Appearance | Powder |
| Melting Point | >300 °C |
| CAS Number | 1147124-21-7 (for 6,6′-Dibromoisoindigo) |
Hazard Information and Safety Precautions
According to safety data sheets for 6,6′-Dibromoisoindigo, a compound with a similar structure and hazard profile, the primary environmental hazard is its toxicity to aquatic life with long-lasting effects[1]. Therefore, it is imperative to avoid releasing this chemical into the environment[1].
Personal Protective Equipment (PPE): When handling this compound, the following personal protective equipment should be worn:
-
Eye Protection: Safety glasses with side shields or goggles.
-
Hand Protection: Compatible chemical-resistant gloves.
-
Skin and Body Protection: A lab coat and appropriate footwear.
Handling:
-
Avoid inhalation, ingestion, and contact with skin and eyes[1].
-
Use only in a well-ventilated area, preferably within a chemical fume hood[1].
-
Keep away from food and drink[1].
-
Wash hands thoroughly after handling[1].
Step-by-Step Disposal Procedure
The disposal of this compound falls under the category of halogenated organic waste. Halogenated compounds contain bromine, chlorine, fluorine, or iodine. Due to their potential environmental impact, they must be segregated from other waste streams[2][3].
-
Segregation:
-
Collect waste this compound and any materials contaminated with it (e.g., filter paper, gloves) separately from non-halogenated waste.
-
Do not mix with aqueous waste or other incompatible chemicals[4].
-
-
Container Selection and Labeling:
-
Use a designated, leak-proof, and chemically compatible waste container. Containers are often provided by your institution's Environmental Health and Safety (EHS) department[3].
-
Clearly label the container with a "Hazardous Waste" tag.
-
The label must include the full chemical name ("this compound"), the quantity, and any associated hazards (e.g., "Toxic to aquatic life").
-
-
Accumulation:
-
Store the waste container in a designated satellite accumulation area within the laboratory.
-
Keep the container securely closed except when adding waste[4].
-
Ensure the storage area is well-ventilated and away from ignition sources if the compound is dissolved in a flammable solvent.
-
-
Waste Pickup and Disposal:
-
Once the container is full or ready for disposal, contact your institution's EHS or equivalent safety department to arrange for pickup.
-
Do not attempt to dispose of this compound down the drain or in regular trash.
-
Experimental Workflow for Disposal
The following diagram illustrates the logical workflow for the proper disposal of this compound waste.
Caption: Workflow for the proper disposal of this compound.
By adhering to these procedures, laboratory professionals can ensure the safe and environmentally responsible disposal of this compound, thereby protecting themselves, their colleagues, and the ecosystem. Always consult your institution's specific waste management guidelines and safety protocols.
References
Safeguarding Researchers: A Comprehensive Guide to Handling 6,6-Dibromoindigo
For Immediate Implementation: This document provides crucial safety and logistical protocols for the handling and disposal of 6,6-Dibromoindigo. It is intended for all laboratory personnel, including researchers, scientists, and drug development professionals, to ensure a safe working environment and proper management of this chemical compound. Adherence to these guidelines is mandatory to minimize exposure risks and ensure compliant disposal of hazardous waste.
Essential Safety and Personal Protective Equipment (PPE)
When handling this compound, a powdered organic dye, a comprehensive approach to personal protective equipment is critical to prevent contact, inhalation, and ingestion. The following table summarizes the required PPE for various laboratory operations involving this compound.
| Operation | Eye Protection | Hand Protection | Respiratory Protection | Body Protection |
| Weighing and Transferring (Powder) | Chemical splash goggles and face shield | Double-gloving: Inner nitrile glove, outer chemical-resistant glove (e.g., Butyl rubber, Viton) | NIOSH-approved respirator with a P100 particulate filter and an organic vapor cartridge | Fully-buttoned lab coat, long pants, and closed-toe shoes |
| Working with Solutions | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | Work in a certified chemical fume hood | Lab coat, long pants, and closed-toe shoes |
| Cleaning and Decontamination | Chemical splash goggles | Heavy-duty chemical-resistant gloves | As required by the cleaning agent's SDS | Chemical-resistant apron over a lab coat |
| Waste Disposal | Chemical splash goggles | Chemical-resistant gloves (e.g., Butyl rubber, Viton) | As needed, based on the potential for aerosolization | Lab coat and closed-toe shoes |
Experimental Protocols: Safe Handling and Disposal Workflow
1. Preparation and Engineering Controls:
-
Before handling, ensure that a current Safety Data Sheet (SDS) for this compound is readily accessible.
-
All manipulations of the solid powder, especially weighing and transferring, must be conducted within a certified chemical fume hood or a powder containment hood to minimize inhalation exposure.
-
Ensure that an eyewash station and safety shower are unobstructed and have been recently tested.
2. Donning Personal Protective Equipment (PPE):
-
Hand Protection: For handling the solid, double-gloving is required. An inner nitrile glove provides a base layer of protection, while an outer, more robust glove, such as butyl rubber or Viton, is necessary due to the poor resistance of nitrile to halogenated hydrocarbons with prolonged contact.[1] Always inspect gloves for any signs of degradation or perforation before use.
-
Respiratory Protection: A NIOSH-approved air-purifying respirator equipped with a P100 particulate filter is essential to protect against fine dust.[2][3] An organic vapor cartridge should also be included to address any potential volatile organic compounds.[4][5][6] Proper fit testing of the respirator is mandatory for all users.
-
Eye and Face Protection: Chemical splash goggles that provide a complete seal around the eyes are required. A face shield must be worn over the goggles during weighing and transfer operations to protect the entire face from splashes or airborne particles.
-
Body Protection: A clean, fully-buttoned laboratory coat must be worn over personal clothing that covers the legs. Closed-toe and heel shoes are mandatory.
3. Handling and Experimental Procedures:
-
When weighing, use a spatula to gently transfer the powder to minimize dust generation.
-
If preparing a solution, add the solid to the solvent slowly to avoid splashing.
-
Keep all containers of this compound tightly sealed when not in use.
4. Decontamination:
-
Wipe down all surfaces and equipment that may have come into contact with this compound using a suitable solvent (e.g., acetone, ethanol), followed by a soap and water wash.
-
Dispose of all contaminated wipes and disposable PPE as hazardous waste.
5. Disposal Plan:
-
Waste Segregation: All solid waste contaminated with this compound (e.g., gloves, wipes, weighing paper) and any unused solid compound must be collected in a dedicated, clearly labeled hazardous waste container for halogenated organic compounds.[4][7][8]
-
Liquid Waste: Solutions containing this compound should be collected in a separate, sealed, and labeled container for halogenated organic liquid waste.
-
Disposal Method: Halogenated organic waste should be disposed of through a licensed hazardous waste management company. The primary disposal method for such compounds is high-temperature incineration to prevent the formation of toxic byproducts like dioxins.[9]
Emergency Procedures
| Exposure Type | Immediate Action |
| Skin Contact | Immediately flush the affected area with copious amounts of water for at least 15 minutes. Remove contaminated clothing while continuing to flush. Seek medical attention. |
| Eye Contact | Immediately flush eyes with a gentle stream of water for at least 15 minutes, holding the eyelids open. Remove contact lenses if present and easy to do. Seek immediate medical attention. |
| Inhalation | Move the individual to fresh air. If breathing is difficult, administer oxygen. If breathing has stopped, begin artificial respiration. Seek immediate medical attention. |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
| Spill | For small spills, absorb the material with an inert absorbent (e.g., vermiculite, sand) and place it in a sealed container for hazardous waste disposal. For large spills, evacuate the area and contact the institutional safety office. |
Visualizing the Safety Workflow
The following diagram illustrates the logical flow of operations for the safe handling of this compound, from initial preparation to final waste disposal.
References
- 1. safety.fsu.edu [safety.fsu.edu]
- 2. Reddit - The heart of the internet [reddit.com]
- 3. pested.osu.edu [pested.osu.edu]
- 4. timesofindia.indiatimes.com [timesofindia.indiatimes.com]
- 5. pksafety.com [pksafety.com]
- 6. Health & Safety: A Conservator's Guide to Respiratory Protection - MediaWiki [conservation-wiki.com]
- 7. Chemical Waste Containers for Chemical Waste Disposal - RiskAssess [riskassess.com.au]
- 8. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 9. calpaclab.com [calpaclab.com]
Retrosynthesis Analysis
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One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
